Product packaging for Piperazine phosphate(Cat. No.:CAS No. 14538-56-8)

Piperazine phosphate

Cat. No.: B147339
CAS No.: 14538-56-8
M. Wt: 202.15 g/mol
InChI Key: PMGABIJVFLPSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Piperazine phosphate is an organic compound recognized for its significant role as an anthelmintic agent. Its primary mechanism of action involves inducing flaccid paralysis in parasitic helminths, which allows for their subsequent expulsion from the host organism. This effect is mediated by the compound's action as an agonist at the GABA (γ-aminobutyric acid) receptor, leading to an inhibitory effect on the parasite's neuromuscular junction . The selectivity of piperazine is attributed to the differences in GABA receptor isoforms between invertebrates and vertebrates, making it a valuable tool for studying parasitic biology and neuromuscular function . First introduced for therapeutic use in the mid-20th century, piperazine-based compounds have a well-established history in parasitology research . Beyond its direct anthelmintic properties, the piperazine structure is a critical pharmacophore in medicinal chemistry. It serves as a fundamental building block for a wide range of bioactive molecules, including notable pharmaceuticals such as the antibiotic ciprofloxacin and the antipsychotic ziprasidone . This versatility makes this compound a reagent of interest not only in parasitology but also in broader contexts of drug discovery and development, where it can be utilized in the synthesis and study of complex molecular structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10N2.H3O4P.H2O<br>C4H15N2O5P B147339 Piperazine phosphate CAS No. 14538-56-8

Properties

IUPAC Name

phosphoric acid;piperazine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.H3O4P.H2O/c1-2-6-4-3-5-1;1-5(2,3)4;/h5-6H,1-4H2;(H3,1,2,3,4);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGABIJVFLPSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1.O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H15N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18534-18-4, 14538-56-8
Record name Piperazine, phosphate, hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18534-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine phosphate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018534184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazinium dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.050
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPERAZINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TIF7T48FP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Piperazine Phosphate in Nematodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperazine and its salts have long been utilized as anthelmintic agents, particularly against ascarid nematodes. Its efficacy stems from a targeted disruption of the nematode's neuromuscular system. This technical guide provides a comprehensive examination of the molecular mechanism of action of piperazine phosphate, focusing on its role as a γ-aminobutyric acid (GABA) receptor agonist. The guide details the physiological consequences for the nematode, presents quantitative data from key studies, outlines experimental protocols for investigating its action, and provides visual diagrams of the core signaling pathway and related experimental workflows.

Core Mechanism of Action: GABA Receptor Agonism

The primary anthelmintic effect of piperazine is its action as an agonist at GABA receptors on the muscle cells of susceptible nematodes, such as Ascaris lumbricoides.[1][2] In nematodes, unlike their vertebrate hosts where GABAergic signaling is primarily in the central nervous system, GABA receptors are key to mediating muscle inhibition in the peripheral neuromuscular system.[1] This physiological difference is the foundation for piperazine's selective toxicity.

Piperazine binds to and activates these GABA receptors, which are ligand-gated chloride ion (Cl-) channels.[1][3] This activation leads to the opening of the channels and a subsequent influx of Cl- ions into the muscle cell.[1] The influx of negatively charged chloride ions causes hyperpolarization of the muscle cell membrane.[3][4] This hyperpolarized state makes the muscle cell less responsive to excitatory stimuli from motor neurons. The sustained hyperpolarization results in a flaccid paralysis of the nematode.[1][5] Unable to maintain its position within the host's gastrointestinal tract, the paralyzed worm is passively expelled by normal peristaltic activity.[1][2]

Some research also suggests that piperazine may interfere with succinate production, a critical component of energy metabolism in Ascaris muscle, which could further contribute to its paralytic effect.[1]

Quantitative Data

The following tables summarize key quantitative data from electrophysiological and single-channel recording studies on the effects of piperazine on Ascaris muscle cells.

Table 1: Electrophysiological Effects of Piperazine on Ascaris suum Muscle Cells

ParameterValueConditionsReference
Resting Membrane Potential (Control)~ -30 mV-[4][6]
Resting Membrane Potential (with Piperazine)> -40 mV10⁻³ w/v piperazine[4][6]
Reversal Potential (GABA & Piperazine)~ -65 mVVoltage clamp, iontophoretic application[7]
Piperazine Concentration for Effect> 10⁻⁴ MBath application[7]
GABA Concentration for Channel Opening> 1 µMCell-attached/outside-out patches[8]
Piperazine Concentration for Channel Opening> 200 µMCell-attached/outside-out patches[8]

Table 2: Single-Channel Current Properties Activated by GABA and Piperazine in Ascaris suum Muscle

AgonistEffective Mean Channel Open TimeConditionsReference
GABA~ 32 ms3-4 µM GABA, -75 mV, 22°C, cell-attached[8]
Piperazine~ 14 ms500 µM Piperazine, -75 mV, 22°C, cell-attached[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to elucidate the mechanism of action of piperazine.

Electrophysiological Recordings from Ascaris suum Somatic Muscle

This protocol is adapted from studies investigating the effects of piperazine on the membrane potential and conductance of nematode muscle cells.[4][6][7]

  • Preparation of Ascaris suum Muscle:

    • Obtain adult Ascaris suum from a suitable host.

    • Dissect the worm to expose the somatic muscle bags.

    • Maintain the muscle preparation in a suitable Ringer solution (e.g., high-Cl⁻).

  • Electrophysiological Recording:

    • Use sharp microelectrodes filled with a suitable electrolyte (e.g., 3 M KCl) to impale individual muscle cells.

    • Measure the resting membrane potential using a high-impedance amplifier.

    • To measure input conductance, inject current pulses and record the resulting voltage changes.

    • For voltage-clamp experiments, use a two-electrode voltage-clamp amplifier to hold the membrane potential at a set level and record the currents.

  • Drug Application:

    • Bath Application: Introduce piperazine into the bathing Ringer solution at known concentrations (e.g., starting from 10⁻⁴ M).[7]

    • Iontophoretic Application: Use a micropipette filled with a concentrated solution of piperazine or GABA and apply a brief current pulse to eject the drug onto a specific region of the muscle cell, such as the neuromuscular junction.[7]

  • Data Analysis:

    • Analyze changes in resting membrane potential, input conductance, and membrane currents before, during, and after drug application.

    • Determine the reversal potential by measuring the potential at which the drug-induced current reverses direction.

Single-Channel Patch-Clamp Recordings

This protocol is based on studies that have examined the properties of single GABA- and piperazine-activated channels.[8]

  • Cell Preparation:

    • Prepare clean membranes from the bag region of Ascaris suum somatic muscle, often using collagenase to aid in tissue dissociation.

  • Patch-Clamp Recording:

    • Use fire-polished glass micropipettes with a suitable resistance.

    • Form a high-resistance seal (gigaohm seal) between the pipette tip and the muscle cell membrane.

    • Record in either cell-attached or outside-out configuration.

  • Agonist Application:

    • Include the agonist (GABA or piperazine) in the pipette solution for cell-attached recordings or apply it to the extracellular surface of the patch in outside-out recordings.

  • Data Acquisition and Analysis:

    • Record the single-channel currents using a patch-clamp amplifier.

    • Analyze the amplitude and duration of channel openings and closings.

    • Generate open- and closed-time histograms to determine the kinetic properties of the channels.

    • Calculate the effective mean channel open time.

Visualizations

The following diagrams illustrate the key pathways and workflows related to the mechanism of action of piperazine.

GABASignaling Piperazine Signaling Pathway in Nematode Muscle cluster_extracellular Extracellular Space cluster_membrane Muscle Cell Membrane cluster_intracellular Intracellular Space Piperazine Piperazine GABA_R GABA Receptor (Chloride Channel) Piperazine->GABA_R Binds and Activates Cl_ion Cl⁻ Ions GABA_R->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes Expulsion Expulsion from Host Paralysis->Expulsion Results in ExperimentalWorkflow Electrophysiology Experimental Workflow cluster_prep Preparation cluster_record Recording cluster_exp Experiment cluster_analysis Analysis A1 Dissect Ascaris to expose muscle A2 Mount preparation in Ringer's solution A1->A2 B1 Impale muscle cell with microelectrode A2->B1 Proceed to B2 Record baseline membrane potential B1->B2 C1 Bath apply Piperazine B2->C1 Establish baseline C2 Record changes in membrane potential C1->C2 D1 Washout Piperazine C2->D1 After recording D2 Analyze data for hyperpolarization D1->D2 LogicalRelationship Cause and Effect of Piperazine Action Drug Piperazine Administration Target GABA Receptor Activation Drug->Target causes Cellular Chloride Influx & Hyperpolarization Target->Cellular leads to Physiological Flaccid Paralysis of Nematode Cellular->Physiological results in Outcome Expulsion from Host Gut Physiological->Outcome facilitates

References

An In-depth Technical Guide on the Synthesis and Characterization of Piperazine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of piperazine phosphate, a compound of interest in pharmaceutical development. This document details the synthetic pathway, experimental protocols for various analytical techniques, and presents key characterization data in a structured format.

Synthesis of this compound

This compound is typically synthesized through a straightforward acid-base reaction between piperazine and phosphoric acid. The reaction proceeds with good yield and results in the formation of a stable salt.

Synthetic Protocol

The production of this compound involves the controlled reaction of anhydrous piperazine with phosphoric acid in an appropriate solvent.[1]

Materials:

  • Anhydrous Piperazine

  • Phosphoric Acid (H₃PO₄)

  • Ethanol or Dichloromethane (solvent)

Procedure:

  • Dissolve anhydrous piperazine in ethanol or dichloromethane in a reaction vessel.

  • In a separate vessel, dissolve phosphoric acid in the same solvent.

  • Heat the phosphoric acid solution to approximately 45–60°C.[1]

  • Slowly add the piperazine solution dropwise to the heated phosphoric acid solution under continuous stirring to control the exothermic reaction and ensure homogenous mixing.[1]

  • After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

  • Cool the reaction mixture to ambient temperature or below to induce crystallization of the this compound salt.[1]

  • Collect the precipitated solid by filtration.

  • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials or impurities.

  • Dry the final product under vacuum to obtain pure this compound.

While a specific yield for this direct synthesis is not widely reported in the literature, similar syntheses of piperazine derivatives can achieve high yields, often exceeding 80-95%.[2][3] The purity of the resulting this compound is expected to be high, with official monographs specifying a purity of not less than 98.5% on an anhydrous basis.[4]

Characterization of this compound

A thorough characterization of this compound is essential to confirm its identity, purity, and structural properties. The following section details the experimental protocols for key analytical techniques.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₁₀N₂·H₃PO₄[4]
Molecular Weight184.13 g/mol (anhydrous)[4]
AppearanceWhite crystalline powder[4]
Melting Point~222°C (with decomposition)[4]
pH (1 in 100 solution)6.0 - 6.5[4]
Water Content8.0% - 9.5%[4]
Purity (anhydrous basis)≥ 98.5%[4]

Table 2: Solubility Profile of this compound

SolventSolubilityReference
WaterSparingly soluble[4]
Formic AcidSoluble[4]
Acetic Acid (100)Very slightly soluble[4]
MethanolPractically insoluble[4]
Ethanol (95)Practically insoluble[4]
Diethyl EtherPractically insoluble[4]
Experimental Protocols

FTIR spectroscopy is used to identify the functional groups present in this compound by analyzing the absorption of infrared radiation.

Protocol:

  • Prepare a potassium bromide (KBr) disk by mixing a small amount of finely ground this compound with dry KBr powder.[4]

  • Press the mixture into a thin, transparent pellet.[5]

  • Record the infrared absorption spectrum over the range of 4000-400 cm⁻¹.[6]

  • Compare the obtained spectrum with a reference spectrum of this compound for identification.[4]

Expected Characteristic Peaks:

  • N-H stretching: Vibrations in the region of 3500-3250 cm⁻¹ are characteristic of the secondary amine groups in the piperazine ring.[6]

  • C-H stretching: Absorptions corresponding to the C-H bonds of the piperazine ring are expected around 3000-2800 cm⁻¹.

  • P-O stretching: Strong absorptions from the phosphate group are anticipated in the 1100-900 cm⁻¹ region.

  • N-H bending: Bending vibrations of the N-H groups typically appear in the 1650-1550 cm⁻¹ range.

NMR spectroscopy provides detailed information about the chemical structure and environment of the hydrogen (¹H NMR) and phosphorus (³¹P NMR) nuclei in the molecule.

¹H NMR Protocol:

  • Dissolve a small amount of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).[7]

  • Transfer the solution to an NMR tube.

  • Record the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).[8]

  • Reference the chemical shifts to an internal standard, such as tetramethylsilane (TMS) or the residual solvent peak.[9]

Expected ¹H NMR Chemical Shifts:

  • The protons on the carbon atoms of the piperazine ring are expected to show signals in the aliphatic region, typically between 2.5 and 3.5 ppm.[7] The symmetry of the piperazine ring may result in a single, broad singlet or more complex splitting patterns depending on the solvent and protonation state.

³¹P NMR Protocol:

  • Prepare the sample as described for ¹H NMR.

  • Acquire the ³¹P NMR spectrum, typically with ¹H decoupling to simplify the spectrum.[10]

  • Use an external standard, such as 85% phosphoric acid, for chemical shift referencing.[11]

Expected ³¹P NMR Chemical Shift:

  • A single resonance is expected for the phosphate group, with its chemical shift being indicative of the salt's formation and its chemical environment.

PXRD is a powerful technique for analyzing the crystalline structure of this compound.

Protocol:

  • Finely grind the this compound sample to a homogenous powder.

  • Mount the powder on a sample holder.

  • Collect the diffraction pattern using a powder X-ray diffractometer with a conventional radiation source (e.g., Cu Kα).[12]

  • Scan over a relevant 2θ range (e.g., 5° to 50°) with a defined step size and scan speed.

  • Analyze the resulting diffractogram for characteristic peaks, which can be compared to reference patterns for phase identification and purity assessment.[13]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of this compound.

Protocol:

  • Accurately weigh a small amount of the sample (typically 5-10 mg) into an aluminum or ceramic pan.[14]

  • Place the sample pan and an empty reference pan into the TGA/DSC instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to a final temperature sufficient to observe decomposition (e.g., 300-400°C).[14]

  • Record the mass loss as a function of temperature (TGA) and the differential heat flow between the sample and reference (DSC).[14]

Expected Thermal Events:

  • DSC: An endothermic peak corresponding to the melting and decomposition of the compound is expected around 222°C.[4]

  • TGA: A significant mass loss will be observed corresponding to the decomposition of the molecule.

Visualizations

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Piperazine Anhydrous Piperazine Dissolution Dissolution in Solvent Piperazine->Dissolution Phosphoric_Acid Phosphoric Acid Phosphoric_Acid->Dissolution Reaction Reaction at 45-60°C Dissolution->Reaction Crystallization Cooling & Crystallization Reaction->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying Product This compound Drying->Product

Caption: Synthesis workflow for this compound.

Characterization_Workflow cluster_sample Sample cluster_techniques Characterization Techniques cluster_data Data Analysis cluster_results Results Sample This compound FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H & ³¹P) Sample->NMR PXRD Powder X-ray Diffraction Sample->PXRD Thermal Thermal Analysis (TGA/DSC) Sample->Thermal FTIR_Data Functional Group Identification FTIR->FTIR_Data NMR_Data Structural Elucidation NMR->NMR_Data PXRD_Data Crystalline Structure Analysis PXRD->PXRD_Data Thermal_Data Thermal Stability & Phase Transitions Thermal->Thermal_Data Identity Identity Confirmation FTIR_Data->Identity Purity Purity Assessment FTIR_Data->Purity NMR_Data->Purity Structure Structural Properties NMR_Data->Structure PXRD_Data->Structure Thermal_Data->Purity

Caption: Characterization workflow for this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Piperazine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of piperazine phosphate, an anthelmintic agent. The information is intended to support research, development, and quality control activities. Data is presented in structured tables, and key analytical methodologies are detailed.

Core Physical and Chemical Properties

This compound is the phosphate salt of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. It is typically available as a monohydrate.

Physical Properties

This compound is a white crystalline powder with a slightly acidic taste.[1] Key physical parameters are summarized in Table 1.

PropertyValueReferences
Appearance White crystals or crystalline powder[1]
Odor Odorless[1]
Taste Slightly acid taste[1]
Melting Point Approx. 222 °C (with decomposition)[1]
Solubility Sparingly soluble in water; Practically insoluble in ethanol and diethyl ether; Soluble in formic acid; Very slightly soluble in acetic acid; Dissolves in dilute hydrochloric acid.[1]
pH 6.0 - 6.5 (1 g in 100 mL of water)[1]
Chemical Properties

The chemical properties of this compound are defined by its molecular structure, containing both the basic piperazine ring and the phosphate group.

PropertyValueReferences
Molecular Formula C₄H₁₀N₂·H₃PO₄·H₂O (Monohydrate)[1]
C₄H₁₀N₂·H₃PO₄ (Anhydrous)[1]
Molecular Weight 202.15 g/mol (Monohydrate)[1]
184.13 g/mol (Anhydrous)[1]
pKa (of Piperazine) pKa1 = 5.35; pKa2 = 9.73 (at 25 °C)
Water Content 8.0% - 9.5% (for Monohydrate)[1]
Stability & Storage Store in well-closed, tight containers at room temperature.[1][2] Simple salts of piperazine are more stable than the piperazine base.[3][1][2][3]

Experimental Protocols

The following sections detail the methodologies for key analytical procedures as described in official monographs.

Identification by Infrared Spectrophotometry

This protocol is used to confirm the identity of this compound by comparing its infrared spectrum to that of a reference standard.

  • Sample Preparation: Prepare a dispersion of the sample in potassium bromide (KBr). Mix a small amount of the this compound sample with dry KBr powder and grind to a fine powder.

  • Disk Formation: Press the mixture in a die under high pressure to form a thin, transparent pellet (the KBr disk).

  • Spectral Acquisition: Place the KBr disk in the sample holder of an Infrared Spectrophotometer.

  • Analysis: Record the infrared absorption spectrum.

  • Comparison: Compare the obtained spectrum with a reference spectrum of this compound. The spectra should exhibit similar intensities of absorption at the same wavenumbers.[1]

Assay by Potentiometric Titration

This method determines the purity of this compound.

  • Sample Preparation: Accurately weigh approximately 0.15 g of this compound.

  • Dissolution: Dissolve the sample in 10 mL of formic acid, followed by the addition of 60 mL of glacial acetic acid (100).[1]

  • Titration Setup: Immerse a suitable electrode system (e.g., a glass electrode and a reference electrode) into the solution, connected to a potentiometer or pH meter.

  • Titration: Titrate the solution with 0.1 mol/L perchloric acid VS (volumetric solution). Record the potential (mV) or pH readings after each addition of the titrant.

  • Endpoint Determination: The endpoint of the titration is identified by the point of maximum inflection on the titration curve (a plot of potential vs. volume of titrant added).

  • Calculation: Perform a blank determination to make any necessary corrections. Calculate the percentage of this compound in the sample. Each mL of 0.1 mol/L perchloric acid VS is equivalent to 10.107 mg of C₄H₁₀N₂·H₃PO₄·H₂O.[1]

pH Determination

This protocol measures the pH of an aqueous solution of this compound.

  • Solution Preparation: Dissolve 1.0 g of this compound in 100 mL of purified water.[1]

  • Calibration: Calibrate a pH meter using standard buffer solutions.

  • Measurement: Immerse the calibrated pH electrode into the prepared sample solution.

  • Reading: Allow the reading to stabilize and record the pH value. The pH should be between 6.0 and 6.5.[1]

Mechanism of Action

Piperazine exerts its anthelmintic effect by targeting the neuromuscular system of susceptible nematodes.[4][5] It acts as a selective agonist of γ-aminobutyric acid (GABA) receptors, which are inhibitory neurotransmitter receptors in the worm's muscle cells.[4][5] This interaction is distinct from the host's physiology, where GABAergic signaling is primarily in the central nervous system, providing a basis for its selective toxicity.[4]

The binding of piperazine to nematode GABA receptors opens chloride ion (Cl⁻) channels, leading to an influx of chloride ions into the muscle cell.[4] This influx causes hyperpolarization of the cell membrane, making it less responsive to excitatory nerve signals.[4][6] The resulting sustained state of hyperpolarization leads to a flaccid paralysis of the helminth.[4] Unable to maintain its position in the host's gastrointestinal tract, the paralyzed worm is expelled by normal peristaltic action.[4][5]

Piperazine_Mechanism cluster_NMJ Nematode Neuromuscular Junction cluster_Host Host's Gastrointestinal Tract Piperazine Piperazine GABA_R GABA Receptor (on Muscle Cell) Piperazine->GABA_R Binds to & Activates (Agonist) Cl_Channel Chloride (Cl⁻) Channel GABA_R->Cl_Channel Opens Hyperpol Membrane Hyperpolarization Cl_Channel->Hyperpol Causes Cl⁻ Influx Paralysis Flaccid Paralysis of Worm Hyperpol->Paralysis Leads to Expulsion Expulsion of Worm (via Peristalsis) Paralysis->Expulsion Facilitates

Caption: Signaling pathway of piperazine's anthelmintic action at the nematode neuromuscular junction.

Experimental Workflow for Purity Analysis

The logical flow for determining the purity and identity of a this compound sample involves a series of sequential tests, starting with basic physical characterization and culminating in a quantitative assay.

Purity_Workflow start Start: This compound Sample physical Physical Characterization (Appearance, Odor) start->physical ph_test pH Determination (1% solution) physical->ph_test ir_id Identification (FT-IR) ph_test->ir_id purity_tests Limit Tests for Impurities (e.g., Heavy Metals, Chloride) ir_id->purity_tests assay Assay (Potentiometric Titration) purity_tests->assay result Final Report: Identity, Purity, and Compliance with Specs assay->result

Caption: Logical workflow for the analysis of a this compound sample.

References

Navigating the Solubility Profile of Piperazine Phosphate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility of piperazine phosphate in aqueous and organic media. Designed for researchers, scientists, and professionals in drug development, this document consolidates available solubility data, details experimental methodologies for its determination, and provides a visual workflow for standardized solubility assessment.

Introduction to this compound

This compound, the phosphate salt of the heterocyclic amine piperazine, is an anthelmintic agent used in veterinary and human medicine to treat parasitic infections. Its efficacy and formulation development are intrinsically linked to its solubility characteristics, which govern its dissolution rate, bioavailability, and interaction with physiological and manufacturing environments. Understanding its solubility is therefore a critical parameter in its pharmaceutical application.

Quantitative and Qualitative Solubility of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents remains limited in publicly available literature. However, existing monographs and scientific publications provide valuable qualitative and semi-quantitative information.

Aqueous Solubility:

This compound is described as "sparingly soluble in water".[1] A practical indication of its solubility is provided by the instruction to dissolve 1.0 g of this compound in 100 mL of water to measure the pH of the resulting solution, which falls between 6.0 and 6.5.[1] This suggests a solubility of at least 1 g/100 mL in water. Another source characterizes its solubility in water as "Slightly".

Organic Solvent Solubility:

The solubility of this compound in organic solvents is generally low. It is reported as "practically insoluble in methanol, in ethanol (95) and in diethyl ether".[1] One source indicates that it is "Sparingly" soluble in dimethyl sulfoxide (DMSO).[] It is, however, soluble in formic acid.[1]

For context, the parent compound, piperazine, is significantly more soluble in various solvents. This difference is primarily due to the ionic nature of the phosphate salt, which favors dissolution in polar solvents like water and hinders it in less polar organic solvents.

Table 1: Solubility of this compound

SolventChemical FormulaTypeQuantitative Solubility ( g/100 mL)Qualitative Description
WaterH₂OPolar Protic≥ 1.0Sparingly soluble[1], Slightly soluble
MethanolCH₃OHPolar ProticData not availablePractically insoluble[1]
Ethanol (95%)C₂H₅OHPolar ProticData not availablePractically insoluble[1]
Diethyl Ether(C₂H₅)₂ONon-polarData not availablePractically insoluble[1]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticData not availableSparingly soluble[]
Formic AcidHCOOHPolar ProticData not availableSoluble[1]

Table 2: Solubility of Piperazine (for reference)

SolventChemical FormulaTypeQuantitative Solubility
WaterH₂OPolar Protic15 g/100 mL at 20°C[3]
EthanolC₂H₅OHPolar ProticSoluble
MethanolCH₃OHPolar ProticReadily soluble[3]
ChloroformCHCl₃Polar AproticVery soluble[3]
GlycerolC₃H₈O₃Polar ProticFreely soluble[3]
Ethylene GlycolC₂H₆O₂Polar ProticSoluble[4]
BenzeneC₆H₆Non-polarSlightly soluble[3]
HeptaneC₇H₁₆Non-polarSlightly soluble[3]
Diethyl Ether(C₂H₅)₂ONon-polarInsoluble[3]

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following protocol is a standard procedure that can be adapted for this compound.

3.1. Materials

  • This compound (solid)

  • Solvent of interest (e.g., water, phosphate buffer pH 7.4, organic solvents)

  • Sealed glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

  • Analytical balance

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a sealed glass vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached with a saturated solution.

  • Equilibration:

    • Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand to let the excess solid settle.

    • To further separate the undissolved solid, centrifuge the vials at a high speed.

  • Sample Collection and Filtration:

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles. This step should be performed quickly to avoid any temperature-induced precipitation.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted solution using a validated HPLC method. A pre-column derivatization step may be necessary for sensitive UV detection.[5][6]

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately determine the concentration of the unknown sample.

  • Calculation:

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Report the solubility in appropriate units (e.g., g/100 mL, mg/L, or mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

experimental_workflow prep Preparation of Supersaturated Solution equil Equilibration (Shaking at Constant Temp) prep->equil Excess Solute sep Phase Separation (Centrifugation) equil->sep Saturated Solution + Solid filt Sample Collection & Filtration sep->filt Supernatant quant Quantification (e.g., HPLC) filt->quant Filtered Sample result Solubility Calculation quant->result Concentration Data

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

The solubility of this compound is a key parameter influencing its pharmaceutical utility. While detailed quantitative data in organic solvents is not widely available, its "sparingly soluble" nature in water and "practically insoluble" character in common alcohols are well-documented. For precise solubility determination, the shake-flask method, coupled with a robust analytical technique such as HPLC, provides a reliable and reproducible approach. This guide serves as a foundational resource for researchers working with this compound, enabling informed decisions in formulation, analytical method development, and drug delivery studies.

References

Piperazine Phosphate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of piperazine phosphate, a widely used anthelmintic agent. It covers its core molecular structure, chemical formula, and physicochemical properties, alongside detailed experimental protocols for its synthesis and analysis. The guide also elucidates its mechanism of action through a signaling pathway diagram.

Molecular Structure and Formula

This compound is the salt formed from the reaction of piperazine, a cyclic diamine, with phosphoric acid. Its chemical structure consists of a six-membered ring containing two nitrogen atoms at opposite positions, ionically bonded to a phosphate group.

The chemical formula for anhydrous this compound is C₄H₁₀N₂·H₃PO₄ .[1][2] It is also commonly found in its monohydrate form, with the chemical formula C₄H₁₀N₂·H₃PO₄·H₂O .[3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight (Anhydrous) 184.13 g/mol [1][4]
Molecular Weight (Monohydrate) 202.15 g/mol [3][5]
Appearance White crystals or crystalline powder[3]
Melting Point Approximately 222°C (with decomposition)[3]
Solubility Sparingly soluble in water; Practically insoluble in methanol, ethanol (95%), and diethyl ether; Soluble in formic acid and dilute hydrochloric acid.[3]
pH (1% aqueous solution) 6.0 - 6.5[3]
pKb of Piperazine (at 25°C) pKb1 = 5.35, pKb2 = 9.73[6]
Water Content (Monohydrate) 8.0% - 9.5%[3][7]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a straightforward acid-base reaction between piperazine and phosphoric acid.

Synthesis of this compound

Objective: To synthesize this compound by reacting anhydrous piperazine with phosphoric acid.

Materials:

  • Anhydrous piperazine

  • Phosphoric acid

  • Ethanol or Dichloromethane (solvent)

  • Reaction vessel with stirring and heating capabilities

  • Cooling bath

  • Filtration apparatus

Protocol:

  • Dissolve anhydrous piperazine in an organic solvent such as ethanol or dichloromethane in a reaction vessel.

  • In a separate vessel, dissolve phosphoric acid in the same solvent.

  • Heat the phosphoric acid solution to approximately 45-60°C.[8]

  • Under continuous stirring, add the piperazine solution dropwise to the heated phosphoric acid solution.[8] This controlled addition allows for a gradual and complete salt formation.

  • After the addition is complete, continue stirring the mixture for a defined period to ensure the reaction goes to completion.

  • Cool the reaction mixture to promote the crystallization of this compound.[8]

  • Collect the precipitated this compound crystals by filtration.

  • Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the purified this compound crystals under vacuum.

G cluster_reactants Reactants cluster_process Process cluster_product Product piperazine Anhydrous Piperazine in Solvent addition Dropwise Addition of Piperazine Solution with Stirring piperazine->addition phosphoric_acid Phosphoric Acid in Solvent heating Heat Phosphoric Acid Solution (45-60°C) phosphoric_acid->heating heating->addition cooling Cooling to Promote Crystallization addition->cooling filtration Filtration and Washing cooling->filtration drying Vacuum Drying filtration->drying product This compound Crystals drying->product

Synthesis Workflow for this compound.

Analytical Methodologies

Several analytical techniques can be employed to identify and quantify this compound.

Thin-Layer Chromatography (TLC) for Purity Assessment

Objective: To assess the purity of a this compound sample and identify potential impurities like ethylenediamine and triethylenediamine.

Materials:

  • This compound sample

  • USP this compound Reference Standard (RS)

  • Ethylenediamine standard

  • Triethylenediamine standard

  • TLC plates (silica gel coated)

  • Developing chamber

  • Solvent system: Acetone and 13.5 N ammonium hydroxide (80:20, freshly prepared)

  • Spray reagents: 0.3% ninhydrin in butanol/glacial acetic acid (100:3) and 0.15% ninhydrin in dehydrated alcohol

  • Oven

Protocol:

  • Preparation of Solutions:

    • Test Solution 1: Dissolve 100 mg of the this compound sample in 1 mL of a solvent mixture of 13.5 N ammonium hydroxide and dehydrated alcohol (3:2).[7]

    • Test Solution 2: Mix 1 mL of Test Solution 1 with 9 mL of the solvent mixture.[7]

    • Standard Solution 1: Prepare a 10 mg/mL solution of USP this compound RS in the solvent mixture.[7]

    • Standard Solution 2: Prepare a 0.25 mg/mL solution of ethylenediamine in the solvent mixture.[7]

    • Standard Solution 3: Prepare a 0.25 mg/mL solution of triethylenediamine in the solvent mixture.[7]

  • Chromatography:

    • Apply 5 µL portions of each solution to a TLC plate.

    • Develop the chromatogram in a chamber with the acetone/ammonium hydroxide solvent system until the solvent front has moved about three-fourths of the plate length.[7]

    • Remove the plate, mark the solvent front, and dry at 105°C.

  • Visualization:

    • Spray the plate with the 0.3% ninhydrin solution, followed by the 0.15% ninhydrin solution.

    • Dry the plate at 105°C for 10 minutes.

    • Examine the plate for the presence of secondary spots in the test sample chromatogram and compare their intensity to the principal spots in the standard chromatograms.[7]

Mechanism of Action

Piperazine exerts its anthelmintic effect by acting as a gamma-aminobutyric acid (GABA) receptor agonist on the neuromuscular junctions of susceptible parasites.[9][10] This interaction leads to a cascade of events resulting in the paralysis and subsequent expulsion of the worm from the host's gastrointestinal tract.

The binding of piperazine to GABA receptors on the muscle membrane of the parasite causes hyperpolarization of the nerve endings.[9][10] This is achieved by increasing the influx of chloride ions into the muscle cells, which in turn leads to flaccid paralysis of the worm.[10] The paralyzed parasite is then unable to maintain its position in the intestinal lumen and is expelled from the host's body through normal peristaltic activity.[9][10]

G piperazine Piperazine gaba_receptor GABA Receptor (on Parasite Muscle Membrane) piperazine->gaba_receptor Binds to and activates hyperpolarization Hyperpolarization of Nerve Endings gaba_receptor->hyperpolarization Increases Cl- influx paralysis Flaccid Paralysis of the Worm hyperpolarization->paralysis expulsion Expulsion from Host's Intestines paralysis->expulsion via normal peristalsis

Anthelmintic Signaling Pathway of Piperazine.

References

The Anthelmintic Spectrum of Piperazine Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine and its salts, including piperazine phosphate, have long been utilized as anthelmintic agents in both human and veterinary medicine. This technical guide provides a comprehensive overview of the anthelmintic spectrum of activity for this compound, with a focus on its efficacy against key nematode parasites. Detailed experimental protocols for assessing anthelmintic activity are provided, alongside a summary of quantitative efficacy data. Furthermore, the guide elucidates the primary mechanism of action of piperazine, involving the modulation of γ-aminobutyric acid (GABA)ergic neurotransmission in susceptible helminths, and provides a visual representation of this signaling pathway.

Introduction

Piperazine, a heterocyclic amine, was first introduced as an anthelmintic in the 1950s.[1] It is effective against infections caused by intestinal roundworms.[1] The phosphate salt of piperazine is one of the commonly used formulations. The primary mode of action for piperazine is the paralysis of susceptible nematodes, which facilitates their expulsion from the host's gastrointestinal tract.[1][2] This guide aims to provide a detailed technical resource on the spectrum of activity, efficacy, and underlying mechanisms of this compound for professionals in the field of anthelmintic research and development.

Anthelmintic Spectrum of Activity

The anthelmintic activity of this compound is primarily directed against specific intestinal nematodes. Its spectrum is considered narrow, with high efficacy against ascarids.

Key Susceptible Parasites:

  • Ascaris lumbricoides (Human Roundworm): Piperazine is a well-established treatment for ascariasis in humans.[1]

  • Enterobius vermicularis (Human Pinworm): It is also effective against enterobiasis.[3]

  • Ascaris suum (Pig Roundworm): Piperazine is widely used in veterinary medicine to treat ascarid infections in swine.[4][5]

  • Oesophagostomum spp. (Nodular Worms in Pigs): It demonstrates efficacy against nodular worms in pigs.[4][6][7]

  • Ascaridia galli (Poultry Roundworm): Piperazine is used for the treatment of roundworm infections in poultry.[8][9][10]

  • Toxocara canis and Toxocara cati (Dog and Cat Roundworms): Piperazine is used to treat ascarid infestations in dogs and cats.[11]

Limited or No Activity Against:

  • Larval stages: Piperazine shows little to no useful effect against the larval stages of Toxocara canis and Toxascaris leonina.[12][13]

  • Immature worms: There is zero efficacy recorded against immature Oesophagostomum spp. in pigs.[6]

  • Other nematode species: The efficacy against other gastrointestinal nematodes is generally considered to be low.

Quantitative Efficacy Data

The following tables summarize the quantitative data on the efficacy of piperazine salts against various helminth species in different hosts.

Table 1: Efficacy of Piperazine Against Helminths in Swine

Parasite SpeciesHostPiperazine SaltDosageEfficacy MetricEfficacy (%)Reference(s)
Ascaris suumPigDihydrochloride200 mg/kgWorm Count Reduction99-100[4]
Ascaris suumPigNot SpecifiedNot SpecifiedTherapeutic Efficacy100[5]
Oesophagostomum dentatumPigDihydrochloride200 mg/kgWorm Count Reduction99-100[4]
Oesophagostomum quadrispinulatumPigDihydrochloride200 mg/kgWorm Count Reduction99-100[4]
Oesophagostomum spp. (low-fibre diet)PigDihydrochloride200 mg/kgWorm Count Reduction89.8[6]
Oesophagostomum spp. (high-fibre diet)PigDihydrochloride200 mg/kgWorm Count Reduction99.4[6]
Oesophagostomum spp. (high-fibre diet)PigDihydrochloride100 mg/kgWorm Count Reduction90.9[6]

Table 2: Efficacy of Piperazine Against Helminths in Poultry

Parasite SpeciesHostPiperazine SaltDosageEfficacy MetricEfficacy (%)Reference(s)
Ascaridia galli (mature)ChickenDihydrochloride200 mg/kgWorm Count Reduction100[8][9]
Ascaridia galli (immature)ChickenDihydrochloride200 mg/kgWorm Count Reduction100[8][9]
Ascaridia galli (mature)ChickenDihydrochloride100 mg/kgWorm Count Reduction94[8][9]
Ascaridia galli (immature)ChickenDihydrochloride100 mg/kgWorm Count Reduction60[8][9]
Ascaridia galli (mature)ChickenDihydrochloride64 mg/kgWorm Count Reduction83[8][9]
Ascaridia galli (immature)ChickenDihydrochloride64 mg/kgWorm Count Reduction86[8][9]
Ascaridia galliChickenNot Specified100 mg/birdOverall Efficacy57.5[10]

Table 3: Efficacy of Piperazine Against Helminths in Companion Animals

Parasite SpeciesHostPiperazine SaltDosageEfficacy MetricEfficacy (%)Reference(s)
Toxocara canis (larval)DogNot Specified100 mg/kgNot SpecifiedLittle to no useful effect[12][13]
Toxascaris leonina (larval)DogNot Specified100 mg/kgNot SpecifiedLittle to no useful effect[12][13]
Toxascaris leonina (immature adult)DogNot Specified100 mg/kgNot SpecifiedVariable[12][13]
AscaridsDog, CatNot Specified50-110 mg/kgNot SpecifiedEffective[11]

Experimental Protocols

Fecal Egg Count Reduction Test (FECRT)

The Fecal Egg Count Reduction Test is a standardized method to assess the in vivo efficacy of an anthelmintic.[14][15][16][17][18]

Objective: To determine the percentage reduction in nematode egg shedding in feces following treatment with this compound.

Materials:

  • Fresh fecal samples from the host animal.

  • Saturated salt solution (e.g., sodium chloride, specific gravity 1.20).

  • McMaster counting slides or other quantitative fecal flotation apparatus.

  • Beakers, graduated cylinders, strainers, and stirring rods.

  • Microscope.

Procedure:

  • Pre-treatment Sampling (Day 0): Collect individual fresh fecal samples from a representative group of animals before administering this compound.[14]

  • Treatment Administration: Administer this compound at the desired dosage.

  • Post-treatment Sampling (Day 10-14): Collect individual fresh fecal samples from the same group of animals 10 to 14 days after treatment.[14][15]

  • Fecal Egg Count (FEC): a. Weigh a known amount of feces (e.g., 2-4 grams). b. Mix the feces thoroughly with a measured volume of flotation solution. c. Strain the mixture to remove large debris. d. Load the suspension into the chambers of a McMaster slide. e. Allow the slide to sit for 5 minutes for the eggs to float to the surface. f. Count the number of nematode eggs within the grid of both chambers of the slide using a microscope at 100x magnification.

  • Calculation of Eggs Per Gram (EPG): Calculate the EPG for each sample using the formula specific to the counting method used. For a standard McMaster slide with two chambers and a dilution factor, the formula is typically: EPG = (Count in Chamber 1 + Count in Chamber 2) x Dilution Factor

  • Calculation of FECR %: Calculate the percentage reduction in fecal egg count for the group using the following formula: FECR % = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

Interpretation: An FECR of 95% or greater is generally considered effective. A reduction of less than 90-95% may indicate anthelmintic resistance.[15]

In Vitro Nematode Paralysis Assay

This assay directly measures the paralytic effect of this compound on nematodes.[19][20][21][22]

Objective: To determine the concentration of this compound that causes paralysis in a population of nematodes over a specific time course.

Materials:

  • Live nematodes (e.g., larval stages or adult worms).

  • This compound stock solution.

  • Culture medium or buffer suitable for maintaining the nematodes (e.g., phosphate-buffered saline).

  • Multi-well plates (e.g., 24- or 96-well).

  • Pipettes.

  • Incubator.

  • Microscope or automated tracking system.

Procedure:

  • Nematode Preparation: Collect and wash live nematodes to remove any debris.

  • Drug Dilution: Prepare a serial dilution of this compound in the culture medium to achieve a range of test concentrations.

  • Assay Setup: a. Aliquot a standard volume of culture medium containing a known number of nematodes into each well of the multi-well plate. b. Add the this compound dilutions to the respective wells. Include a negative control (medium only) and a positive control (a known paralytic agent, if available).

  • Incubation: Incubate the plate at a temperature suitable for the nematode species being tested.

  • Observation and Scoring: a. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), observe the motility of the nematodes in each well under a microscope. b. Score the nematodes as either motile or paralyzed. Paralysis is typically defined as the absence of movement, even upon gentle prodding with a fine instrument.

  • Data Analysis: a. For each concentration and time point, calculate the percentage of paralyzed nematodes. b. Plot the percentage of paralysis against the drug concentration to determine the EC50 (the concentration that causes paralysis in 50% of the nematodes).

Mechanism of Action: GABA Receptor Agonism

The primary mechanism of action of piperazine is through its activity as a γ-aminobutyric acid (GABA) receptor agonist in nematodes.[1][2][3][23][24]

In nematodes, GABA is a major inhibitory neurotransmitter at the neuromuscular junction.[2] Piperazine mimics the action of GABA, binding to and activating GABA-gated chloride channels on the muscle cell membrane.[2][23] This leads to an influx of chloride ions (Cl-), causing hyperpolarization of the muscle cell membrane.[23] The hyperpolarized state makes the muscle cell less responsive to excitatory stimuli, resulting in a flaccid paralysis of the worm.[23] The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled by normal peristalsis.[1]

Studies on the model nematode Caenorhabditis elegans have identified the UNC-49 receptor, a GABAA receptor subtype, as a key target for anthelmintics. The UNC-49 gene encodes for subunits that form this receptor at the neuromuscular junction.[25][26] It is likely that piperazine exerts its effects by interacting with homologous GABA receptors in parasitic nematodes.

Visualizations

Signaling Pathway of Piperazine Action

G Signaling Pathway of Piperazine at the Nematode Neuromuscular Junction piperazine This compound gaba_receptor Nematode GABA-gated Chloride Channel (e.g., UNC-49) piperazine->gaba_receptor Binds and Activates cl_influx Chloride Ion (Cl⁻) Influx gaba_receptor->cl_influx Opens Channel hyperpolarization Hyperpolarization of Muscle Cell Membrane cl_influx->hyperpolarization Leads to paralysis Flaccid Paralysis hyperpolarization->paralysis Results in expulsion Expulsion from Host paralysis->expulsion Facilitates

Caption: Piperazine's mechanism of action at the nematode neuromuscular junction.

Experimental Workflow for Fecal Egg Count Reduction Test (FECRT)

G Experimental Workflow for Fecal Egg Count Reduction Test (FECRT) start Start sampling1 Pre-treatment Fecal Sampling (Day 0) start->sampling1 treatment Administer this compound sampling1->treatment wait Wait 10-14 Days treatment->wait sampling2 Post-treatment Fecal Sampling wait->sampling2 fec Perform Fecal Egg Count (FEC) (e.g., McMaster Method) sampling2->fec calculate Calculate % FEC Reduction fec->calculate end End calculate->end

References

The Advent and Evolution of Piperazine: A Technical Chronicle of an Anthelmintic Pioneer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical Development of Piperazine as an Anthelmintic for Researchers, Scientists, and Drug Development Professionals.

Introduction

The mid-20th century marked a significant turning point in the battle against parasitic helminth infections with the introduction of piperazine, a simple heterocyclic amine, into the therapeutic arsenal.[1] Prior to its celebrated arrival as a safe and effective anthelmintic, piperazine was initially explored for its ability to dissolve uric acid.[2] However, its profound impact on paralyzing and facilitating the expulsion of intestinal worms, particularly Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm), solidified its place in both human and veterinary medicine.[1][2] This technical guide provides a comprehensive historical account of piperazine's development as an anthelmintic, detailing its mechanism of action, key experimental findings, and the evolution of its application.

The Dawn of a New Anthelmintic: Discovery and Early Use

Piperazine's journey as an anthelmintic began in the early 1950s, with reports of its efficacy emerging around 1953.[1] This discovery was a significant leap forward from the often more toxic and less effective treatments available at the time. Early clinical trials quickly established its value, demonstrating high cure rates and good tolerance in patients.

One of the seminal early studies was conducted by White and Standen in 1953, which investigated the use of piperazine for the treatment of threadworm (Enterobius vermicularis) infections in children. This was followed by crucial in vitro studies, such as the one by Standen in 1955, which elucidated the direct paralytic effect of piperazine on Ascaris lumbricoides. These foundational studies paved the way for its widespread adoption.

Mechanism of Action: A Paralytic Grip on Parasites

The primary anthelmintic action of piperazine is its ability to induce a flaccid paralysis in susceptible helminths.[1][2] This is achieved through its role as a potent agonist at the γ-aminobutyric acid (GABA) receptors located on the muscle cells of nematodes.[1][3] In these invertebrates, GABAergic signaling is a key component of the peripheral neuromuscular system, responsible for inhibiting muscle contraction. This physiological distinction from vertebrates, where GABAergic signaling is primarily confined to the central nervous system, forms the basis of piperazine's selective toxicity.[1]

Upon binding to these GABA receptors, piperazine potentiates the opening of chloride ion (Cl-) channels.[3] The subsequent influx of chloride ions leads to hyperpolarization of the muscle cell membrane, rendering it less responsive to excitatory stimuli.[3] This sustained state of hyperpolarization results in a loss of muscle tone and paralysis of the worm. Unable to maintain its position within the host's gastrointestinal tract, the paralyzed worm is then passively expelled by the natural peristaltic action of the intestines.[1][3]

Some research also suggests a secondary mechanism involving the inhibition of succinate production in Ascaris muscle, which would further contribute to the paralytic effect by disrupting the parasite's energy metabolism.[1]

piperazine_mechanism Piperazine's Mechanism of Action at the Nematode Neuromuscular Junction cluster_extracellular Extracellular Space cluster_muscle_membrane Nematode Muscle Cell Membrane cluster_intracellular Intracellular Space piperazine Piperazine gaba_receptor GABA Receptor (Ligand-gated Cl- channel) piperazine->gaba_receptor Binds to and activates cl_influx Chloride Ion (Cl-) Influx gaba_receptor->cl_influx Opens channel hyperpolarization Hyperpolarization of Muscle Cell Membrane cl_influx->hyperpolarization Leads to paralysis Flaccid Paralysis hyperpolarization->paralysis Results in expulsion Expulsion of Worm from Host GI Tract paralysis->expulsion Facilitates in_vitro_workflow In Vitro Anthelmintic Activity Workflow start Start collect_worms Collect adult Ascaris from infected host start->collect_worms prepare_solutions Prepare piperazine solutions and control medium collect_worms->prepare_solutions expose_worms Expose worms to piperazine and control prepare_solutions->expose_worms observe_motility Observe and record worm motility over time expose_worms->observe_motility record_paralysis Record time to paralysis observe_motility->record_paralysis end End record_paralysis->end

References

Piperazine Phosphate as a GABA Receptor Agonist in Parasites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its salts have long been utilized as effective anthelmintic agents for the treatment of parasitic nematode infections in both human and veterinary medicine.[1][2] Its primary mechanism of action lies in its function as a γ-aminobutyric acid (GABA) receptor agonist at the neuromuscular junctions of susceptible parasites.[3] This interaction leads to flaccid paralysis of the worm, facilitating its expulsion from the host's gastrointestinal tract. This technical guide provides a comprehensive overview of the core principles of piperazine's action, supported by quantitative data, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Piperazine Activity

The following tables summarize the available quantitative data on the efficacy and potency of piperazine and its derivatives against various parasitic nematodes.

CompoundParasite SpeciesAssay TypeParameterValueReference
PiperazineHaemonchus contortusElectrophysiology (Two-electrode voltage clamp)EC50 (homomeric Hco-UNC-49)6.23 ± 0.45 mM[4]
PiperazineHaemonchus contortusElectrophysiology (Two-electrode voltage clamp)EC50 (heteromeric Hco-UNC-49)5.09 ± 0.32 mM[4]
1-benzylpiperazine (BZP)Caenorhabditis elegansLethality AssayLC5052.21 mM[5]
1-(4-methoxyphenyl)piperazine (MeOPP)Caenorhabditis elegansLethality AssayLC505.72 mM[5]
1-(3,4-methylenedioxybenzyl)piperazine (MDBP)Caenorhabditis elegansLethality AssayLC501.22 mM[5]

Signaling Pathway of Piperazine Action

Piperazine exerts its paralytic effect by targeting the parasite's inhibitory neuromuscular signaling pathway. The primary target is the ionotropic GABA receptor, a ligand-gated chloride channel. In nematodes, a key GABA receptor involved in this process is the UNC-49 receptor.[4][6][7]

GABASignaling cluster_extracellular Extracellular Space cluster_membrane Muscle Cell Membrane cluster_intracellular Intracellular Space Piperazine Piperazine GABAR GABA Receptor (UNC-49) Piperazine->GABAR Agonist Binding Cl_ion Cl- Influx GABAR->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Results in electrophysiology_workflow start Start: Adult Ascaris suum dissection Dissect muscle flap preparation start->dissection mounting Mount in recording chamber with Ringer's dissection->mounting impalement Impale muscle cell with two microelectrodes mounting->impalement recording Record baseline membrane potential and input conductance impalement->recording application Apply Piperazine Phosphate recording->application data_acquisition Record changes in membrane potential and conductance application->data_acquisition washout Washout with Ringer's data_acquisition->washout washout->application Repeat with different concentrations analysis Analyze dose-response relationship washout->analysis end End analysis->end paralysis_assay_workflow start Start: Synchronized Nematode Population dispense Dispense nematodes into 96-well plate start->dispense add_drug Add serial dilutions of this compound dispense->add_drug incubate Incubate under standard conditions add_drug->incubate observe Observe and score for paralysis at time points incubate->observe quantify Quantify percentage of paralyzed worms observe->quantify analyze Calculate EC50 quantify->analyze end End analysis analysis analysis->end

References

CAS number and molecular weight of piperazine phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of piperazine phosphate, an anthelmintic agent. The document covers its chemical and physical properties, mechanism of action, and relevant experimental protocols, designed to support research and development activities in parasitology and veterinary medicine.

Core Properties of this compound

This compound is a well-established anthelmintic compound. For accurate formulation and research, it is crucial to distinguish between its anhydrous and monohydrate forms. The key quantitative data for these forms are summarized below.

PropertyThis compound (Anhydrous)This compound (Monohydrate)
CAS Number 14538-56-8[1]18534-18-4[2]
Molecular Formula C₄H₁₀N₂·H₃PO₄[1]C₄H₁₀N₂·H₃PO₄·H₂O[2][3]
Molecular Weight 184.13 g/mol [1]202.15 g/mol [2][3]
Appearance White crystalline powder[4]White to almost white powder or crystals[5]
Solubility Sparingly soluble in water[4]Sparingly soluble in water[2]
pH (1% solution) 6.0 - 6.5[4]6.0 - 6.5[2]
Melting Point ~222°C (with decomposition)[4]Not specified

Mechanism of Action: Neuromuscular Paralysis of Helminths

Piperazine exerts its anthelmintic effect by inducing flaccid paralysis in susceptible nematodes. This allows the host's natural peristaltic action to expel the immobilized parasites from the gastrointestinal tract.[6] The primary molecular targets are the neuromuscular systems of these worms.

The mechanism involves two main pathways:

  • GABA Receptor Agonism: Piperazine acts as an agonist for the gamma-aminobutyric acid (GABA) receptors in the nematode's nerve cells.[5] This mimics the action of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the muscle cells. The resulting hyperpolarization of the muscle cell membrane makes it unresponsive to excitatory stimuli, causing muscle relaxation and paralysis.[5]

  • Acetylcholine Receptor Blockade: The drug also functions by blocking the action of acetylcholine at the myoneural junction.[6][7] This interference with cholinergic transmission further contributes to the paralytic effect on the worms.

This compound Mechanism of Action cluster_piperazine This compound cluster_nematode Nematode Neuromuscular System cluster_gaba GABAergic Synapse cluster_ach Cholinergic Synapse Piperazine Piperazine GABA_Receptor GABA Receptor (Chloride Channel) Piperazine->GABA_Receptor Agonist ACh_Receptor Nicotinic Acetylcholine Receptor Piperazine->ACh_Receptor Antagonist Cl_influx Increased Cl- Influx GABA_Receptor->Cl_influx Opens Hyperpolarization Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Cl_influx->Hyperpolarization No_Depolarization Inhibition of Depolarization ACh_Receptor->No_Depolarization Blocks No_Depolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Caption: Mechanism of action of this compound on nematode neuromuscular systems.

Experimental Protocols

In Vitro Anthelmintic Activity Assay (Adult Motility Assay)

This protocol outlines a common method for assessing the anthelmintic efficacy of this compound against adult earthworms, which are often used as a model for gastrointestinal nematodes.

Objective: To determine the time to paralysis and death of adult earthworms upon exposure to different concentrations of this compound.

Materials:

  • This compound

  • Adult earthworms (e.g., Pheretima posthuma) of similar size

  • Normal saline solution

  • Petri dishes or beakers

  • Water bath maintained at 37 ± 1°C

  • Pipettes and glassware for dilutions

Procedure:

  • Worm Preparation: Collect healthy adult earthworms and wash them with normal saline to remove any adhering soil and fecal matter.

  • Test Solutions: Prepare a stock solution of this compound in normal saline. From this stock, prepare a series of dilutions to achieve the desired test concentrations (e.g., 10 mg/mL, 20 mg/mL, 50 mg/mL).

  • Experimental Setup:

    • Divide the worms into groups of 3-5 worms per Petri dish.

    • To each experimental dish, add a sufficient volume of the prepared this compound solution to fully submerge the worms.

    • Prepare a negative control group with only normal saline.

    • Prepare a positive control group with a known anthelmintic drug (e.g., albendazole at a standard concentration).

  • Incubation: Place all Petri dishes in a water bath maintained at 37 ± 1°C.

  • Observation:

    • Observe the worms continuously for the first 2 hours and then at regular intervals.

    • Time to paralysis is recorded when the worms show no movement, even when gently prodded or shaken.

    • Time to death is confirmed when the worms show no movement upon vigorous shaking and when placed in warm water (around 50°C), and also exhibit a loss of body color.

  • Data Analysis: Record the time to paralysis and death for each worm in each group. Calculate the mean time for each concentration. Compare the results of the this compound groups with the negative and positive controls.

Experimental_Workflow_Anthelmintic_Assay start Start worm_prep Worm Preparation (Wash with saline) start->worm_prep grouping Group Worms in Petri Dishes worm_prep->grouping solution_prep Prepare Test Solutions (this compound, Controls) exposure Expose Worms to Test Solutions solution_prep->exposure grouping->exposure incubation Incubate at 37°C exposure->incubation observation Observe for Paralysis and Death incubation->observation data_analysis Record and Analyze Data observation->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro anthelmintic activity assay.

Quantification of this compound in Formulations (Titration Method)

This protocol is based on pharmacopoeial methods for the assay of this compound in tablets.

Objective: To determine the content of this compound in a tablet formulation.

Materials:

  • This compound tablets

  • Formic acid

  • Acetic acid (glacial)

  • 0.1 M Perchloric acid (volumetric solution)

  • Mortar and pestle

  • Centrifuge

  • Potentiometric titration apparatus

Procedure:

  • Sample Preparation:

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a quantity of the powder equivalent to approximately 0.15 g of this compound.

  • Extraction:

    • Transfer the weighed powder to a suitable container.

    • Add 5 mL of formic acid, shake for 5 minutes, and centrifuge. Collect the supernatant.

    • Repeat the extraction of the residue with another 5 mL of formic acid, centrifuge, and collect the supernatant.

    • Repeat the extraction process twice more with 5 mL of glacial acetic acid each time, collecting the supernatant after each centrifugation.

  • Titration:

    • Combine all the collected supernatant liquids.

    • Add 50 mL of glacial acetic acid.

    • Titrate the solution with 0.1 M perchloric acid, determining the endpoint potentiometrically.

  • Blank Determination: Perform a blank titration with the same quantities of reagents and make any necessary corrections.

  • Calculation: Calculate the amount of this compound in the portion of the tablets taken.

Concluding Remarks

This compound remains a relevant compound in the field of anthelmintic research and veterinary applications. A thorough understanding of its chemical properties, mechanism of action, and appropriate analytical and experimental methodologies is essential for its effective use and for the development of new anthelmintic strategies. The information provided in this guide serves as a foundational resource for professionals engaged in these areas.

References

pharmacological profile of piperazine phosphate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacological Profile of Piperazine Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its salts, including this compound, have been utilized as anthelmintic agents since the 1950s.[1][2] Piperazine is an organic compound consisting of a six-membered ring with two opposing nitrogen atoms.[1][3] As a therapeutic agent, it is primarily effective against infections caused by intestinal nematodes, specifically Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm).[1][4] Its mechanism of action, which involves inducing flaccid paralysis in susceptible helminths, provides a high degree of selectivity as the targeted receptors in nematodes differ from those in their mammalian hosts.[5] This document provides a comprehensive technical overview of the , detailing its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile. It is intended to serve as a resource for professionals in the fields of pharmacology, parasitology, and drug development.

Mechanism of Action

The primary anthelmintic effect of piperazine is the paralysis of the target parasite's musculature, which prevents it from maintaining its position within the host's gastrointestinal tract, leading to its expulsion by normal peristalsis.[1][5] This effect is achieved through several proposed mechanisms:

  • GABA Receptor Agonism : Piperazine acts as a potent agonist at gamma-aminobutyric acid (GABA) receptors on nematode muscle cells.[2][5] Binding to these receptors, which are ligand-gated chloride channels, causes an influx of chloride ions.[6] This leads to hyperpolarization of the muscle cell membrane, resulting in a flaccid paralysis of the worm.[2][6][7] The selectivity of piperazine is attributed to the differences between invertebrate and vertebrate GABA receptors; in vertebrates, GABA is primarily used in the central nervous system, which is protected by the blood-brain barrier.[5]

  • Anticholinergic Effects : Piperazine is also suggested to exert an anticholinergic effect at the neuromuscular junction of the worm.[8][9] It may block the excitatory action of acetylcholine on the parasite's muscles, contributing to paralysis.[8]

  • Metabolic Inhibition : Another potential mechanism involves the inhibition of succinate production in the worms.[8] This would reduce the energy supply available to the parasite, further contributing to its immobilization.

Unlike other anthelmintics, piperazine does not cause an initial excitatory effect before paralysis, which is considered a key safety feature, as it reduces the risk of worm migration into other tissues.[8][9]

cluster_extracellular Extracellular Space cluster_membrane Nematode Muscle Cell Membrane cluster_intracellular Intracellular Space piperazine This compound gaba_receptor GABA Receptor (Chloride Channel) piperazine->gaba_receptor Binds to & Activates cl_ion Cl⁻ gaba_receptor->cl_ion Opens Channel hyperpolarization Hyperpolarization cl_ion->hyperpolarization Influx Leads to paralysis Flaccid Paralysis hyperpolarization->paralysis Causes expulsion Expulsion from Host paralysis->expulsion Leads to

Caption: Signaling pathway of piperazine at the nematode neuromuscular junction.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Piperazine is readily absorbed from the gastrointestinal tract following oral administration.[2][10] It is distributed throughout the body's tissues.[6] Metabolism occurs partially in the liver through oxidation.[1][2] The drug and its metabolites are primarily excreted in the urine, with a significant portion of the dose eliminated as the unchanged compound within the first 24 hours.[2][10] Caution is advised for patients with impaired renal function due to the risk of drug accumulation.[6]

Parameter Value / Description Population Reference
Absorption Rapidly absorbed from the GI tract.Humans[2][6]
Bioavailability 20-30% higher than adults due to shorter intestinal transit times.Children (2-12 years)[11]
Distribution (Vd) 1.5 L/kg, indicating good tissue penetration, including the intestinal lumen.Children[11]
Protein Binding 60-70%General[5]
Metabolism Partial oxidation in the liver. CYP3A4 and other CYP enzymes are involved.Humans[1][2][11][12]
Excretion Primarily via urine as unchanged drug and metabolites. Nearly 40% of the dose is excreted within 24 hours.Humans[2][10]

Pharmacodynamics

The pharmacodynamic effect of piperazine is characterized by the induction of flaccid paralysis in susceptible nematodes.[1] This neuromuscular blockade prevents the worms from maintaining their position in the gut, and they are subsequently expelled by the host's natural peristaltic movements.[1][7] The onset of paralysis is rapid, typically occurring within 1 to 2 hours of administration.[11] This rapid action minimizes the risk of erratic migration of paralyzed worms, a complication sometimes seen with other anthelmintics. The effect is reversible, meaning the worms are expelled alive but paralyzed.[2]

Effect Description Reference
Primary Effect Flaccid muscle paralysis in susceptible worms.[1][7]
Mechanism Neuromuscular block via GABA receptor agonism.[2][5]
Onset of Action Paralysis occurs within 1-2 hours.[11]
Result Immobilized worms are dislodged and expelled from the gut via peristalsis.[1][11]

Clinical Efficacy

This compound is an established treatment for ascariasis (A. lumbricoides) and enterobiasis (E. vermicularis).[13] Its efficacy can be influenced by the worm burden and the dosing regimen.

Indication Dosage Regimen Cure Rate Reference
Ascariasis (A. lumbricoides)Standard oral treatment71% (by day 10)[14]
Ascariasis (A. lumbricoides)Single dose, repeated within 2 weeks53% (low infection), 31% (moderate), 36% (heavy)[15]
Ascariasis (A. lumbricoides)Combination with Pyrvinium Pamoate86%[13]
Enterobiasis (E. vermicularis)65 mg/kg daily for 7 daysEffective, specific rates vary[4]

Safety and Toxicology

Piperazine generally has low toxicity and is well-tolerated at therapeutic doses.[8][9] However, adverse effects can occur, and contraindications must be observed.

  • Common Adverse Effects : Nausea, vomiting, diarrhea, abdominal pain, headache, and urticaria may occur but typically resolve quickly after discontinuation of the drug.[8][9][10]

  • Less Common/Rare Adverse Effects : Allergic reactions (tearing, cough, asthma), paresthesia, cataract formation, and hemolytic anemia (in individuals with G6PD deficiency) have been reported.[8][9]

  • Neurotoxicity : Overdosage or impaired excretion can lead to more severe neurological effects, including weakness, blurred vision, tremors, and convulsions.[16][17] A lowest observed adverse effect level (LOAEL) for acute neurotoxicity in humans has been proposed at 110 mg/kg.[16]

  • Reproductive Toxicity : this compound is classified as a 'Reproductive toxicity – Category 2' substance, suspected of damaging fertility or the unborn child.[16][18]

  • Contraindications : The drug is contraindicated in patients with a history of liver or kidney dysfunction, neurological diseases (e.g., epilepsy), or hypersensitivity to piperazine.[8][9]

  • Drug Interactions : Co-administration with chlorpromazine should be avoided due to the risk of convulsions.[8] Piperazine may also have an antagonistic effect when used with pyrantel.[8]

Experimental Protocols

In Vivo Anthelmintic Efficacy Assessment (Fecal Egg Count Reduction Test)

The Fecal Egg Count Reduction Test (FECRT) is a standardized method to evaluate the efficacy of an anthelmintic drug in vivo. It involves quantifying the number of helminth eggs in feces before and after treatment.

start Start: Identify Infected Population screening 1. Subject Screening (Inclusion/Exclusion Criteria) start->screening pretreatment 2. Pre-treatment Fecal Sample Collection (Day 0) screening->pretreatment quant1 3. Egg Quantification (e.g., McMaster Method) pretreatment->quant1 randomization 4. Randomization quant1->randomization treatment_grp 5a. Treatment Group (Administer this compound) randomization->treatment_grp Group A placebo_grp 5b. Control Group (Administer Placebo) randomization->placebo_grp Group B posttreatment 6. Post-treatment Fecal Sample Collection (e.g., Day 7-14) treatment_grp->posttreatment placebo_grp->posttreatment quant2 7. Egg Quantification (e.g., McMaster Method) posttreatment->quant2 analysis 8. Data Analysis (Calculate % Egg Reduction) quant2->analysis end End: Determine Efficacy analysis->end

Caption: Experimental workflow for an in vivo Fecal Egg Count Reduction Test (FECRT).

Methodology Detail (McMaster Technique):

  • Sample Preparation : A known weight of feces (e.g., 2 grams) is homogenized in a known volume of a flotation solution (e.g., saturated saline or sugar solution).

  • Chamber Loading : The suspension is mixed thoroughly, and a sample is drawn using a pipette to fill the chambers of a specialized McMaster slide.

  • Microscopy : After a brief waiting period for the eggs to float to the top, the number of eggs within the gridded area of the slide is counted under a microscope.

  • Calculation : The egg count is used to calculate the number of eggs per gram (EPG) of feces using a formula that accounts for the weight of the sample and the volume of the solution.

  • Efficacy Calculation : The percentage reduction in EPG is calculated as: [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] * 100.[19][20]

Quantification of Piperazine in Biological Samples (HPLC-UV)

Due to piperazine's lack of a strong chromophore, direct UV detection is difficult at low concentrations. A common analytical approach involves pre-column derivatization to attach a UV-active moiety, followed by separation and quantification using High-Performance Liquid Chromatography (HPLC) with a UV detector.[21]

start Start: Biological Sample (e.g., Plasma, Urine) extraction 1. Sample Pre-treatment (e.g., Protein Precipitation, LLE) start->extraction derivatization 2. Derivatization (Add NBD-Cl reagent, incubate) extraction->derivatization hplc_injection 3. HPLC Injection derivatization->hplc_injection separation 4. Chromatographic Separation (Reverse-Phase C18 Column) hplc_injection->separation detection 5. UV Detection (e.g., at 340 nm for NBD derivative) separation->detection quantification 6. Quantification (Compare peak area to calibration curve) detection->quantification end End: Determine Piperazine Concentration quantification->end

Caption: Analytical workflow for piperazine quantification by HPLC-UV.

Methodology Detail (Derivatization with NBD-Cl):

  • Extraction : Piperazine is extracted from the biological matrix. For plasma, this may involve protein precipitation with acetonitrile. For urine, a simple dilution may suffice.[22]

  • Derivatization Reaction : The extracted sample is mixed with a solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in a suitable buffer (e.g., borate buffer) and incubated at an elevated temperature (e.g., 60-70°C) for a set time to form a stable, UV-active derivative.[21]

  • HPLC Analysis :

    • Mobile Phase : A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).

    • Column : A reverse-phase column (e.g., C18).

    • Detection : UV detector set to the maximum absorbance wavelength of the piperazine-NBD derivative (e.g., ~340 nm).[21]

  • Quantification : A calibration curve is generated using standards of known piperazine concentrations that have undergone the same extraction and derivatization process. The concentration in the unknown sample is determined by comparing its peak area to the calibration curve.[21]

Conclusion

This compound remains a relevant anthelmintic agent, particularly for the treatment of ascariasis and enterobiasis. Its primary mechanism of action, the induction of flaccid paralysis in nematodes through GABA receptor agonism, affords it a favorable safety profile in the host. The pharmacokinetic properties are characterized by rapid absorption and renal excretion. While generally well-tolerated, potential neurotoxicity at high doses and contraindications in patients with renal, hepatic, or neurological disorders must be considered. Standardized protocols for assessing its clinical efficacy and for its quantification in biological matrices are well-established, providing the necessary tools for further research and clinical monitoring. This guide provides a foundational technical overview for scientists and researchers engaged in the study and development of anthelmintic therapies.

References

An In-depth Technical Guide to the Phosphate Salt Form of Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phosphate salt form of piperazine, a critical intermediate in the pharmaceutical industry. This document delves into its chemical and physical properties, synthesis, stability, and analytical methodologies, presenting a valuable resource for professionals in drug development and research.

Chemical and Physical Properties

Piperazine phosphate (C₄H₁₀N₂·H₃PO₄) is the product of the acid-base reaction between the organic base piperazine and phosphoric acid. The formation of this salt modifies the physicochemical properties of the parent piperazine molecule, influencing its solubility, stability, and handling characteristics, which are crucial for pharmaceutical formulation.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₁₀N₂·H₃PO₄[1]
Molecular Weight 184.13 g/mol (anhydrous)[1]
Appearance White crystalline powder[1]
Melting Point Approximately 222 °C (with decomposition)[1]
pH (1% w/v aqueous solution) 6.0 - 6.5[1]
Solubility Sparingly soluble in water; Practically insoluble in methanol, ethanol, and diethyl ether; Soluble in formic acid.[1]
Crystal Structure

The crystal structure of piperazinium phosphates reveals a complex network of hydrogen bonds. In related structures, the piperazinium cation adopts a chair conformation. These hydrogen bonds between the piperazinium cations and phosphate anions are fundamental to the stability of the crystal lattice.[4][5]

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction. A general workflow for this synthesis is depicted in the following diagram.

G cluster_0 Synthesis Workflow start Start dissolve_piperazine Dissolve Piperazine in a suitable solvent (e.g., Ethanol) start->dissolve_piperazine dissolve_phosphoric_acid Dissolve Phosphoric Acid in a suitable solvent (e.g., Ethanol) start->dissolve_phosphoric_acid mix Mix Solutions dissolve_piperazine->mix dissolve_phosphoric_acid->mix precipitate Cool to induce precipitation mix->precipitate filter Filter the precipitate precipitate->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry end End dry->end

A generalized workflow for the synthesis of this compound.

A detailed experimental protocol for the laboratory-scale synthesis is provided in the Experimental Protocols section (5.1).

Stability Profile

The stability of this compound is a critical parameter for its storage and formulation into a final drug product. Forced degradation studies are essential to understand its degradation pathways.

Forced Degradation Studies

Forced degradation studies, as mandated by ICH guidelines (Q1A/Q1B), are performed to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[4][6][7][8][9][10] The typical stress conditions include:

  • Acidic Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M HCl).

  • Basic Hydrolysis: Exposure to basic conditions (e.g., 0.1 M NaOH).

  • Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Exposure to high temperature (e.g., 60-80°C).

  • Photolytic Degradation: Exposure to light (e.g., UV and visible light).

Analytical Methodologies

Robust analytical methods are crucial for the quality control of this compound, including assay, impurity profiling, and dissolution testing.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify this compound from its potential degradation products and impurities. A typical method validation workflow is illustrated below.

G cluster_1 HPLC Method Validation Workflow start Method Development specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end

A typical workflow for the validation of a stability-indicating HPLC method.

A detailed protocol for a stability-indicating HPLC method and its validation is provided in the Experimental Protocols section (5.3).

Dissolution Testing

For solid oral dosage forms, dissolution testing is a critical quality control test to ensure batch-to-batch consistency and to predict in vivo performance. Given that this compound is sparingly soluble in water, developing a discriminatory dissolution method is important.

Table 2: Typical Dissolution Test Parameters for a Sparingly Soluble Drug

ParameterRecommended Condition
Apparatus USP Apparatus 2 (Paddle)
Speed 50 or 75 RPM
Medium pH 1.2, 4.5, and 6.8 buffers
Volume 900 mL
Temperature 37 ± 0.5 °C

A detailed protocol for dissolution testing is provided in the Experimental Protocols section (5.4).

Hygroscopicity Assessment

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical property to evaluate for solid dosage forms. Dynamic Vapor Sorption (DVS) is a common technique used for this assessment.[11][12][13][14][15][16][17][18][19][20][21][22]

A detailed protocol for hygroscopicity testing is provided in the Experimental Protocols section (5.5).

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed in this guide.

Synthesis of this compound

Objective: To synthesize this compound from piperazine and phosphoric acid.

Materials:

  • Piperazine (anhydrous)

  • Orthophosphoric acid (85%)

  • Ethanol (95%)

  • Magnetic stirrer and hotplate

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Dissolve 10.0 g of anhydrous piperazine in 100 mL of 95% ethanol in a 250 mL beaker with gentle warming and stirring.

  • In a separate beaker, cautiously dilute the stoichiometric amount of 85% orthophosphoric acid in 50 mL of 95% ethanol.

  • Slowly add the phosphoric acid solution to the piperazine solution with continuous stirring. A white precipitate will form immediately.

  • Continue stirring the mixture for 1 hour at room temperature.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with two 20 mL portions of cold 95% ethanol.

  • Dry the product in a vacuum oven at 60°C to a constant weight.

  • Calculate the yield and characterize the product using appropriate analytical techniques (e.g., melting point, FT-IR, and assay).

Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade water and acetonitrile

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl to a final concentration of approximately 1 mg/mL. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve a known amount of this compound in 0.1 M NaOH to a final concentration of approximately 1 mg/mL. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Dissolve a known amount of this compound in a 3% hydrogen peroxide solution to a final concentration of approximately 1 mg/mL. Keep the solution at room temperature for 24 hours. Withdraw samples at appropriate time intervals and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Store a known amount of solid this compound in a calibrated oven at 80°C for 7 days. Withdraw samples at appropriate time intervals, dissolve in mobile phase, and analyze by HPLC.

  • Photolytic Degradation: Expose a known amount of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. Analyze the sample by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Calculate the percentage degradation and identify any major degradation products.

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method for the assay and impurity determination of this compound.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and acetonitrile in a gradient or isocratic mode.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at an appropriate wavelength (piperazine lacks a strong chromophore, so derivatization or detection at low UV wavelengths may be necessary).

  • Column Temperature: 30°C

Validation Parameters and Acceptance Criteria:

  • Specificity: The method should be able to resolve the this compound peak from all potential degradation products and impurities.

  • Linearity: Correlation coefficient (r²) ≥ 0.999 over the concentration range.

  • Accuracy: Percent recovery between 98.0% and 102.0%.

  • Precision:

    • Repeatability (RSD) ≤ 2.0%.

    • Intermediate Precision (RSD) ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): To be determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

  • Robustness: The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Dissolution Testing Protocol

Objective: To determine the dissolution rate of this compound from an immediate-release tablet formulation.

Apparatus and Conditions:

  • Apparatus: USP Apparatus 2 (Paddle)

  • Dissolution Medium: 900 mL of 0.1 N HCl (or other appropriate medium)

  • Temperature: 37 ± 0.5 °C

  • Paddle Speed: 50 RPM

  • Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.

Procedure:

  • Place 900 mL of the dissolution medium in each of the six dissolution vessels and allow the medium to equilibrate to 37 ± 0.5 °C.

  • Place one tablet in each vessel.

  • Start the apparatus and withdraw a sample (e.g., 10 mL) from each vessel at the specified time points.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples immediately.

  • Analyze the samples for dissolved this compound using a validated analytical method (e.g., HPLC).

  • Calculate the percentage of drug dissolved at each time point.

Hygroscopicity Testing by Dynamic Vapor Sorption (DVS)

Objective: To assess the hygroscopic nature of this compound.

Apparatus and Conditions:

  • Instrument: Dynamic Vapor Sorption (DVS) Analyzer

  • Temperature: 25 °C

  • Relative Humidity (RH) Program:

    • Drying at 0% RH until a stable weight is achieved.

    • Stepwise increase in RH from 0% to 90% in 10% increments.

    • Stepwise decrease in RH from 90% to 0% in 10% increments.

  • Equilibrium Criterion: dm/dt ≤ 0.002% per minute.

Procedure:

  • Place a known mass of this compound (e.g., 10 mg) in the DVS sample pan.

  • Start the pre-defined RH program.

  • The instrument will automatically measure the change in mass as a function of RH.

  • Plot the percentage change in mass against the target RH to generate a sorption-desorption isotherm.

  • Classify the hygroscopicity based on the water uptake at a specific RH (e.g., 80% RH) according to pharmacopeial or internal standards.

Pharmacokinetics and Bioavailability

Piperazine is readily absorbed from the gastrointestinal tract. Following oral administration, it is partly metabolized and excreted primarily in the urine.[22] While specific oral bioavailability data for this compound in preclinical models is not widely published, studies on other piperazine salts and the parent compound in various species can provide valuable insights. For instance, in pigs administered piperazine dihydrochloride, approximately 56% of the dose was excreted in the urine within seven days, with 46% excreted in the first 24 hours, indicating significant absorption.[13] In children, the bioavailability of piperazine can range from 70-85%.[23][24]

Conclusion

This compound is a crucial salt form of piperazine used in the pharmaceutical industry. A thorough understanding of its physicochemical properties, synthesis, stability, and analytical methodologies is essential for the development of safe, effective, and stable drug products. This technical guide provides a foundational understanding and detailed experimental protocols to aid researchers and drug development professionals in their work with this important compound. Further research to generate more specific quantitative data on the solubility, stability, and bioavailability of this compound would be beneficial to the scientific community.

References

The Emergence of a Helminthic Foe: An In-depth Technical Guide to the Discovery and First Use of Piperazine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery and initial research applications of piperazine phosphate, a compound that marked a significant advancement in the treatment of helminth infections. The document details its early history, pivotal experiments, and the elucidation of its mechanism of action.

From Gout to Gut: The Pre-Anthelmintic History of Piperazine

Before its celebrated success as an anthelmintic, piperazine was first investigated in the late 19th and early 20th centuries for its potential as a solvent for uric acid, with the aim of treating gout and uric acid diathesis.[1][2] Marketed by Bayer in the early 20th century, piperazine and its derivatives were explored for their ability to form soluble urates, although their clinical success in this area was not as profound as their later application.[1][3]

The Pivotal Shift: Discovery of Anthelmintic Properties

The mid-20th century witnessed a paradigm shift in the therapeutic application of piperazine. French researchers Mouriquand, Roman, and Coisnard are credited with the first report on the successful use of piperazine hydrate for the treatment of threadworm (oxyuriasis) infections in children in 1951, published in the Journal de Médecine de Lyon.[4] This seminal work laid the foundation for a new era in anthelmintic therapy.

Two years later, in 1953, British researchers R.H. White and O.D. Standen published a clinical trial in the British Medical Journal that confirmed and expanded upon the French findings, solidifying piperazine's place as an effective treatment for threadworm.[5] These early studies primarily utilized piperazine hydrate and piperazine citrate.[6] The introduction of various piperazine salts, including this compound, followed, offering different pharmaceutical formulations and advantages.[7]

Synthesis of Piperazine Salts for Pharmaceutical Use

The industrial synthesis of piperazine in the mid-20th century was often a byproduct of the production of ethylenediamine from the ammoniation of 1,2-dichloroethane or ethanolamine.[3] For pharmaceutical use, the base piperazine was converted into various salts to improve stability, solubility, and patient tolerability. The preparation of these salts, such as the citrate and phosphate, typically involved reacting the piperazine base with the corresponding acid. A 1956 patent describes a method for preparing piperazine salts with polycarboxylic acids, highlighting the importance of developing stable and effective formulations for anthelmintic purposes.[8]

Elucidating the Mechanism of Action: A Neuromuscular Blockade

Initial research into how piperazine exerted its anthelmintic effect pointed towards a paralytic action on the worms.[6] Subsequent investigations revealed a more precise molecular mechanism. Piperazine acts as a selective agonist of the γ-aminobutyric acid (GABA) receptors in nematodes.[9]

This interaction leads to the opening of chloride ion channels in the muscle cells of the helminth, causing hyperpolarization of the cell membrane.[9] The influx of chloride ions makes the muscle cells less responsive to excitatory stimuli, resulting in a flaccid paralysis of the worm.[9] The paralyzed parasites are then unable to maintain their position in the host's gastrointestinal tract and are expelled by normal peristalsis.[9] This mechanism's selectivity for invertebrates is due to the differences in GABA receptor isoforms and their primary location in the peripheral neuromuscular system of nematodes, as opposed to the central nervous system in vertebrates.[3]

Key Experimental Data from Early Clinical Trials

The following tables summarize the quantitative data from the pivotal early clinical trials that established the efficacy of piperazine in treating helminth infections.

Table 1: Efficacy of Piperazine in Threadworm (Enterobius vermicularis) Infection
Study White and Standen (1953)[5]
Drug Formulation Piperazine hydrate (as a linctus)
Dosage Regimen Varied by age, up to 1g daily for 7 days
Patient Population Children
Diagnostic Method Cellophane tape swabbing
Cure Rate 90% (based on follow-up swabs)
Table 2: Efficacy of Piperazine Citrate in Ascariasis (Ascaris lumbricoides) Infection
Study Swartzwelder et al. (1955)
Drug Formulation Piperazine citrate (syrup)
Dosage Regimen Single daily dose for 5-10 days
Patient Population Children and adults
Diagnostic Method Stool examination for ova
Cure Rate 97-100%

Methodologies of Foundational Experiments

Clinical Trial Protocol for Threadworm (White and Standen, 1953)
  • Patient Selection: Children diagnosed with threadworm infection through the identification of ova on cellophane tape swabs.

  • Treatment: Administration of a flavored linctus containing piperazine hydrate. The dosage was scaled according to age.

  • Assessment of Efficacy: Follow-up cellophane tape swabs were taken for seven consecutive mornings, starting one week after the completion of treatment. A negative result on all seven swabs was considered a cure.

  • Control Group: A control group treated with a standard therapy (gentian violet) was included for comparison.[5]

In Vitro Studies on Ascaris lumbricoides
  • Objective: To observe the direct effect of piperazine on the motility of the roundworm.

  • Methodology: Live Ascaris lumbricoides worms, obtained after expulsion from treated patients or animals, were placed in a solution containing piperazine at various concentrations.

  • Observation: The muscular activity and paralysis of the worms were observed and recorded over time. This provided direct evidence of the drug's paralytic effect.

Visualizing the Pathways

Logical Flow of Piperazine's Discovery and Application

Discovery_and_Application A Initial Research: Piperazine as a Uric Acid Solvent (Late 19th - Early 20th Century) B Discovery of Anthelmintic Properties: Mouriquand, Roman, and Coisnard (1951) A->B Serendipitous Discovery C Clinical Confirmation: White and Standen (1953) B->C Verification D Development of Various Piperazine Salts (e.g., Phosphate) C->D Pharmaceutical Formulation E Widespread Clinical Use in Helminth Infections D->E Therapeutic Application

Caption: The historical progression from piperazine's initial study to its clinical use as an anthelmintic.

Signaling Pathway of Piperazine's Mechanism of Action

Mechanism_of_Action cluster_nematode Nematode Muscle Cell P Piperazine GABA_R GABA Receptor P->GABA_R Agonist Binding Cl_Channel Chloride Ion Channel (Opens) GABA_R->Cl_Channel Activates Hyperpolarization Membrane Hyperpolarization Cl_Channel->Hyperpolarization Causes Influx of Cl- Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Leads to Expulsion Expulsion of Worm from Host Paralysis->Expulsion

Caption: The molecular cascade initiated by piperazine at the nematode neuromuscular junction.

Experimental Workflow for Early Clinical Trials

Experimental_Workflow A Patient Recruitment (Confirmed Helminth Infection) B Administration of Piperazine Salt Formulation A->B C Follow-up Diagnostic Tests (e.g., Cellophane Swabs, Stool Analysis) B->C D Data Analysis (Calculation of Cure Rate) C->D E Comparison with Control Group or Existing Treatments D->E

References

Methodological & Application

Application Note: Quantification of Piperazine Phosphate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a precise and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of Piperazine Phosphate. The method employs a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, making it suitable for routine quality control and research applications in the pharmaceutical industry. The protocol provides a straightforward and robust approach for the determination of this compound in bulk drug substances and formulated products.

Introduction

Piperazine is an organic compound used as an anthelmintic agent in both human and veterinary medicine.[1] It is commonly formulated as a phosphate salt. Accurate quantification of this compound is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. While various analytical methods exist for piperazine determination, including gas chromatography and liquid chromatography-mass spectrometry (LC-MS), a simple and accessible HPLC-UV method is highly desirable for routine analysis.[1] This application note presents a validated HPLC method for the quantification of this compound, addressing the challenge of its weak UV absorbance by utilizing a low wavelength for detection.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 20mM Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) : Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 210 nm
Run Time 10 minutes

Table 1: Optimized Chromatographic Conditions

Protocol

Preparation of Mobile Phase
  • Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water to prepare a 20mM solution.

  • Adjust the pH of the buffer solution to 3.0 using orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Prepare the mobile phase by mixing the phosphate buffer and acetonitrile in a ratio of 95:5 (v/v).

  • Degas the mobile phase before use.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.

Preparation of Sample Solutions
  • Bulk Drug: Accurately weigh about 100 mg of the this compound sample, dissolve it in and dilute to 100 mL with the mobile phase. Further dilute to a final concentration within the calibration range.

  • Tablets: Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 100 mg of this compound to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume. Centrifuge a portion of the solution and dilute the supernatant to a final concentration within the calibration range.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution (e.g., 50 µg/mL) five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0%.

Analysis

Inject the standard and sample solutions into the HPLC system and record the chromatograms. The peak area of piperazine is used for quantification.

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines. A summary of the validation parameters is presented in Table 2.

ParameterResult
Linearity (µg/mL) 10 - 100
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0
Precision (% RSD) < 2.0
Limit of Detection (LOD) 1 µg/mL
Limit of Quantification (LOQ) 3 µg/mL
Robustness Robust

Table 2: Summary of Method Validation Data

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis MobilePhase Mobile Phase Preparation HPLC_Run HPLC Analysis MobilePhase->HPLC_Run StandardPrep Standard Preparation SystemSuitability System Suitability Test StandardPrep->SystemSuitability SamplePrep Sample Preparation SamplePrep->HPLC_Run SystemSuitability->HPLC_Run Proceed if RSD < 2% DataProcessing Data Processing and Quantification HPLC_Run->DataProcessing

Caption: Workflow for the HPLC quantification of this compound.

Conclusion

The described HPLC method provides a simple, rapid, and reliable approach for the quantification of this compound in both bulk drug and pharmaceutical dosage forms. The method is validated and demonstrates excellent linearity, accuracy, and precision, making it a valuable tool for quality control and research laboratories.

References

Application Notes and Protocols for In Vitro Piperazine Phosphate Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its salts, including piperazine phosphate, are anthelmintic agents used in the treatment of parasitic worm infections.[1][2] The primary mechanism of action of piperazine is the paralysis of parasites, which facilitates their expulsion from the host's body.[3] This effect is achieved by mimicking the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) on the parasite's neuromuscular system.[3] Piperazine enhances the influx of chloride ions into the muscle cells, leading to hyperpolarization and flaccid paralysis of the worm.[3]

These application notes provide detailed protocols for the in vitro assessment of this compound, focusing on its anthelmintic activity and its interaction with its molecular target, the GABA receptor. The protocols are designed to be adaptable for screening and characterizing the effects of this compound and its derivatives.

Data Presentation

The following tables summarize key quantitative data related to the in vitro activity of piperazine and its derivatives.

Table 1: Anthelmintic Activity of Piperazine Derivatives against Larval Stage Nematodes

CompoundNematode SpeciesAssay TypeEC50 (µM)Reference
PAPPHaemonchus contortusLarval Migration9.36[4]
PAPPTrichostrongylus colubriformisLarval Migration11.8[4]

*PAPP (p-amino-phenethyl-m-trifluoromethylphenyl piperazine) is a derivative of piperazine.

Table 2: Inhibitory Activity of Piperazine Derivatives on Human α1β2γ2 GABA-A Receptors

CompoundReceptorAssay TypeIC20 (µM)Maximum Inhibition (at 1mM)Reference
1-(2-chlorophenyl)piperazine (2CPP)α1β2γ2 GABA-ATwo-electrode voltage-clamp46~90%[5]

Signaling Pathway

The primary signaling pathway affected by piperazine in parasitic nematodes involves the GABAergic system. Piperazine acts as a GABA receptor agonist, leading to the opening of chloride channels and hyperpolarization of neuronal and muscle cells. This ultimately results in the flaccid paralysis of the helminth.

GABASignaling Piperazine Piperazine Phosphate GABA_R GABA Receptor (on nematode muscle/neuron) Piperazine->GABA_R acts as agonist Cl_channel Chloride (Cl-) Channel Opening GABA_R->Cl_channel activates Cl_influx Increased Cl- Influx Cl_channel->Cl_influx Hyperpolarization Hyperpolarization of Cell Membrane Cl_influx->Hyperpolarization Paralysis Flaccid Paralysis of Worm Hyperpolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Caption: Mechanism of action of this compound on nematode GABA receptors.

Experimental Protocols

The following protocols describe methods to assess the in vitro anthelmintic activity and neurotoxic effects of this compound.

Protocol 1: In Vitro Anthelmintic Motility Assay using Caenorhabditis elegans

This protocol outlines a whole-organism assay to determine the paralytic effect of this compound on the model nematode C. elegans.

Experimental Workflow

C_elegans_Workflow start Start: Synchronized L4/Young Adult C. elegans prepare_plates Prepare NGM plates with E. coli OP50 lawn start->prepare_plates prepare_drug Prepare serial dilutions of This compound in M9 buffer start->prepare_drug transfer_worms Transfer worms to liquid culture (M9 buffer) prepare_plates->transfer_worms add_drug Add this compound solutions to worms prepare_drug->add_drug transfer_worms->add_drug incubate Incubate at 20°C with gentle shaking add_drug->incubate observe Observe and count motile vs. paralyzed worms at time points (e.g., 1, 2, 4, 6 hours) incubate->observe analyze Calculate % paralysis and determine EC50 observe->analyze

Caption: Workflow for the C. elegans motility assay.

Materials:

  • C. elegans (e.g., wild-type N2 strain)

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 culture

  • M9 buffer

  • This compound

  • 96-well microtiter plates

  • Dissecting microscope

Procedure:

  • Worm Synchronization: Synchronize C. elegans to obtain a population of L4 larvae or young adults.[6]

  • Plate Preparation: Prepare NGM plates seeded with a lawn of E. coli OP50 and allow the bacteria to grow overnight.[7]

  • Drug Solution Preparation: Prepare a stock solution of this compound in M9 buffer. Perform serial dilutions to obtain the desired test concentrations. Include a vehicle control (M9 buffer only) and a positive control (e.g., levamisole).

  • Worm Collection: Wash the synchronized worms from the NGM plates using M9 buffer.

  • Assay Setup: In a 96-well plate, add a small volume of the worm suspension (approximately 20-30 worms per well).

  • Drug Exposure: Add the this compound dilutions to the corresponding wells.

  • Incubation: Incubate the plate at 20°C.

  • Motility Assessment: At predetermined time points (e.g., 1, 2, 4, and 6 hours), observe the worms under a dissecting microscope. A worm is considered paralyzed if it does not move even when prodded.

  • Data Collection: Count the number of motile and paralyzed worms in each well.

  • Data Analysis: Calculate the percentage of paralyzed worms for each concentration. Determine the EC50 value (the concentration that causes paralysis in 50% of the worms) using a dose-response curve.

Protocol 2: Neurotoxicity Assessment in Differentiated SH-SY5Y Cells

This protocol describes a cell-based assay to evaluate the potential neurotoxic effects of this compound on a human neuroblastoma cell line.

Experimental Workflow

Neurotoxicity_Workflow start Start: Culture SH-SY5Y cells differentiate Differentiate cells with retinoic acid start->differentiate seed_plates Seed differentiated cells into 96-well plates differentiate->seed_plates treat_cells Treat cells with Piperazine Phosphate for 24-48 hours seed_plates->treat_cells prepare_drug Prepare serial dilutions of This compound in culture medium prepare_drug->treat_cells viability_assay Perform Cell Viability Assay (e.g., MTT or CellTiter-Glo) treat_cells->viability_assay analyze Measure absorbance/luminescence and calculate % cell viability viability_assay->analyze determine_ic50 Determine IC50 value analyze->determine_ic50

Caption: Workflow for the SH-SY5Y neurotoxicity assay.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics

  • Retinoic acid for differentiation

  • This compound

  • 96-well cell culture plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in standard conditions. To obtain a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid for several days.

  • Cell Seeding: Seed the differentiated SH-SY5Y cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Drug Preparation: Prepare a stock solution of this compound in the cell culture medium. Create a series of dilutions to cover a range of concentrations.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium only).

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assessment (MTT Assay Example):

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).

Conclusion

The provided protocols offer standardized methods for the in vitro evaluation of this compound. The C. elegans motility assay is a direct measure of its anthelmintic activity, while the SH-SY5Y neurotoxicity assay provides insights into its potential effects on mammalian neuronal cells. These assays are valuable tools for the preclinical assessment of this compound and its derivatives in drug development and research settings.

References

Application Notes and Protocols for Utilizing Piperazine Phosphate in Helminth Motility Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its salts have a long history of use as anthelmintic agents for the treatment of intestinal nematode infections in both humans and animals.[1] The primary mechanism of action is the paralysis of the worms, facilitating their expulsion from the host's gastrointestinal tract.[2] This document provides detailed application notes and protocols for the use of piperazine phosphate in in vitro helminth motility assays, a critical tool for drug efficacy studies and resistance monitoring.

The primary target of piperazine is the neuromuscular system of nematodes. It acts as an agonist of the γ-aminobutyric acid (GABA) receptors on the muscle cells of susceptible worms.[3] In nematodes, GABAergic signaling is crucial for mediating muscle inhibition in their peripheral neuromuscular system.[3] Piperazine's activation of these GABA receptors leads to the opening of chloride ion (Cl-) channels, causing an influx of chloride ions. This results in hyperpolarization of the muscle cell membrane, making it less responsive to excitatory stimuli and leading to a state of flaccid paralysis.[3] This selective action on the nematode's peripheral neuromuscular system provides a basis for its therapeutic use.[4]

Data Presentation

Table 1: Effect of Piperazine Sulfate on Ascaris suum Larval Molting

CompoundOrganismLarval StageEndpointConcentration% InhibitionReference
Piperazine SulfateAscaris suumLung-stage L3Molting50 mM100%[5]

Table 2: Electrophysiological Effects of Piperazine on Ascaris suum Muscle Cells

CompoundOrganismPreparationEffectEffective ConcentrationReference
PiperazineAscaris suumSomatic MuscleGABA Agonist> 1 x 10⁻⁴ M[3]

Signaling Pathway

The primary signaling pathway affected by piperazine in nematodes is the GABAergic pathway at the neuromuscular junction.

GABAPathway Piperazine This compound GABA_R GABA Receptor (on Nematode Muscle Cell) Piperazine->GABA_R Binds to and activates Cl_Channel Chloride (Cl⁻) Channel Opening GABA_R->Cl_Channel Cl_Influx Influx of Cl⁻ Ions Cl_Channel->Cl_Influx Hyperpolarization Hyperpolarization of Muscle Cell Membrane Cl_Influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Piperazine's mechanism of action on the nematode GABA receptor.

Experimental Protocols

This section provides a detailed protocol for conducting a helminth larval motility assay using this compound. This protocol is a composite based on standard practices for anthelmintic assays and should be optimized for the specific helminth species and life stage being investigated.

Protocol 1: In Vitro Larval Motility Assay

Objective: To determine the dose-dependent effect of this compound on the motility of helminth larvae.

Materials:

  • This compound powder

  • Appropriate culture medium for the target helminth (e.g., RPMI-1640, K-saline)

  • Solvent for this compound (e.g., sterile distilled water)

  • Target helminth larvae (e.g., Ascaris suum L3, Caenorhabditis elegans L4)

  • 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator set to the appropriate temperature for the helminth species (e.g., 37°C)

  • Inverted microscope or an automated motility tracking system

  • Control compounds (e.g., a known paralytic anthelmintic like levamisole as a positive control, and solvent alone as a negative control)

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound powder.

    • Dissolve in sterile distilled water to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution. The pH of a 1% solution in water is typically between 6.0 and 6.5.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Serial Dilutions:

    • Perform serial dilutions of the this compound stock solution in the appropriate culture medium to achieve the desired final test concentrations. A common approach is to prepare 2x concentrated solutions which will be diluted 1:1 in the assay wells.

  • Preparation of Helminth Larvae:

    • Collect and wash the helminth larvae to remove any debris or contaminants.

    • Count the number of larvae per unit volume to ensure a consistent number of larvae are added to each well (e.g., 30-50 larvae per well).

  • Assay Setup:

    • In a 96-well plate, add the appropriate volume of culture medium containing the serially diluted this compound to each well.

    • Include wells for the positive control (e.g., levamisole) and negative control (culture medium with the same concentration of solvent used for the drug dilutions).

    • Carefully add the prepared helminth larvae to each well.

    • The final volume in each well should be consistent (e.g., 200 µL).

  • Incubation:

    • Incubate the plate at the optimal temperature for the helminth species for a predetermined period (e.g., 24, 48, or 72 hours).

  • Motility Assessment:

    • Manual Scoring: At specified time points, observe the motility of the larvae in each well using an inverted microscope. A scoring system can be used (e.g., 3 = vigorous movement, 2 = slow/sluggish movement, 1 = intermittent movement, 0 = no movement/paralysis).

    • Automated Analysis: Utilize an automated motility tracking system to quantify larval movement. These systems typically use video recording and software to analyze parameters such as velocity and displacement.

  • Data Analysis:

    • For manual scoring, calculate the average motility score for each concentration.

    • For automated analysis, use the software's output to determine the percentage of motility inhibition compared to the negative control.

    • Plot the percentage of motility inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • From the dose-response curve, calculate the EC50 (Effective Concentration 50%) or IC50 (Inhibitory Concentration 50%) value, which represents the concentration of this compound that causes a 50% reduction in motility.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Piperazine Phosphate Stock Solution B Perform Serial Dilutions A->B D Dispense Reagents and Larvae into 96-well Plate B->D C Prepare and Count Helminth Larvae C->D E Incubate Plate D->E F Assess Larval Motility (Manual or Automated) E->F G Analyze Data and Generate Dose-Response Curve F->G H Calculate EC50/IC50 G->H

Workflow for a helminth larval motility assay.

Conclusion

This compound remains a valuable tool for in vitro studies of helminth neuromuscular function. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in motility assays. While specific quantitative motility data for this compound is limited in the current literature, the provided framework allows for the systematic evaluation of its effects and the generation of robust, reproducible data. The use of automated analysis systems is highly recommended to enhance the objectivity and throughput of these assays.

References

Application Note: High-Sensitivity LC-MS/MS Assay for the Quantification of Piperazine Phosphate in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. It is the core of many pharmaceuticals and is also used as an anthelmintic agent in its phosphate salt form. Accurate quantification of piperazine in biological matrices like plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of piperazine phosphate in human plasma.

The inherent polarity and low molecular weight of piperazine pose challenges for retention on conventional reversed-phase chromatographic columns and can lead to matrix effects in the MS source. To overcome these challenges, this method employs a pre-column derivatization step with dansyl chloride.[1] Derivatization with dansyl chloride not only improves the chromatographic behavior of piperazine but also enhances its ionization efficiency, leading to significantly improved sensitivity.[2]

Core Principles

This bioanalytical method is based on the following key principles:

  • Derivatization: The primary and secondary amine functional groups of piperazine react with dansyl chloride in an alkaline environment to form a more hydrophobic and readily ionizable derivative.[2][3]

  • Sample Clean-up: A liquid-liquid extraction (LLE) step is employed to isolate the derivatized analyte and the internal standard from the complex plasma matrix, thereby reducing interferences.

  • Chromatographic Separation: The derivatized analyte is separated from endogenous plasma components using reversed-phase high-performance liquid chromatography (HPLC).

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM) is used for sensitive and selective detection and quantification.[4]

Experimental Workflow

LC-MS/MS Workflow for this compound in Plasma cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (Ondansetron Hydrochloride) plasma_sample->add_is derivatization Derivatization with Dansyl Chloride (DNS-CL) add_is->derivatization lle Liquid-Liquid Extraction (Ethyl Acetate) derivatization->lle evaporation Evaporation to Dryness lle->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation HPLC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (Positive ESI, SRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting of Results quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.

Quantitative Data Summary

The performance of this method was validated according to established bioanalytical method validation guidelines.[1] A summary of the key quantitative parameters is presented in the tables below.

Table 1: Calibration Curve and Sensitivity

ParameterValue
Linearity Range0.1 - 15 µg/mL
Correlation Coefficient (r)0.9974 - 0.9995
Lower Limit of Quantification (LLOQ)0.1 µg/mL
Limit of Detection (LOD)0.01 µg/mL

Table 2: Precision and Accuracy

QC Concentration (µg/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
0.2< 1095 - 105< 1293 - 107
5.0< 897 - 103< 1096 - 104
12.0< 798 - 102< 997 - 103

Table 3: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
DNS-Piperazine320171
Ondansetron (IS)294170

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Ondansetron hydrochloride (Internal Standard)[5]

  • Dansyl chloride (DNS-CL)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Human plasma (with anticoagulant)

2. Stock and Working Solutions Preparation

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in ultrapure water.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of ondansetron hydrochloride in methanol.

  • Calibration Standards and Quality Control (QC) Samples: Prepare working solutions of this compound by serial dilution of the stock solution with ultrapure water. Spike these working solutions into blank human plasma to obtain calibration standards and QC samples at the desired concentrations.

  • Dansyl Chloride Solution (1 mg/mL): Prepare fresh by dissolving dansyl chloride in acetonitrile.

3. Sample Preparation Protocol

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Add 50 µL of 0.1 M sodium carbonate buffer (pH 10).

  • Add 100 µL of dansyl chloride solution (1 mg/mL in acetonitrile).

  • Vortex for 1 minute.

  • Incubate at 40°C for 30 minutes.

  • Add 1 mL of ethyl acetate and vortex for 3 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: Agilent ZORBAX SB-C18 (150 mm x 2.1 mm, 3.5 µm)[4]

  • Mobile Phase: 10 mM Ammonium acetate (pH 3.0) and Methanol (50:50, v/v)[4]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Ionization Mode: Positive ESI

  • Detection Mode: Selected Reaction Monitoring (SRM)

  • Ion Source Parameters: Optimize for maximum signal intensity of the analyte and internal standard.

Discussion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The pre-column derivatization with dansyl chloride is a critical step that addresses the analytical challenges associated with small, polar molecules like piperazine.[4] The improved chromatographic retention and enhanced ionization efficiency result in a low limit of quantification, making the method suitable for pharmacokinetic studies where low plasma concentrations are expected.

The use of a stable and reliable internal standard, ondansetron hydrochloride, ensures the accuracy and precision of the method by compensating for variations during sample preparation and analysis. The validation data demonstrates that the method is linear, sensitive, precise, and accurate over a clinically relevant concentration range.[1]

Alternative Approaches

While the derivatization-based method is highly effective, other strategies can be considered for the analysis of piperazine and other small polar molecules:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high organic solvent content to retain and separate polar analytes.[6] This approach can sometimes eliminate the need for derivatization.

  • Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, thereby improving its retention on a reversed-phase column.

  • Solid-Phase Extraction (SPE): For sample clean-up, SPE can offer higher selectivity and recovery compared to LLE, especially when using mixed-mode or ion-exchange sorbents.

The choice of the most appropriate method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation.

Conclusion

This application note provides a detailed and validated LC-MS/MS protocol for the quantitative determination of this compound in human plasma. The method, which incorporates a pre-column derivatization step, is sensitive, specific, and robust, making it well-suited for a variety of research and clinical applications in the field of drug development and therapeutic drug monitoring.

References

Preparing Piperazine Phosphate Solutions for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its salts are widely used as anthelmintics in both veterinary and human medicine. Their primary mechanism of action involves the paralysis of susceptible nematodes, facilitating their expulsion from the host's gastrointestinal tract.[1][2] Piperazine acts as an agonist of the γ-aminobutyric acid (GABA) receptors in the neuromuscular systems of these worms.[1][3] This activation leads to hyperpolarization of the muscle cell membrane and subsequent flaccid paralysis.[1] For researchers conducting animal studies, the accurate and consistent preparation of piperazine phosphate solutions is crucial for obtaining reliable and reproducible results. This document provides detailed application notes and protocols for the preparation of this compound solutions intended for oral administration in animal studies.

Physicochemical Properties and Solubility

This compound is a white crystalline powder.[4] While piperazine base is freely soluble in water, this compound is described as sparingly soluble.[4] However, a 1% solution (1 g in 100 mL) in water can be prepared, resulting in a pH of 6.0 to 6.5.[4] It is important to note that piperazine and its solutions can absorb carbon dioxide from the air.[2]

Table 1: Physicochemical Data of Piperazine and this compound

PropertyPiperazineThis compound
Molecular Formula C4H10N2C4H10N2·H3PO4·H2O
Molecular Weight 86.14 g/mol 202.15 g/mol
Appearance White to off-white lumps or flakesWhite crystalline powder[4]
Solubility in Water Freely solubleSparingly soluble[4]
pH of 1% (w/v) Aqueous Solution Not Applicable6.0 - 6.5[4]

Toxicity Data

Understanding the toxicity profile of this compound is essential for dose selection in animal studies. The following table summarizes acute oral toxicity data in rodents.

Table 2: Acute Oral Toxicity (LD50) of this compound

Animal ModelLD50 (mg/kg bw)Reference
Mice22,350[5]
Rats11,200 (piperazine citrate)[5]

Note: The LD50 for piperazine citrate in rats is provided as an indicator of the relatively low acute toxicity of piperazine salts.

Experimental Protocols

Protocol 1: Preparation of a 1% (10 mg/mL) this compound Solution

This protocol describes the preparation of a 1% (w/v) this compound solution in sterile water for oral administration.

Materials:

  • This compound powder

  • Sterile, purified water (e.g., water for injection or deionized water)

  • Sterile glassware (beaker, graduated cylinder)

  • Sterile magnetic stir bar and stir plate

  • Calibrated analytical balance

  • Sterile filtration unit (e.g., 0.22 µm syringe filter)

  • Sterile storage container

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 100 mL of a 1% solution, weigh 1.0 g of this compound.

  • Dissolution:

    • Transfer the weighed this compound powder into a sterile beaker.

    • Add a small volume of sterile water (e.g., approximately 80% of the final volume) to the beaker.

    • Place a sterile magnetic stir bar in the beaker and place it on a magnetic stir plate.

    • Stir the solution at room temperature until the this compound is completely dissolved. This may take some time due to its sparingly soluble nature. Gentle warming (to no more than 40°C) may be used to aid dissolution, but the solution should be cooled to room temperature before final volume adjustment.

  • Volume Adjustment: Once the powder is fully dissolved, transfer the solution to a sterile graduated cylinder. Rinse the beaker with a small amount of sterile water and add the rinsing to the graduated cylinder to ensure all the compound is transferred. Adjust the final volume to the desired amount with sterile water.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage container.

  • Storage: Store the prepared solution in a well-closed, sterile container, protected from light, at 2-8°C. Due to the lack of specific stability data, it is recommended to prepare fresh solutions for each experiment or, if stored, to use them within a short period (e.g., 24-48 hours) and visually inspect for any precipitation before use.

Protocol 2: Oral Administration to Rodents (Gavage)

This protocol provides a general guideline for the oral administration of the prepared this compound solution to mice or rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared 1% this compound solution

  • Appropriately sized oral gavage needles (e.g., 18-20 gauge for rats, 20-22 gauge for mice)

  • Syringes (1 mL or 3 mL)

  • Animal scale

Procedure:

  • Animal Weighing: Weigh each animal accurately immediately before dosing to calculate the correct volume to be administered.

  • Dose Calculation: Calculate the required volume of the 1% this compound solution based on the desired dose and the animal's body weight. The typical maximum oral gavage volume for rodents is 10 mL/kg.

  • Gavage Procedure:

    • Gently restrain the animal.

    • Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).

    • Carefully insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the calculated volume of the solution.

    • Gently remove the gavage needle.

  • Post-Administration Monitoring: Monitor the animal for any signs of distress or adverse reactions immediately after the procedure and at regular intervals as required by the experimental protocol.

Mandatory Visualizations

Signaling Pathway Diagram

The primary anthelmintic action of piperazine is the modulation of neurotransmission in nematodes.

piperazine_mechanism piperazine Piperazine gaba_receptor Nematode GABA Receptor (Neuromuscular Junction) piperazine->gaba_receptor Agonist Binding cl_channel Chloride (Cl-) Channel Opening gaba_receptor->cl_channel Activates hyperpolarization Hyperpolarization of Muscle Cell Membrane cl_channel->hyperpolarization Leads to paralysis Flaccid Paralysis of the Worm hyperpolarization->paralysis Causes expulsion Expulsion from Host GI Tract paralysis->expulsion Results in

Caption: Mechanism of action of piperazine in nematodes.

Experimental Workflow

The following diagram illustrates the workflow for preparing and administering this compound solutions in animal studies.

experimental_workflow cluster_prep Solution Preparation cluster_admin Animal Administration weigh 1. Weigh Piperazine Phosphate Powder dissolve 2. Dissolve in Sterile Water weigh->dissolve volume_adjust 3. Adjust to Final Volume dissolve->volume_adjust sterilize 4. Sterile Filter (0.22 µm) volume_adjust->sterilize storage 5. Store at 2-8°C, Protected from Light sterilize->storage animal_weigh 6. Weigh Animal storage->animal_weigh Prepared Solution dose_calc 7. Calculate Dose Volume animal_weigh->dose_calc gavage 8. Administer via Oral Gavage dose_calc->gavage monitor 9. Monitor Animal gavage->monitor

Caption: Workflow for this compound solution preparation and administration.

References

Experimental Design for In Vivo Studies of Piperazine Phosphate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo experimental design of studies involving piperazine phosphate. This document outlines detailed protocols for assessing the anthelmintic efficacy, and toxicological profile, and understanding the pharmacokinetic properties of this compound in various animal models. The provided methodologies are based on established international guidelines to ensure data robustness and regulatory compliance. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Piperazine and its salts, including this compound, have a long history of use as anthelmintic agents in both human and veterinary medicine.[1][2] The primary mechanism of action involves the paralysis of susceptible nematodes, leading to their expulsion from the host's gastrointestinal tract.[3][4][5] This is primarily achieved through its agonist effects on the inhibitory gamma-aminobutyric acid (GABA) receptors of the worms, causing hyperpolarization of nerve endings and resulting in flaccid paralysis.[5][6][7] While effective, a thorough in vivo evaluation is critical to establish the efficacy and safety profile of this compound for new formulations or therapeutic indications.

Anthelmintic Efficacy Studies

The in vivo evaluation of this compound's anthelmintic efficacy is crucial for determining its therapeutic potential. This typically involves the use of established host-parasite models.

Animal Models of Helminth Infection

The choice of animal model is dependent on the target helminth species. Common models include:

  • Ascaris suum in pigs: This is a natural host-parasite system and is considered a highly relevant model for studying ascariasis.[8][9]

  • Nippostrongylus brasiliensis in rodents (rats or mice): This model is frequently used for screening anthelmintic compounds due to its convenience and the well-characterized life cycle of the parasite.[7][10][11]

Efficacy Data Summary

The following table summarizes representative efficacy data for piperazine compounds against common helminths.

Animal ModelParasite SpeciesPiperazine SaltDose (mg/kg)Efficacy (%)Reference
ChickensAscaridia galliPiperazine Adipate15097-100[12]
PigsAscaris suumPiperazine Dihydrochloride110 (base)High[13]
GerbilsHaemonchus contortusPAPP100>99[1]
GerbilsTeladorsagia circumcinctaPAPP100>98[1]

Note: PAPP (p-amino-phenethyl-m-trifluoromethylphenyl piperazine) is a piperazine derivative.

Experimental Protocol: Ascaris suum Efficacy in Pigs

This protocol outlines the procedure for evaluating the efficacy of this compound against Ascaris suum in a porcine model.

2.3.1. Materials

  • This compound

  • Vehicle (e.g., water, feed)

  • Ascaris suum infective eggs

  • Pigs (e.g., Landrace or Yorkshire, weaned and helminth-free)

  • Individual housing with slatted floors to prevent reinfection

  • Fecal collection supplies

  • Necropsy instruments

  • Microscope and counting chambers

2.3.2. Procedure

  • Animal Acclimatization: Acclimatize pigs to individual housing for at least 7 days before the start of the study.

  • Infection: Each pig is orally inoculated with a single dose of infective Ascaris suum eggs (e.g., 1,000-10,000 eggs).[8]

  • Pre-patent Period: The pre-patent period for A. suum is approximately 8 weeks. Fecal examinations can be performed to confirm patent infections, although treatment is typically administered before this to target adult worms in the intestine.

  • Treatment: At a predetermined time post-infection (e.g., 8 weeks), randomly assign pigs to treatment groups:

    • Group 1: Vehicle control

    • Group 2: this compound (low dose)

    • Group 3: this compound (medium dose)

    • Group 4: this compound (high dose)

    • Administer the treatment orally. This compound can be mixed with a small amount of feed or dissolved in drinking water.

  • Fecal Collection and Worm Expulsion: For several days post-treatment, collect feces from each pig and examine for expelled worms.

  • Necropsy and Worm Recovery: At the end of the study (e.g., 7-10 days post-treatment), euthanize the pigs. The small intestine is removed, opened longitudinally, and the contents are washed over a sieve to recover any remaining adult worms.

  • Efficacy Calculation: The number of worms in each treatment group is compared to the vehicle control group. Efficacy is calculated as: % Efficacy = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100

Experimental Workflow Diagram

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Phase acclimatization Animal Acclimatization (7 days) infection Experimental Infection (A. suum eggs) acclimatization->infection development Parasite Development (8 weeks) infection->development randomization Randomization to Groups development->randomization treatment Oral Administration (this compound or Vehicle) randomization->treatment fecal_collection Fecal Collection (Worm Expulsion) treatment->fecal_collection necropsy Necropsy & Worm Recovery (7-10 days post-treatment) fecal_collection->necropsy data_analysis Data Analysis (% Efficacy) necropsy->data_analysis

Workflow for Anthelmintic Efficacy Study.

Toxicological Evaluation

Toxicology studies are essential to determine the safety profile of this compound. These studies are typically conducted in rodent models and follow standardized guidelines.

Acute Oral Toxicity (OECD 423)

The acute toxic class method (OECD 423) is used to determine the acute toxicity of a substance after a single oral dose.[14][15][16][17]

3.1.1. Data Summary: Acute Toxicity

Animal ModelPiperazine SaltLD50 (mg/kg)Reference
MouseThis compound22,350[13]
MousePiperazine Citrate8,500 - 13,200[13]
RatPiperazine2,600[18]

3.1.2. Experimental Protocol: Acute Oral Toxicity (OECD 423)

  • Animals: Use a single sex (usually females) of a standard rodent strain (e.g., Wistar rats).

  • Housing: House animals individually.

  • Fasting: Fast animals overnight before dosing.

  • Dose Administration: Administer a single oral dose of this compound using a gavage needle. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg.

  • Stepwise Procedure:

    • Dose three animals at the starting dose.

    • If no mortality occurs, proceed to the next higher dose level with a new group of three animals.

    • If mortality occurs in two or three animals, the test is stopped, and the substance is classified at that dose level.

    • If one animal dies, the test is repeated at the same dose level with three more animals.

  • Observations: Observe animals for clinical signs of toxicity and mortality for up to 14 days. Record body weights at regular intervals.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

Sub-chronic Oral Toxicity (OECD 408)

This study provides information on the potential adverse effects of repeated oral exposure to a substance over a 90-day period.[2][4][5][19]

3.2.1. Experimental Protocol: Sub-chronic Oral Toxicity (OECD 408)

  • Animals: Use both male and female rodents (e.g., Sprague-Dawley rats).

  • Groups: Assign animals to at least three dose groups and a control group (10 animals/sex/group). An additional satellite group for recovery assessment may be included.

  • Dose Administration: Administer this compound daily by oral gavage for 90 days.

  • Clinical Observations: Conduct detailed clinical observations daily.

  • Body Weight and Food/Water Consumption: Record weekly.

  • Hematology and Clinical Biochemistry: Collect blood samples at termination for analysis of hematological and biochemical parameters.

  • Urinalysis: Perform urinalysis at termination.

  • Pathology: Conduct a full necropsy and histopathological examination of organs and tissues.

Genotoxicity: In Vivo Micronucleus Test (OECD 474)

This test is used to detect damage to chromosomes or the mitotic apparatus.[20][21][22]

3.3.1. Experimental Protocol: In Vivo Micronucleus Test

  • Animals: Typically, mice or rats are used.

  • Dose Administration: Administer this compound, usually via oral gavage or intraperitoneal injection, at three dose levels. A vehicle control and a positive control are also included.

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the last administration (e.g., 24 and 48 hours).

  • Slide Preparation: Prepare smears and stain them to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

  • Analysis: Score a predetermined number of PCEs for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as an indicator of cytotoxicity.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Data Summary: Pharmacokinetic Parameters
Animal ModelPiperazine DerivativeRouteTmax (h)t1/2 (h)Bioavailability (%)Reference
Healthy Volunteersm-chlorophenylpiperazineOral-2.6 - 6.112 - 84[21]
RatsCompound 97/63 (trioxane)Oral-10.57-[23]
Experimental Protocol: Pharmacokinetic Study in Rats
  • Animals: Use cannulated rats (e.g., jugular vein cannulation) to facilitate serial blood sampling.

  • Dose Administration: Administer a single oral dose of this compound.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[24][25][26][27]

  • Plasma Preparation: Process blood samples to obtain plasma and store frozen until analysis.

  • Bioanalytical Method: Quantify the concentration of piperazine in plasma samples using a validated analytical method, such as HPLC-UV.[6][13][18][28][29]

  • Pharmacokinetic Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life), using appropriate software.

Pharmacokinetic Study Workflow

G cluster_pre Pre-Dosing cluster_dosing Dosing & Sampling cluster_analysis Analysis animal_prep Animal Preparation (Cannulation) fasting Overnight Fasting animal_prep->fasting dosing Oral Administration of This compound fasting->dosing blood_sampling Serial Blood Sampling (0-24h) dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep bioanalysis HPLC-UV Analysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis G piperazine This compound gaba_receptor Nematode GABA Receptor (GABA-gated Cl- channel) piperazine->gaba_receptor Agonist cl_influx Increased Chloride (Cl-) Influx gaba_receptor->cl_influx hyperpolarization Hyperpolarization of Muscle Cell Membrane cl_influx->hyperpolarization paralysis Flaccid Paralysis of the Worm hyperpolarization->paralysis expulsion Expulsion from Host GI Tract paralysis->expulsion

References

Application Notes and Protocols for Piperazine Phosphate as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Piperazine Phosphate as a reference standard in analytical chemistry. The following methods are essential for the quality control, identification, and assay of this compound in active pharmaceutical ingredients (APIs) and finished drug products.

Physicochemical Properties and Purity Specifications

This compound is a white crystalline powder.[1] It is sparingly soluble in water and soluble in formic acid.[1] As a reference standard, it must conform to stringent purity and identification criteria as outlined in various pharmacopoeias.

Table 1: Specifications for this compound Reference Standard

ParameterSpecificationMethod of Analysis
Appearance White crystals or crystalline powder.[1]Visual Inspection
Identification A The infrared absorption spectrum corresponds to that of the reference standard.[1][2]Infrared Spectrophotometry
Identification B A light red precipitate is formed upon the addition of Reinecke salt TS to a solution.[1]Chemical Identification Test
Identification C Responds to the qualitative tests for phosphate.[1][2]Chemical Identification Test
pH 6.0–6.5 (in a 1 in 100 solution).[1][2]Potentiometry
Water Content 8.0%–9.5%.[1][2]Direct Titration (Karl Fischer)
Assay 98.5%–100.5% of C₄H₁₀N₂·H₃PO₄ (anhydrous basis).[2]Non-aqueous Titration
Chromatographic Purity Limits on related substances such as ethylenediamine and triethylenediamine.[2]Thin-Layer Chromatography
Heavy Metals Not more than 10 ppm.[1]Colorimetric Comparison
Chloride Not more than 0.018%.[1]Limit Test
Arsenic Not more than 1 ppm.[1]Limit Test

Experimental Protocols

Protocol for Assay by Non-Aqueous Titration

This potentiometric titration method is the standard pharmacopoeial assay for determining the purity of this compound.

Methodology

  • Preparation of Titrant (0.1 M Perchloric Acid VS):

    • Prepare and standardize 0.1 M perchloric acid as per standard laboratory procedures.

  • Sample Preparation:

    • Accurately weigh approximately 0.15 g of this compound reference standard.

    • Dissolve the sample in 10 mL of formic acid.

    • Add 60 mL of glacial acetic acid.

  • Titration:

    • Titrate the prepared sample solution with 0.1 M perchloric acid VS.

    • Determine the endpoint potentiometrically.

  • Blank Determination:

    • Perform a blank titration using the same quantities of solvents.

    • Make any necessary corrections to the sample titration volume.

  • Calculation:

    • Each mL of 0.1 M perchloric acid is equivalent to 9.207 mg of C₄H₁₀N₂·H₃PO₄.[3]

    • Calculate the percentage of this compound in the reference standard on the anhydrous basis, accounting for the water content determined separately.

G cluster_prep Preparation cluster_titration Titration cluster_calc Calculation weigh Accurately weigh ~0.15g This compound RS dissolve Dissolve in 10mL Formic Acid weigh->dissolve add_acetic Add 60mL Glacial Acetic Acid dissolve->add_acetic titrate Titrate with 0.1M Perchloric Acid VS add_acetic->titrate endpoint Determine endpoint potentiometrically titrate->endpoint calculate Calculate % Assay (anhydrous basis) endpoint->calculate blank Perform Blank Determination blank->calculate

Assay of this compound by Titration.
Protocol for Chromatographic Purity by Thin-Layer Chromatography (TLC)

This TLC method is used to identify and control potential impurities in the this compound reference standard, such as ethylenediamine and triethylenediamine.[2]

Methodology

  • Preparation of Solutions:

    • Solvent: Prepare a mixture of 13.5 M ammonium hydroxide and dehydrated alcohol (3:2 v/v).

    • Test Solution 1: Prepare a solution of this compound in the Solvent at a concentration of 100 mg/mL.

    • Test Solution 2: Dilute 1 mL of Test Solution 1 with 9 mL of the Solvent.

    • Standard Solution 1: Prepare a solution of USP this compound RS in the Solvent at a concentration of 10 mg/mL.

    • Standard Solution 2 (Ethylenediamine): Prepare a solution of ethylenediamine in the Solvent at a concentration of 0.25 mg/mL.

    • Standard Solution 3 (Triethylenediamine): Prepare a solution of triethylenediamine in the Solvent at a concentration of 0.25 mg/mL.

    • Resolution Solution: Prepare a solution in the Solvent containing 10 mg/mL of this compound and 0.25 mg/mL of triethylenediamine.

  • Chromatographic Procedure:

    • Stationary Phase: A suitable thin-layer chromatographic plate coated with a 0.25-mm layer of chromatographic silica gel.

    • Application: Separately apply 5 µL portions of each solution to the plate.

    • Mobile Phase: A freshly prepared mixture of acetone and 13.5 M ammonium hydroxide (80:20 v/v).

    • Development: Develop the chromatogram in a suitable chamber until the solvent front has moved about three-fourths of the length of the plate.

    • Drying: Remove the plate from the chamber, mark the solvent front, and dry the plate at 105°C.

  • Detection and Evaluation:

    • Ninhydrin Spray: Spray the plate with a 0.3% solution of ninhydrin in a mixture of butyl alcohol and glacial acetic acid (100:3). Then, spray with a 0.15% solution of ninhydrin in dehydrated alcohol. Dry the plate at 105°C for 10 minutes.

      • Evaluation: Any secondary spot in the chromatogram of Test Solution 1 is not more intense than the principal spot in the chromatogram of Standard Solution 2 (0.25%).

    • Iodine Vapor: Spray the plate with 0.1 N iodine TS and allow it to stand for 10 minutes.

      • Evaluation: Any spot corresponding to triethylenediamine in the chromatogram of Test Solution 1 is not more intense than the principal spot in the chromatogram of Standard Solution 3 (0.25%).

    • System Suitability: The chromatogram of the Resolution Solution should show a spot due to triethylenediamine that is clearly separated from the principal spot of this compound.

G cluster_prep Preparation cluster_chrom Chromatography cluster_detect Detection & Evaluation prep_solutions Prepare Test, Standard, and Resolution Solutions spot_plate Apply 5µL of each solution to TLC plate prep_solutions->spot_plate develop Develop plate with Acetone:Ammonia (80:20) spot_plate->develop dry_plate Dry plate at 105°C develop->dry_plate spray_ninhydrin Spray with Ninhydrin and heat dry_plate->spray_ninhydrin eval_ninhydrin Evaluate for secondary spots vs. Standard 2 (0.25%) spray_ninhydrin->eval_ninhydrin spray_iodine Spray with Iodine TS eval_ninhydrin->spray_iodine eval_iodine Evaluate for triethylenediamine vs. Standard 3 (0.25%) spray_iodine->eval_iodine G cluster_prep Solution Preparation cluster_react Derivatization cluster_measure Measurement & Analysis prep_standards Prepare Calibration Standards (0.5-5 µg/mL) add_reagents Add Phenothiazine and N-bromosuccinimide prep_standards->add_reagents prep_sample Prepare Sample Solution prep_sample->add_reagents develop_color Allow color development add_reagents->develop_color measure_abs Measure Absorbance at 595 nm develop_color->measure_abs plot_curve Construct Calibration Curve measure_abs->plot_curve calc_conc Determine Sample Concentration plot_curve->calc_conc G cluster_setup HPLC System Setup cluster_prep Solution Preparation cluster_analysis Analysis cluster_calc Calculation set_params Column: C18, 250x4.6mm Mobile Phase: Buffer/ACN (95:5) Flow: 1.0 mL/min Detection: 205 nm prep_standard Prepare Standard Solution (~0.5 mg/mL) set_params->prep_standard inject_blank Inject Blank (Diluent) prep_standard->inject_blank prep_test Prepare Test Solution (~0.5 mg/mL) prep_test->inject_blank inject_std Inject Standard (n=5) Check System Suitability inject_blank->inject_std inject_test Inject Test Solution inject_std->inject_test calculate Calculate % Assay by comparing peak areas inject_test->calculate

References

Application Notes: Formulation of Piperazine Phosphate for Oral Gavage in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Piperazine is an anthelmintic agent used in veterinary and human medicine to treat intestinal nematode infections.[1] Its mechanism of action involves blocking acetylcholine at the myoneural junction of parasites, leading to flaccid paralysis and subsequent expulsion from the host's gastrointestinal tract.[2] For preclinical studies in rodents, oral gavage is a common and precise method for administering specific doses. Piperazine phosphate is one of the salt forms used for administration. These notes provide detailed protocols for the preparation and oral gavage of this compound in rodent models, intended for researchers in drug development and related scientific fields.

Physicochemical Properties and Vehicle Selection

This compound is described as white crystals or a crystalline powder with a slightly acidic taste.[3] Its solubility in water is limited, being characterized as "sparingly soluble" or "slightly soluble".[3][] A 1% solution (1.0 g in 100 mL) in water results in a pH between 6.0 and 6.5.[3] Due to this limited solubility, for many dose concentrations required in rodent studies, this compound is often administered as a suspension.

A common and effective vehicle for suspending insoluble or sparingly soluble compounds for oral gavage is an aqueous solution of methylcellulose. In a developmental toxicity study in rabbits, this compound was successfully suspended in 1% w/v methylcellulose.[5] This vehicle helps to ensure a homogenous suspension for consistent dosing.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionSource
Molecular Weight184.13 g/mol (anhydrous)[3]
AppearanceWhite crystals or crystalline powder[3]
Solubility in WaterSparingly soluble / Slightly soluble[3][]
pH (1% solution)6.0 - 6.5[3]
StorageStore at -20°C for long-term stability[]

Table 2: Acute Oral Toxicity (LD50) of Piperazine Salts in Rodents

Salt FormSpeciesLD50 (mg/kg bw)Source
This compoundMouse22,350[1][6]
Piperazine CitrateRat11,200[1][6]
Piperazine DihydrochlorideMouse6,200[1][6]
Piperazine BaseRat2,050[1]

Table 3: Reported Oral Doses of this compound in Rodent Studies

SpeciesDose Range (mg/kg bw/day)Study TypeSource
Rat250 - 5,000Developmental Toxicity[5][6]
Rat1,000No-Observed-Adverse-Effect Level (NOAEL) for teratogenicity[1]
Mouse5,000In vivo micronucleus test[1]

Experimental Protocols

Protocol 1: Preparation of 1% (w/v) Methylcellulose Vehicle

Objective: To prepare a 1% methylcellulose solution in purified water to serve as a suspension vehicle.

Materials:

  • Methylcellulose powder

  • Purified water (e.g., Milli-Q or equivalent)

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Heating plate

  • Graduated cylinders

Methodology:

  • Heat approximately one-third of the final required volume of purified water to 60-70°C in a glass beaker on a heating plate.

  • Weigh the required amount of methylcellulose powder to achieve a 1% (w/v) concentration (e.g., 1 g for 100 mL of vehicle).

  • While stirring the heated water vigorously with a magnetic stirrer, slowly add the methylcellulose powder to create a dispersion.

  • Once all the powder is dispersed, remove the beaker from the heat and add the remaining two-thirds of the volume using cold purified water.

  • Continue stirring the solution in a cold water bath until it becomes clear and uniform.

  • Store the prepared vehicle in a sealed container at 2-8°C.

Protocol 2: Formulation of this compound Suspension

Objective: To prepare a homogenous suspension of this compound for oral administration.

Materials:

  • This compound powder

  • Prepared 1% methylcellulose vehicle

  • Mortar and pestle

  • Spatula

  • Analytical balance

  • Volumetric flasks or graduated cylinders

  • Stirring rod or vortex mixer

Methodology:

  • Calculate the required amount of this compound based on the desired dose concentration (mg/mL) and the final volume needed for the study.

  • Accurately weigh the this compound powder using an analytical balance.

  • Place the weighed powder into a mortar.

  • Add a small volume of the 1% methylcellulose vehicle to the powder and levigate with the pestle to form a smooth, uniform paste. This step is crucial to break down any aggregates.

  • Gradually add the remaining vehicle to the paste in geometric proportions, mixing thoroughly after each addition.

  • Transfer the final suspension to an appropriate container (e.g., a volumetric flask or a vial).

  • Stir the final suspension for at least 30 minutes using a magnetic stirrer or vortex mixer to ensure homogeneity.[7]

  • Store the suspension at 2-8°C and protect it from light.[7] Always shake or vortex the suspension vigorously before each use to ensure uniform redispersion of the active ingredient.

Protocol 3: Oral Gavage Administration to Rodents

Objective: To accurately administer the prepared this compound suspension directly into the stomach of a mouse or rat.

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (see Table 4)

  • Syringes (e.g., 1 mL)

  • Animal scale

Methodology:

  • Animal Preparation: Weigh each animal accurately immediately before dosing to calculate the precise volume to be administered. The typical dosing volume is 5-10 mL/kg.[8]

  • Dose Preparation: Vigorously shake or vortex the this compound suspension to ensure it is homogenous. Draw the calculated volume into a syringe fitted with an appropriate gavage needle.

  • Animal Restraint: Gently but firmly restrain the rodent. For a mouse, this can be done by scruffing the neck and back to immobilize the head. The head and body should be held in a straight line.[7]

  • Needle Insertion: Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down into the esophagus. The needle should pass smoothly without resistance.[7] If resistance is felt or the animal struggles excessively, withdraw the needle and reposition.

  • Administration: Once the needle is correctly positioned in the stomach (the appropriate depth can be pre-measured from the animal's nose to the last rib), slowly depress the syringe plunger to administer the suspension.[8][9]

  • Needle Withdrawal: Gently withdraw the needle along the same path it was inserted.

  • Post-Administration Monitoring: Return the animal to its cage and monitor it for several minutes for any signs of distress, such as labored breathing, which could indicate accidental administration into the lungs.[8][9]

Table 4: Recommended Oral Gavage Volumes and Needle Sizes for Rodents[8]

SpeciesWeight (g)Max Dosing Volume (mL/kg)Gavage Needle GaugeGavage Needle Length
Mouse20-301018-20 G1 - 1.5 inches
Rat100-2001018 G2 - 3 inches
Rat200-3001016 G3 - 4 inches

Visualizations

G prep_vehicle Protocol 1: Prepare 1% Methylcellulose Vehicle prep_formulation Protocol 2: Formulate Piperazine Phosphate Suspension prep_vehicle->prep_formulation Use as vehicle animal_prep Weigh Animal & Calculate Dose Volume prep_formulation->animal_prep Prepare for dosing administer Protocol 3: Administer Suspension via Oral Gavage animal_prep->administer monitor Post-Administration Monitoring for Adverse Effects administer->monitor

Caption: Workflow for this compound formulation and administration.

G piperazine Piperazine gaba_receptor GABA Receptor on Parasite Muscle Cell piperazine->gaba_receptor Acts as Agonist hyperpolarization Chloride Ion Influx & Hyperpolarization gaba_receptor->hyperpolarization Opens Channel paralysis Flaccid Paralysis of Parasite hyperpolarization->paralysis Leads to expulsion Expulsion from Host GI Tract paralysis->expulsion Results in

References

Application Notes and Protocols for the Spectroscopic Analysis of Piperazine Phosphate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperazine and its derivatives are a significant class of compounds in medicinal chemistry and materials science. The incorporation of a phosphate group can modify their biological activity, solubility, and other physicochemical properties. Accurate structural elucidation and characterization of these piperazine phosphate derivatives are crucial for drug development, quality control, and mechanistic studies. This document provides detailed application notes and protocols for the spectroscopic analysis of these compounds using various techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structure determination of this compound derivatives in solution. ¹H, ¹³C, and ³¹P NMR are the most relevant techniques.

Key Spectral Features
  • ¹H NMR: Protons on the piperazine ring typically appear as multiplets in the range of 2.5-4.0 ppm. The exact chemical shift and multiplicity depend on the substituents on the nitrogen atoms and the phosphate group. Protons on carbons adjacent to the nitrogen atoms will show distinct signals.

  • ¹³C NMR: Carbon atoms of the piperazine ring typically resonate between 40 and 60 ppm. Coupling with the phosphorus atom of the phosphate group can lead to the splitting of signals for carbons near the phosphorylation site, which is a key indicator of successful phosphorylation.[1]

  • ³¹P NMR: This technique is highly specific for the phosphorus nucleus and provides direct information about the chemical environment of the phosphate group. A single peak is generally observed, with its chemical shift being indicative of the type of phosphate ester or salt formed.

Quantitative Data Summary

Table 1: Representative ¹³C NMR Data for Piperazine Phosphoramide Derivatives of 4-Hydroxycoumarin [1]

Carbon AtomChemical Shift (δ, ppm)Coupling Constant (J, Hz)
C-3101.13.0 (d)
C-4158.86.0 (d)
C-10115.49.0 (d)

Note: The doublet splitting of C-3, C-4, and C-10 signals is indicative of coupling with the phosphorus atom.[1]

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Weigh 5-10 mg of the this compound derivative.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent depends on the solubility of the compound.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Use a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and ³¹P NMR spectra at a constant temperature (e.g., 25 °C).

    • For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled sequence. A larger number of scans is typically required.

    • For ³¹P NMR, use a proton-decoupled sequence.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra using the residual solvent peak (for ¹H and ¹³C) or an external standard like 85% H₃PO₄ (for ³¹P).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire ¹H Spectrum transfer->acquire_1H acquire_13C Acquire ¹³C Spectrum transfer->acquire_13C acquire_31P Acquire ³¹P Spectrum transfer->acquire_31P ft Fourier Transform acquire_1H->ft acquire_13C->ft acquire_31P->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectra phase_baseline->reference integrate Integrate Peaks reference->integrate analyze Structural Elucidation integrate->analyze

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound derivatives. Electrospray ionization (ESI) is a commonly used soft ionization technique for these types of compounds.[1][2]

Key Spectral Features
  • Molecular Ion Peak: The most important signal is the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode), which provides the molecular weight of the compound.

  • Fragmentation Pattern: High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation, and the resulting fragmentation pattern provides valuable structural information.[3]

Quantitative Data Summary

Table 2: ESI-MS Fragmentation Data for a Piperazine Phosphoramide Derivative of 4-Hydroxycoumarin [1]

m/zProposed Fragment
175[C₉H₅O₄P]⁺
Experimental Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the this compound derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • The solvent should be compatible with the mobile phase if using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Add a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the sample solution to promote ionization if necessary.

  • Instrumentation:

    • Use an ESI-mass spectrometer (e.g., quadrupole, time-of-flight (TOF), or Orbitrap).

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it into an LC system coupled to the mass spectrometer.

    • Acquire mass spectra in either positive or negative ion mode, depending on the nature of the analyte.

    • For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

    • For MS/MS, select the precursor ion of interest (e.g., [M+H]⁺) and apply a collision energy to induce fragmentation.

  • Data Analysis:

    • Identify the molecular ion peak and any adducts (e.g., [M+Na]⁺).

    • For HRMS data, use the accurate mass to calculate the elemental composition.

    • Analyze the fragmentation pattern from MS/MS spectra to confirm the structure of the molecule.

Experimental Workflow: ESI-MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_solution Prepare Dilute Solution add_modifier Add Ionization Modifier (optional) prepare_solution->add_modifier infuse_sample Infuse/Inject Sample add_modifier->infuse_sample acquire_ms1 Acquire Full Scan MS infuse_sample->acquire_ms1 acquire_ms2 Acquire MS/MS (optional) acquire_ms1->acquire_ms2 identify_ion Identify Molecular Ion acquire_ms2->identify_ion determine_formula Determine Elemental Composition (HRMS) identify_ion->determine_formula analyze_fragments Analyze Fragmentation Pattern (MS/MS) determine_formula->analyze_fragments

Caption: Workflow for ESI-MS analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.

Key Spectral Features
  • P-O Stretching: The vibrations of the phosphate group give rise to strong absorption bands in the region of 900-1300 cm⁻¹.

  • N-H Stretching: If the piperazine nitrogen is secondary, a characteristic N-H stretching vibration will be observed around 3200-3500 cm⁻¹.

  • C-N Stretching: The stretching vibrations of the C-N bonds in the piperazine ring are typically found in the 1000-1250 cm⁻¹ region.

  • C-H Stretching: Aliphatic C-H stretching vibrations are observed in the 2800-3000 cm⁻¹ range.

Quantitative Data Summary

Table 3: Characteristic FTIR Absorption Bands for Piperazine and its Derivatives [4][5][6]

Functional GroupWavenumber (cm⁻¹)
N-H Stretch3200-3500
C-H Stretch (aliphatic)2800-3000
C-N Stretch1000-1250
P-O Stretch900-1300
Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrumentation:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample compartment.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

    • Compare the spectrum with reference spectra of known compounds if available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. Piperazine itself does not absorb significantly in the UV-Vis region.[7] However, derivatives containing aromatic rings or other chromophoric systems will exhibit characteristic absorption maxima.

Key Spectral Features
  • Absorption Maxima (λmax): The wavelength at which maximum absorbance occurs is characteristic of the chromophore. For example, phenyl-substituted piperazines will show absorption bands typical of the benzene ring.

Quantitative Data Summary

Table 4: UV Absorption Maxima for Selected Piperazine Derivatives [8]

CompoundMaximum Absorbance (λmax, nm)
BZP (1-benzylpiperazine)193
2-MeOPP (1-(2-methoxyphenyl)piperazine)206
TFMPP (1-(3-trifluoromethylphenyl)piperazine)202
Experimental Protocol: UV-Vis Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., water, methanol, ethanol, acetonitrile).

    • The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrumentation:

    • Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).

    • Place the cuvettes in the spectrophotometer.

    • Scan a range of wavelengths (e.g., 200-800 nm) to obtain the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the molar extinction coefficient is known, the concentration of the sample can be determined using the Beer-Lambert law.

References

Application Note: Development of a Cell-Based Assay to Evaluate the Anticancer Properties of Piperazine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperazine and its derivatives are a well-established class of heterocyclic compounds with a broad range of therapeutic applications, most notably in oncology.[1] The piperazine scaffold is a key component in numerous FDA-approved anticancer drugs due to its favorable pharmacokinetic properties.[1] Research has extensively demonstrated the ability of various piperazine derivatives to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and cause cell cycle arrest.[1] The mechanisms underlying these effects often involve the modulation of critical signaling pathways that are commonly dysregulated in cancer.[1] This application note details the development of a cell-based assay to investigate the potential anticancer effects of piperazine phosphate, a compound that combines the piperazine moiety with a phosphate group, which itself can act as a signaling molecule.[2]

This document provides a comprehensive workflow for evaluating the cytotoxic and apoptotic effects of this compound on cancer cell lines. It includes detailed protocols for key experiments, a summary of expected quantitative data, and diagrams of the relevant signaling pathways and experimental procedures.

Hypothesized Mechanism of Action

While the primary anthelmintic action of piperazine is attributed to its agonistic activity on GABA receptors in nematodes, its derivatives have been shown to possess potent anticancer properties through various other mechanisms.[3][4] For this application note, we hypothesize that this compound exerts its anticancer effects through a multi-targeted approach:

  • Induction of Apoptosis: Many piperazine derivatives are known to trigger caspase-dependent apoptosis.[1][3] It is proposed that this compound induces both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

  • Modulation of Key Signaling Pathways: Piperazine derivatives have been shown to inhibit pro-survival signaling pathways such as PI3K/AKT.[1] The phosphate group of this compound may also contribute to the modulation of phosphate-sensitive pathways like the Raf/MEK/ERK cascade.[1][2]

A diagram of the hypothesized signaling pathway is presented below.

Piperazine_Phosphate_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_pi3k PI3K/AKT Pathway This compound This compound Death Receptors Death Receptors This compound->Death Receptors Activates Mitochondria Mitochondria This compound->Mitochondria Induces Stress PI3K PI3K This compound->PI3K Inhibits Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Cytochrome c Cytochrome c Mitochondria->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3/7 AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival Apoptosis Apoptosis Caspase-3/7->Apoptosis

Hypothesized Signaling Pathway of this compound.

Experimental Workflow

A systematic workflow is crucial for the comprehensive evaluation of this compound's anticancer potential. The proposed workflow begins with an assessment of cytotoxicity to determine the compound's potency, followed by more detailed mechanistic studies to elucidate its effects on apoptosis and the cell cycle.

Experimental_Workflow start Start: Cancer Cell Lines treatment Treat with this compound (Varying Concentrations) start->treatment mtt_assay Cell Viability Assay (e.g., MTT Assay) treatment->mtt_assay ic50 Determine IC50/GI50 mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V / PI Staining) ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (PI Staining) ic50->cell_cycle_analysis western_blot Western Blot Analysis (Target Protein Expression) ic50->western_blot end End: Data Analysis & Conclusion apoptosis_assay->end cell_cycle_analysis->end western_blot->end

General Experimental Workflow.

Data Presentation

Quantitative data from the proposed assays should be summarized for clear interpretation and comparison.

Table 1: Anticancer Activity of a Novel Piperazine Derivative

Cancer Cell LineCancer TypeGI50 (µM)Reference
K562Chronic Myeloid Leukemia0.06 - 0.16[1]
VariousOther Cancer Types0.06 - 0.16[1]

This derivative potently inhibits cancer cell proliferation and induces caspase-dependent apoptosis by targeting PI3K/AKT, Src family kinases, and BCR-ABL pathways.[1]

Table 2: Cytotoxic Effects of a Piperazine Derivative (PCC) on Human Liver Cancer Cells

Cell LineIC50 (µM) after 24hReference
SNU-4756.98 ± 0.11[3]
SNU-4237.76 ± 0.45[3]

PCC was shown to induce both intrinsic and extrinsic pathways of apoptosis.[3]

Experimental Protocols

The following are detailed protocols for the key assays used to evaluate the anticancer effects of this compound.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of their viability.[1]

Materials:

  • Cancer cell lines

  • 96-well plates

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)[1]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[1]

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[1]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[1]

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from the treatment and control groups. Centrifuge the cell suspension to pellet the cells.[1]

  • Washing: Wash the cells once with cold PBS.[1]

  • Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the samples by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in the different phases of the cell cycle (G1, S, G2/M).

Materials:

  • Treated and control cells

  • PBS

  • 70% Ethanol (ice-cold)

  • PI/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at 4°C for at least 2 hours (or overnight).[1]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[1]

  • Staining: Resuspend the cell pellet in the PI/RNase A staining solution.[1]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[1]

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.[1]

Protocol 4: Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.[1]

Materials:

  • Treated and control cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates.

  • Electrophoresis: Separate proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block non-specific binding sites on the membrane.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

Piperazine derivatives represent a promising class of compounds for the development of novel anticancer agents.[1] The protocols provided in this application note offer a standardized approach for the in vitro evaluation of this compound. These assays will facilitate the characterization of its cytotoxic and apoptotic effects, providing valuable insights into its mechanism of action and therapeutic potential.

References

Application Notes: Utilizing Piperazine Phosphate for Neuromuscular Paralysis Studies in Worms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its salts, such as piperazine phosphate, are anthelmintic agents effective against nematode infections like those caused by roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis)[1][2]. Its mode of action involves targeting the neuromuscular system of these worms, leading to a flaccid paralysis that results in their expulsion from the host's gastrointestinal tract[3][4]. This distinct mechanism makes this compound a valuable tool for researchers studying neuromuscular function, GABAergic signaling, and for screening new anthelmintic drug candidates using model organisms like Caenorhabditis elegans.

Mechanism of Action

Piperazine acts as a selective agonist of the γ-aminobutyric acid (GABA) receptors in nematodes[1]. In these invertebrates, GABAergic signaling is crucial for inhibiting muscle contraction and is a key component of the peripheral neuromuscular system[1]. Piperazine mimics the action of GABA, binding to and activating GABA-gated chloride ion channels on the muscle cells of the worms[4]. This activation leads to an increased influx of chloride ions (Cl-), causing hyperpolarization of the muscle cell membrane[1][4]. The sustained hyperpolarized state renders the muscle cells less responsive to excitatory stimuli, resulting in muscle relaxation and flaccid paralysis[1][4]. The paralyzed worms are unable to maintain their position within the host and are subsequently expelled[1]. This selective action on invertebrate GABA receptors accounts for its relatively low toxicity in vertebrate hosts[2].

Applications in Research

  • Studying GABAergic Neurotransmission: Piperazine's specific action on GABA receptors makes it an excellent pharmacological tool to probe the function of this inhibitory neurotransmitter system in worms.

  • High-Throughput Drug Screening: The paralytic effect of piperazine can be easily quantified in motility assays, making it suitable as a positive control in high-throughput screens for novel anthelmintic compounds.

  • Investigating Mechanisms of Anthelmintic Resistance: By studying the response of different worm strains to piperazine, researchers can investigate the genetic and molecular basis of resistance to GABAergic drugs.

  • Functional Genomics: Piperazine can be used in combination with genetic manipulation techniques (e.g., RNAi, CRISPR) in C. elegans to identify genes involved in neuromuscular function and drug sensitivity.

Data Presentation

The following tables summarize quantitative data related to the effects of piperazine and its derivatives on worms. It is important to note that specific values can vary depending on the experimental conditions, the specific piperazine salt used, and the worm species and developmental stage.

Table 1: Lethal Concentration (LC50) of Piperazine Derivatives in C. elegans

CompoundLC50 (mM)Exposure TimeReference
1-benzylpiperazine (BZP)52.21Not Specified
1-(4-methoxyphenyl)piperazine (MeOPP)5.72Not Specified
1-(3,4-methylenedioxybenzyl)piperazine (MDBP)1.22Not Specified

Table 2: Exemplar Dose-Response Data for a Piperazine Derivative (PAPP) in C. elegans

This table is based on data for PAPP (a piperazine derivative) and should be considered as a starting point for designing experiments with this compound.

Concentration of PAPP (mM)% Paralysis (at 15 min)Reference
0.01~10%
0.1~40%
0.5~80%
1.0~95%

Table 3: Representative Time-Course of Paralysis in C. elegans Exposed to Piperazine

This table provides a hypothetical time-course based on the known rapid action of piperazine. Empirical determination is necessary for specific experimental conditions.

Time (minutes)% Paralysis (at a fixed concentration, e.g., 10 mM)
1025%
2050%
3075%
4090%
50>95%
60100%

Experimental Protocols

Protocol 1: Preparation of this compound Solution

Materials:

  • This compound powder

  • M9 buffer (see recipe below) or other appropriate buffer

  • Sterile conical tubes

  • Vortex mixer

  • pH meter

M9 Buffer Recipe:

  • 3 g KH2PO4

  • 6 g Na2HPO4

  • 5 g NaCl

  • 1 mL 1 M MgSO4

  • H2O to 1 L

  • Sterilize by autoclaving.

Procedure:

  • Calculate the required amount of this compound to prepare a stock solution of a desired concentration (e.g., 100 mM).

  • Weigh the this compound powder and dissolve it in a small volume of M9 buffer in a sterile conical tube. This compound is sparingly soluble in water, so gentle warming or sonication may be required.

  • Once dissolved, bring the solution to the final desired volume with M9 buffer.

  • Vortex the solution thoroughly to ensure it is homogenous.

  • Check the pH of the solution and adjust to the desired pH (typically around 6.0-7.0 for C. elegans assays) using NaOH or HCl if necessary.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: C. elegans Paralysis Assay in Liquid Media

This protocol is adapted from general liquid-based motility assays for C. elegans.

Materials:

  • Synchronized population of C. elegans (e.g., L4 or young adult stage)

  • This compound stock solution

  • M9 buffer (or K-medium)

  • 96-well flat-bottom microtiter plates

  • Microscope or automated worm tracker

  • Pipettes and sterile tips

Procedure:

  • Worm Preparation:

    • Wash the synchronized worms off NGM plates using M9 buffer.

    • Allow the worms to settle by gravity or gentle centrifugation (e.g., 800 x g for 1 minute).

    • Remove the supernatant and wash the worms twice more with M9 buffer to remove any bacteria.

    • Resuspend the final worm pellet in M9 buffer and adjust the concentration to approximately 10-20 worms per 10 µL.

  • Assay Setup:

    • In a 96-well plate, add the desired volume of M9 buffer to each well.

    • Add the appropriate volume of the this compound stock solution to achieve the final desired test concentrations (e.g., 0.1, 1, 10, 25, 50 mM). Include a vehicle control (M9 buffer only).

    • Add 10 µL of the worm suspension to each well. The final volume in each well should be consistent (e.g., 100 µL).

  • Data Collection:

    • Incubate the plate at a standard temperature (e.g., 20°C).

    • At specified time points (e.g., every 10 or 15 minutes for up to 2 hours), score the number of paralyzed worms in each well.

    • A worm is considered paralyzed if it does not move, even when gently prodded with a platinum wire pick or if the plate is tapped.

    • Alternatively, use an automated worm tracker to quantify motility over time.

  • Data Analysis:

    • Calculate the percentage of paralyzed worms for each concentration at each time point.

    • Plot the percentage of paralysis against time to generate a time-course curve.

    • Plot the percentage of paralysis at a specific time point against the log of the piperazine concentration to generate a dose-response curve and determine the EC50 value.

Mandatory Visualization

G cluster_extracellular Extracellular Space cluster_membrane Muscle Cell Membrane cluster_intracellular Intracellular Space piperazine Piperazine Phosphate gaba_receptor GABA Receptor (Chloride Channel) piperazine->gaba_receptor Binds and Activates cl_ion Cl- gaba_receptor->cl_ion Opens Channel hyperpolarization Hyperpolarization cl_ion->hyperpolarization Influx leads to paralysis Flaccid Paralysis hyperpolarization->paralysis Results in

Caption: Signaling pathway of piperazine-induced neuromuscular paralysis in worms.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis sync_worms Synchronize C. elegans Population plate_setup Set up 96-well Plate (Drug dilutions + Worms) sync_worms->plate_setup prep_solution Prepare Piperazine Phosphate Solution prep_solution->plate_setup incubation Incubate at Controlled Temperature plate_setup->incubation scoring Score Paralysis at Time Intervals incubation->scoring calc_percent Calculate % Paralyzed Worms scoring->calc_percent plot_curves Generate Dose-Response & Time-Course Curves calc_percent->plot_curves determine_ec50 Determine EC50 plot_curves->determine_ec50

Caption: Experimental workflow for a C. elegans paralysis assay.

References

Troubleshooting & Optimization

stability of piperazine phosphate in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of piperazine phosphate in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the expected pH of a this compound solution in water?

A1: A 1% w/v solution of this compound in water will have a pH between 6.0 and 6.5.[1][2] This inherent pH should be considered when preparing solutions for experiments.

Q2: How does pH generally affect the stability of piperazine and its derivatives?

A2: Piperazine is a weak base, and the stability of its derivatives can be highly dependent on the pH of the solution.[3] For some piperazine derivatives, degradation is observed under both acidic and basic conditions, with a region of optimal stability. The specific pH for optimal stability can vary depending on the exact structure of the derivative and the buffer system used.[4][5]

Q3: What are the common degradation pathways for piperazine?

A3: The primary degradation pathways for piperazine and its derivatives are oxidation and hydrolysis.[3][6] Oxidative degradation can be influenced by the presence of metal ions and oxygen.[3] Thermal degradation can also occur, particularly at elevated temperatures, and may involve ring-opening of the piperazine moiety.[7][8]

Q4: Are there any known incompatibilities of this compound with common buffer components?

Q5: How should I store solutions of this compound?

A5: To minimize degradation, solutions of this compound should be freshly prepared. If storage is necessary, they should be kept at low temperatures (2-8°C or frozen at -20°C) and protected from light.[9] For sensitive experiments, it is advisable to use single-use aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

Possible Cause: Degradation of this compound in your experimental buffer.

Troubleshooting Steps:

  • Verify Solution Freshness: Ensure that you are using freshly prepared solutions of this compound for your experiments.

  • Control for pH Changes: Measure the pH of your buffered this compound solution at the beginning and end of your experiment to ensure the buffer capacity is sufficient to maintain a stable pH.

  • Assess Buffer Compatibility: If you suspect an interaction with your buffer, try dissolving this compound in a different buffer system (e.g., switch from a phosphate buffer to a citrate or acetate buffer of similar pH) and repeat the experiment.

  • Perform a Forced Degradation Study: To confirm if your experimental conditions are causing degradation, you can perform a simple forced degradation study. Expose your this compound solution to stress conditions (e.g., elevated temperature, strong acid/base) and analyze for the appearance of degradation products using a suitable analytical method like HPLC.

Issue 2: Appearance of unknown peaks in HPLC analysis of stability samples.

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize the Unknown Peak: Use techniques like mass spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak, which provides its molecular weight.[6]

  • Investigate Degradation Pathways: Based on the molecular weight and any fragmentation data from MS/MS, you can hypothesize the structure of the degradant and its formation pathway (e.g., oxidation, hydrolysis).[6]

  • Optimize HPLC Method: If the unknown peak is not well-separated from the parent peak, optimize your HPLC method by adjusting the mobile phase composition, pH, gradient, or column type to achieve better resolution.[10]

Data on Stability of this compound

While comprehensive, directly comparable public data on the stability of this compound in various buffer systems is limited, the following table provides a hypothetical representation based on general principles of drug stability. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.

Buffer System (0.1 M)pHTemperature (°C)Storage DurationHypothetical % Recovery of this compound
Citrate Buffer5.02524 hours98%
Phosphate Buffer6.52524 hours99%
Phosphate Buffer7.42524 hours97%
Tris Buffer8.02524 hours95%
Phosphate Buffer6.54024 hours92%

Disclaimer: This table is for illustrative purposes only and is intended to guide experimental design. Actual stability will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Stability Study of this compound in a Selected Buffer

Objective: To evaluate the stability of this compound in a specific buffer system under defined temperature conditions.

Materials:

  • This compound

  • Selected buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)

  • High-purity water

  • HPLC system with UV detector

  • Calibrated pH meter

  • Temperature-controlled incubator or water bath

Methodology:

  • Buffer Preparation: Prepare the desired buffer solution (e.g., 0.1 M phosphate buffer, pH 7.0).

  • Sample Preparation: Accurately weigh and dissolve this compound in the prepared buffer to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution using a validated stability-indicating HPLC method to determine the initial concentration of this compound.

  • Stability Storage: Aliquot the remaining solution into sealed, light-protected containers and place them in a temperature-controlled environment (e.g., 25°C and 40°C).

  • Time-Point Analysis: At predetermined time points (e.g., 4, 8, 12, and 24 hours), withdraw a sample from each temperature condition and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% ammonium acetate in water, pH 7.0) and Mobile Phase B (e.g., acetonitrile).[6][10]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV spectrum of this compound.

  • Injection Volume: 20 µL

Method Development Steps:

  • Forced Degradation: Prepare samples of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.

  • Method Optimization: Inject the stressed samples into the HPLC system and optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve baseline separation between the parent this compound peak and all degradation product peaks.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_prep Preparation cluster_analysis Analysis prep_buffer Prepare Buffer prep_sample Prepare this compound Solution prep_buffer->prep_sample initial_hplc T=0 HPLC Analysis prep_sample->initial_hplc storage Store at Defined Temperatures initial_hplc->storage timepoint_hplc Time-Point HPLC Analysis storage->timepoint_hplc data_analysis Data Analysis timepoint_hplc->data_analysis troubleshooting_tree Troubleshooting Inconsistent Results start Inconsistent Experimental Results q1 Is the solution freshly prepared? start->q1 sol1 Prepare fresh solution and repeat experiment. q1->sol1 No q2 Is the buffer system appropriate? q1->q2 Yes a1_yes Yes a1_no No sol2 Change buffer system and re-evaluate. q2->sol2 No q3 Are experimental conditions (e.g., temp, light) controlled? q2->q3 Yes a2_yes Yes a2_no No sol3 Control experimental conditions and repeat. q3->sol3 No end_node Consider other experimental variables. q3->end_node Yes a3_yes Yes a3_no No

References

troubleshooting inconsistent results in piperazine phosphate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with piperazine phosphate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a salt formed from the reaction of piperazine, a heterocyclic amine, and phosphoric acid. It is commonly used as an anthelmintic agent in veterinary medicine to treat intestinal roundworm infections.[1] In pharmaceutical research, the piperazine moiety is a common scaffold in drug discovery due to its favorable physicochemical properties, and forming a phosphate salt is a strategy to potentially improve solubility and stability.[2]

Q2: What are the typical physical and chemical properties of this compound?

This compound typically presents as a white crystalline powder with a slightly acidic taste.[3] It is sparingly soluble in water and practically insoluble in methanol and ethanol.[3] The pH of a 1 in 100 solution in water is generally between 6.0 and 6.5.[3][4]

Q3: What are the critical parameters to control during the synthesis of this compound?

The synthesis of this compound is a salt formation reaction.[1] Critical parameters include the stoichiometry of piperazine and phosphoric acid, the choice of solvent, reaction temperature, and the cooling rate for crystallization.[1] Maintaining the correct pH is also crucial to ensure the formation of the desired salt form.

Q4: How should this compound be stored?

This compound should be stored in well-closed, tight containers at room temperature.[4] It is important to protect it from light and moisture to prevent degradation.[5] Some piperazine derivatives are known to be sensitive to light, which can cause photodegradation and a change in color.[5]

Troubleshooting Guides

Issue 1: Inconsistent Yield in this compound Synthesis

Question: My this compound synthesis is resulting in low and inconsistent yields. What are the potential causes and how can I troubleshoot this?

Answer: Low and variable yields in this compound synthesis can stem from several factors related to the reaction conditions and purification process.

Potential Causes & Troubleshooting Steps:

  • Incomplete Reaction:

    • Stoichiometry: Ensure the molar ratio of piperazine to phosphoric acid is accurate. An excess of one reactant may be necessary depending on the specific protocol, but significant deviations can affect the salt formation equilibrium.

    • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[6] While heating can facilitate dissolution, prolonged high temperatures might lead to degradation.[7]

  • Suboptimal Crystallization:

    • Solvent Choice: The solvent plays a crucial role in crystallization. Ethanol or dichloromethane are commonly used.[1] If the product is too soluble in the chosen solvent, precipitation will be inefficient. An anti-solvent addition might be necessary to induce crystallization.

    • Cooling Rate: Rapid cooling can lead to the formation of fine crystals that are difficult to filter or trap impurities. A gradual cooling process is generally preferred to obtain larger, purer crystals.[1]

  • Losses During Work-up:

    • Filtration: Ensure the filter paper pore size is appropriate to capture all the product. Wash the collected solid with a cold, non-polar solvent in which the product has minimal solubility to remove residual impurities without significant product loss.

    • pH Changes: The solubility of this compound is pH-dependent. Ensure the pH of the solution is maintained within a range that minimizes its solubility during precipitation and filtration.[3]

Issue 2: Product Purity Issues and Presence of Impurities

Question: My synthesized this compound shows impurities in the analytical results (e.g., HPLC, NMR). What are the likely impurities and how can I improve the purity?

Answer: Impurities can arise from starting materials, side reactions, or degradation. A systematic approach to identifying and eliminating these impurities is essential.

Common Impurities and Purification Strategies:

  • Unreacted Starting Materials: The presence of piperazine or phosphoric acid indicates an incomplete reaction or improper purification.

    • Troubleshooting: Optimize reaction stoichiometry and time. Recrystallization is a highly effective method for removing unreacted starting materials.[6]

  • Side Products: Side reactions, though less common in simple salt formation, can occur, especially if the starting materials are not pure. For instance, if synthesizing a more complex piperazine derivative prior to salt formation, side reactions like di-substitution can occur.[6]

    • Troubleshooting: Use high-purity starting materials. For complex syntheses, employing protecting groups like N-Boc-piperazine can prevent side reactions.[6]

  • Degradation Products: Piperazine and its derivatives can be susceptible to oxidative and thermal degradation.[5][7] Exposure to light can also lead to photodegradation.[5]

    • Troubleshooting: Store starting materials and the final product under appropriate conditions (e.g., protected from light and air).[5] Use an inert atmosphere (like nitrogen or argon) during the reaction if sensitivity to oxidation is suspected.[5]

  • Purification Technique:

    • Recrystallization: This is the most common and effective method for purifying solid this compound. The choice of solvent is critical. A solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Washing: Thoroughly wash the filtered product with a suitable cold solvent to remove soluble impurities.

Issue 3: Solubility Problems and Inconsistent Biological Assay Results

Question: I am observing poor solubility of my this compound in aqueous buffers, leading to inconsistent results in my biological assays. How can I address this?

Answer: While forming a phosphate salt is intended to improve aqueous solubility, challenges can still arise. Inconsistent assay results are often a red flag for solubility issues.[8]

Troubleshooting Steps for Solubility and Assay Inconsistency:

  • Confirm Solubility Limit: Determine the kinetic solubility of your this compound in the specific assay buffer you are using. This will establish the maximum concentration you can reliably test without precipitation.[2]

  • pH Adjustment: The solubility of piperazine derivatives can be highly pH-dependent.[5] Since piperazine is a weak base, adjusting the pH of your buffer to a more acidic range may increase solubility, provided it does not affect your assay's biological components.[2]

  • Use of Co-solvents: For in vitro assays, preparing a high-concentration stock solution in a water-miscible organic solvent like DMSO is common.[2] Ensure the final concentration of the co-solvent in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.[2]

  • Sonication/Vortexing: Ensure the compound is fully dissolved by vortexing or sonicating the solution before use. Visually inspect for any precipitate.

  • Compound Stability in Assay Media: The compound may be unstable under the assay conditions (e.g., pH, temperature) or in the presence of biological matrices like plasma.[8] This degradation can lead to a decrease in the effective concentration of the active compound over the course of the experiment.

    • Troubleshooting: Conduct a stability study of your compound in the assay buffer over the time course of your experiment. Analyze samples at different time points by HPLC to check for degradation.

Quantitative Data Summary

Table 1: Typical Purity and Yield Parameters for this compound Synthesis

ParameterTypical RangeAnalytical MethodReference
Purity (anhydrous basis)≥ 98.5%Titration / HPLC[3][4]
Water Content8.0% - 9.5%Karl Fischer Titration[4]
pH (1% solution)6.0 - 6.5pH Meter[3][4]
Heavy Metals≤ 10 ppmColorimetric Test[3]
Chloride≤ 0.018%Limit Test[3]
Arsenic≤ 1 ppmLimit Test[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Crystallization

This protocol describes a general method for the synthesis of this compound.

Materials:

  • Anhydrous Piperazine

  • Phosphoric Acid (e.g., 85%)

  • Ethanol (or other suitable solvent)

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve anhydrous piperazine in ethanol in the reaction vessel and heat the solution to approximately 45-60°C with continuous stirring.[1]

  • In a separate container, dilute the phosphoric acid with ethanol.

  • Slowly add the phosphoric acid solution dropwise to the heated piperazine solution while maintaining continuous stirring.[1] This allows for controlled salt formation.

  • After the addition is complete, continue stirring the mixture at the elevated temperature for a predetermined time (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Gradually cool the reaction mixture to room temperature, and then further cool in an ice bath to promote crystallization of the this compound.[1]

  • Collect the precipitated solid by vacuum filtration.

  • Wash the collected crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Dry the purified this compound in a vacuum oven at a suitable temperature to remove residual solvent.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for analyzing the purity of this compound. Method development and validation are crucial for specific applications.

HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase: A gradient or isocratic system can be used. A common mobile phase could be a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol.

  • Flow Rate: Typically 1.0 mL/min.[9]

  • Column Temperature: Maintained at a constant temperature, e.g., 35°C.[9]

  • Detection: UV detector at a suitable wavelength. Since piperazine itself has poor UV absorbance, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) might be necessary for trace analysis, with detection around 340 nm.[9] For purity analysis of the salt, detection at a lower wavelength (e.g., ~210 nm) might be feasible.

  • Injection Volume: 10 µL.[9]

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in the mobile phase or a suitable diluent to a known concentration (e.g., 1 mg/mL).[8]

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure there are no interfering peaks.

  • Inject the prepared sample solution.

  • Analyze the resulting chromatogram. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

Visualizations

G Troubleshooting Workflow for Inconsistent this compound Synthesis Results start Inconsistent Results (Yield, Purity, etc.) check_reaction Step 1: Review Reaction Conditions start->check_reaction sub_stoich Stoichiometry Correct? check_reaction->sub_stoich check_workup Step 2: Evaluate Work-up & Purification sub_crystallization Crystallization Optimal? check_workup->sub_crystallization check_analysis Step 3: Verify Analytical Method sub_hplc HPLC Method Validated? check_analysis->sub_hplc sub_temp_time Temp & Time Optimized? sub_stoich->sub_temp_time Yes action_stoich Adjust Molar Ratios sub_stoich->action_stoich No sub_temp_time->check_workup Yes action_temp_time Monitor by TLC/HPLC Adjust Conditions sub_temp_time->action_temp_time No sub_filtration Filtration/Washing Efficient? sub_crystallization->sub_filtration Yes action_crystallization Test Solvents Control Cooling Rate sub_crystallization->action_crystallization No sub_filtration->check_analysis Yes action_filtration Check Filter Use Cold Anti-Solvent Wash sub_filtration->action_filtration No sub_stability Sample Stable? sub_hplc->sub_stability Yes action_hplc Validate Method (Linearity, Accuracy) sub_hplc->action_hplc No action_stability Re-prepare Fresh Check Storage sub_stability->action_stability No end_node Consistent Results Achieved sub_stability->end_node Yes action_stoich->check_reaction action_temp_time->check_reaction action_crystallization->check_workup action_filtration->check_workup action_hplc->check_analysis action_stability->check_analysis

Caption: Troubleshooting workflow for inconsistent synthesis results.

G Logical Flow for Addressing Poor Solubility in Bioassays start Inconsistent Bioactivity solubility_issue Suspect Poor Solubility or Precipitation start->solubility_issue determine_sol Determine Kinetic Solubility in Assay Medium solubility_issue->determine_sol precipitation_obs Precipitation Observed? determine_sol->precipitation_obs adjust_conc Adjust Concentration to Below Solubility Limit precipitation_obs->adjust_conc Yes check_stability Evaluate Compound Stability in Assay Medium via HPLC precipitation_obs->check_stability No adjust_ph Adjust Buffer pH (if assay permits) adjust_conc->adjust_ph use_cosolvent Use Co-solvent (e.g., DMSO) Ensure Final % is Low adjust_ph->use_cosolvent use_cosolvent->check_stability degradation_obs Degradation Observed? check_stability->degradation_obs modify_protocol Modify Assay Protocol (e.g., shorter incubation) degradation_obs->modify_protocol Yes end_node Consistent Bioactivity Data degradation_obs->end_node No modify_protocol->end_node

Caption: Troubleshooting workflow for inconsistent assay results.

References

Technical Support Center: Optimizing Piperazine Phosphate Dosage for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vivo efficacy of piperazine phosphate. Below are troubleshooting guides and frequently asked questions to address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's anthelmintic activity?

This compound exerts its anthelmintic effect by acting as a GABA (γ-aminobutyric acid) receptor agonist on nematode muscle cells.[1] This leads to hyperpolarization of the muscle membrane, resulting in a flaccid paralysis of the worm.[1] The paralyzed parasites are then unable to maintain their position in the gastrointestinal tract and are expelled by normal peristalsis.[2] Additionally, piperazine may inhibit the production of succinate in ascarids, which disrupts the worms' energy metabolism.[3]

Q2: What is a typical starting dose for in vivo efficacy studies with piperazine salts?

A common starting point for efficacy studies depends on the target parasite and animal model. For Ascaris suum in pigs, a dose of 200 mg/kg of piperazine dihydrochloride has shown 99-100% efficacy.[4][5] In calves with Toxocara vitulorum, piperazine citrate has demonstrated high efficacy.[6] For mice infected with Heligmosomoides bakeri, doses of piperazine citrate ranging from 55 mg/kg to 110 mg/kg have been tested, showing a dose-dependent effect.[7] It's important to note that the active portion of the salt, the piperazine base, varies between different salt forms.[8]

Q3: My in vivo efficacy is lower than expected. What are the potential causes and troubleshooting steps?

Several factors can contribute to lower-than-expected efficacy. Consider the following troubleshooting steps:

  • Parasite Resistance: Resistance to piperazine has been reported in some parasite populations. If possible, confirm the susceptibility of your parasite strain to piperazine in vitro before proceeding with in vivo studies.

  • Dosage and Formulation: Ensure the correct dose is being administered and that the formulation allows for adequate bioavailability. The crystalline nature of piperazine may affect its dissolution and absorption.[8] Consider the use of stabilizing agents, which have been shown to enhance efficacy.[7]

  • Larval Stage: Piperazine is most effective against mature worms located in the gastrointestinal tract.[2] It has limited to no effect on migrating larval stages within the host's tissues.[2][9] A repeat treatment may be necessary to target newly matured worms.

  • Pharmacokinetics: Piperazine is rapidly absorbed and excreted, primarily in the urine.[8] This means it has no residual effect, and a single treatment will only target parasites present at that time.[8]

Q4: What are the known side effects and toxicity concerns with this compound at therapeutic doses?

Piperazine is generally considered to have a wide margin of safety.[2] However, at high doses, or in animals with renal impairment, neurotoxicity can occur.[10] Mild side effects may include transient diarrhea, nausea, and vomiting.[5][10] In dogs, a No-Observed-Effect Level (NOEL) for neurotoxicity has been identified at 25 mg/kg body weight per day.[10]

Q5: How should I prepare this compound for oral administration in animal models?

This compound is typically administered orally. For animal studies, it can be dissolved in water or a suitable vehicle. Ensure the compound is fully dissolved to avoid inaccurate dosing. For administration in feed or drinking water, ensure the mixture is homogeneous and consumed by the animals within a reasonable timeframe to guarantee the intended dosage is received.

Data Presentation: Efficacy and Toxicity of Piperazine Salts

The following tables summarize quantitative data from various in vivo studies on piperazine salts.

Table 1: In Vivo Anthelmintic Efficacy of Piperazine Salts

Piperazine SaltAnimal ModelParasite SpeciesDoseEfficacy (% Reduction)Reference
Piperazine DihydrochloridePigsAscaris suum200 mg/kg99-100%[4][5]
Piperazine DihydrochloridePigsOesophagostomum spp.200 mg/kg99-100%[4][5]
Piperazine CitrateCalvesToxocara vitulorumNot Specified78.79% (overall)[6]
Piperazine CitrateMiceHeligmosomoides bakeri55 mg/kg61%[7]
Piperazine CitrateMiceHeligmosomoides bakeri82.5 mg/kg62%[7]
Piperazine CitrateMiceHeligmosomoides bakeri110 mg/kg83%[7]
Piperazine Citrate (with AMS)MiceHeligmosomoides bakeri82.5 mg/kg97%[7]

AMS: Aluminium-Magnesium Silicate

Table 2: Acute Toxicity of this compound

Animal ModelRoute of AdministrationLD50 (mg/kg)Reference
MiceOral22,350[11]

Experimental Protocols

Protocol 1: In Vivo Anthelmintic Efficacy Study in a Murine Model (adapted from Ezeibe et al., 2012)

  • Animal Model: Laboratory mice (e.g., Swiss albino).

  • Infection: Mice are infected orally with a known number of infective larvae of the target nematode (e.g., 200 L3 Heligmosomoides bakeri).[7]

  • Confirmation of Infection: After a pre-patent period (e.g., 10 days), fecal samples are collected to confirm the presence of nematode eggs using a standard fecal flotation technique.[7]

  • Grouping and Treatment: Infected mice are randomly assigned to control and treatment groups. The treatment groups receive this compound at various doses (e.g., 50, 100, 200 mg/kg) via oral gavage. The control group receives the vehicle only.

  • Efficacy Assessment:

    • Fecal Egg Count Reduction (FECR): Fecal samples are collected at set time points post-treatment (e.g., 7 and 14 days) to determine the number of eggs per gram (EPG) of feces. The percentage reduction in EPG is calculated relative to the control group.

    • Worm Burden Reduction: At the end of the study, animals are euthanized, and the gastrointestinal tract is harvested to count the number of adult worms present. The percentage reduction in worm burden is calculated relative to the control group.

Protocol 2: Acute Oral Toxicity Study (General Guideline)

  • Animal Model: Typically mice or rats.

  • Dose Administration: A single, high dose of this compound is administered to a group of animals via oral gavage. A control group receives the vehicle.

  • Observation: Animals are observed for signs of toxicity and mortality over a period of 14 days. Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Data Analysis: The LD50 (the dose that is lethal to 50% of the animals) is calculated using appropriate statistical methods.

Visualizations

G cluster_piperazine This compound Action cluster_nematode Effect on Nematode oral_admin Oral Administration absorption GI Tract Absorption oral_admin->absorption distribution Systemic Distribution absorption->distribution excretion Renal Excretion distribution->excretion gaba_receptor GABA Receptor on Nematode Muscle distribution->gaba_receptor Piperazine reaches neuromuscular junction hyperpolarization Chloride Ion Influx & Hyperpolarization gaba_receptor->hyperpolarization paralysis Flaccid Paralysis hyperpolarization->paralysis expulsion Expulsion from Host paralysis->expulsion

Caption: Mechanism of action for this compound as an anthelmintic.

G cluster_workflow In Vivo Efficacy Workflow start Start: Low Efficacy Observed check_dose 1. Verify Dosage & Formulation start->check_dose check_parasite 2. Assess Parasite Susceptibility start->check_parasite check_larvae 3. Consider Larval Stage start->check_larvae optimize_dose Optimize Dose or Formulation check_dose->optimize_dose in_vitro_test In Vitro Susceptibility Test check_parasite->in_vitro_test repeat_treatment Repeat Treatment Schedule check_larvae->repeat_treatment end End: Efficacy Improved optimize_dose->end in_vitro_test->end repeat_treatment->end

Caption: Troubleshooting workflow for low in vivo efficacy of piperazine.

References

Technical Support Center: Mitigating Off-Target Effects of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target effects of piperazine derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target interactions observed with piperazine derivatives?

A1: Piperazine derivatives are known to interact with a range of G-protein coupled receptors (GPCRs) beyond their intended target. The most frequently observed off-target activities are at serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors.[1] A significant concern is also the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.[1] Additionally, due to the conserved nature of the ATP-binding pocket, interactions with various kinases are also possible.[1]

Q2: How can I predict potential off-target effects of my piperazine derivative before starting wet-lab experiments?

A2: Computational (in silico) methods are a valuable and cost-effective first step to anticipate potential off-target liabilities. Common approaches include:

  • Similarity-Based Searches: Comparing the 2D and 3D structure of your molecule against databases of compounds with known off-target activities.

  • Pharmacophore Modeling: Developing a 3D model of the key chemical features required for binding to a known off-target (e.g., the hERG channel) and screening your compound against it.

  • Molecular Docking: Docking your compound into the crystal structures of common off-targets (like various GPCR subtypes) to predict binding affinity and identify key interactions that could be disrupted through chemical modification.

Q3: What is a recommended experimental strategy for profiling the selectivity of a new piperazine derivative?

A3: A tiered approach is the most efficient strategy.

  • Broad Off-Target Screening: Utilize a commercially available off-target screening panel. These services typically screen your compound at a fixed concentration (e.g., 10 µM) against a wide array of receptors, ion channels, and transporters to provide a broad overview of potential liabilities.

  • Dose-Response Assays: For any "hits" identified in the initial screen, perform concentration-response assays to determine the binding affinity (Ki) or functional activity (IC50/EC50). This will quantify the potency of the off-target interaction.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in Cell-Based Assays

You observe significant cell death in your experiments, even in non-cancerous cell lines or at low concentrations of your piperazine derivative.

Potential CauseTroubleshooting Steps
Compound Instability/Precipitation Ensure your compound is fully dissolved. Precipitates can lead to inconsistent, high localized concentrations. Assess compound stability in your specific culture medium over the time course of your experiment using methods like HPLC.[1]
Off-Target Cytotoxicity The compound may be interacting with unintended cellular targets. Perform a broad off-target screening (see Q3 in FAQs). Compare the cytotoxic concentration with the on-target potency; a large difference may suggest an off-target effect.[1]
Cell Line Sensitivity The chosen cell line may be particularly sensitive. Test your compound on a panel of different cell lines, including non-cancerous control cells, to determine if the toxicity is cell-type specific.[1]
Metabolic Activation Cellular enzymes (e.g., cytochrome P450s) could be metabolizing your compound into a more toxic form. Co-incubate with CYP450 inhibitors to see if toxicity is reduced.[1]
Solvent Toxicity Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%). Always include a vehicle-only control.[1]

Issue 2: Potent In Vitro Activity, but Weak Cellular Activity

Your piperazine derivative is a potent inhibitor in biochemical assays (e.g., purified enzyme), but shows significantly lower potency in cell-based assays.

Potential CauseTroubleshooting Steps
Poor Cell Permeability The compound may not be efficiently crossing the cell membrane. Assess the compound's physicochemical properties (e.g., LogP, polar surface area). Consider structural modifications to improve permeability.
Drug Efflux The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell. Use cell lines with and without specific efflux pump expression or co-incubate with known efflux pump inhibitors.
Compound Instability The compound may be unstable under the assay conditions (e.g., pH, temperature) or in the presence of biological matrices like plasma or serum. Assess stability using HPLC or LC-MS.

Issue 3: Potential for Cardiotoxicity (hERG Inhibition)

Initial screens indicate that your compound may inhibit the hERG channel, a major safety liability.

Mitigation StrategyApproach
Reduce Lipophilicity High lipophilicity (LogP) is strongly correlated with hERG binding. Modify the molecule to reduce its overall lipophilicity by replacing lipophilic substituents with more polar ones (e.g., -OH, -NH2).
Modulate Basicity (pKa) The basicity of the piperazine nitrogen is a key driver of hERG affinity. Introduce electron-withdrawing groups near the basic nitrogen to lower its pKa. A pKa below 7.5 is often desirable.
Disrupt Key Pharmacophore Features Block or remove interactions with key residues in the hERG channel pore (e.g., Tyr652, Phe656). This can be guided by molecular modeling.

Data Presentation: Off-Target Binding Affinities

The following tables summarize the binding affinities (Ki in nM) of representative arylpiperazine derivatives for various off-target receptors. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities for Dopamine Receptors

CompoundD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)
N-phenylpiperazine analog 1349 - 752296 - 1413>1500
N-phenylpiperazine analog 2>15000.2>1500
Arylpiperazine 1-<10-
Arylpiperazine 2-<10-

Data compiled from multiple sources.[2][3][4]

Table 2: Binding Affinities for Serotonin Receptors

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT7 Ki (nM)
Arylpiperazine A1.2---
Arylpiperazine B21.3---
Long-chain arylpiperazine 13.77 - 1802µM range-6.69 - 91.7
Long-chain arylpiperazine 23.77 - 1802µM range-6.69 - 91.7

Data compiled from multiple sources.[5][6][7]

Table 3: Binding Affinities for Adrenergic Receptors

Compoundα1a Ki (nM)α1b Ki (nM)α1d Ki (nM)α2a Ki (nM)α2c Ki (nM)
Arylpiperazine X0.66----
N-phenylpiperazine analog9.8>10016.615.227.1
Arylpiperazine Y48.6 (α1)----
Arylpiperazine Z158 (α1)----

Data compiled from multiple sources.[3][8][9]

Experimental Protocols

Protocol 1: Manual Whole-Cell Patch Clamp Assay for hERG Inhibition

Objective: To determine the inhibitory effect of a piperazine derivative on the hERG potassium channel current.

Principle: This electrophysiological technique measures the ionic current flowing through hERG channels in cells stably expressing the channel. The inhibition of this current by the test compound is quantified to determine its IC50 value.[10][11][12]

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel.

  • Cell culture medium and supplements.

  • External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

  • Test piperazine derivative and positive control (e.g., E-4031).

  • Patch clamp rig (amplifier, micromanipulator, perfusion system).

  • Borosilicate glass capillaries for pipette pulling.

Procedure:

  • Cell Preparation: Culture hERG-expressing cells to 70-80% confluency. On the day of the experiment, gently detach cells and resuspend in the external solution.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a final resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer the cell suspension to the recording chamber on the patch clamp rig.

    • Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal).

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Voltage Protocol:

    • Hold the cell at a potential of -80 mV.

    • Apply a depolarizing step to +20 mV for 1-2 seconds to activate the hERG channels.

    • Repolarize the membrane to -50 mV to elicit the characteristic hERG tail current.

  • Compound Application:

    • Record a stable baseline current in the external solution.

    • Perfuse the cell with increasing concentrations of the piperazine derivative, allowing the current to reach a steady-state at each concentration.

    • Apply a positive control at the end of the experiment to confirm channel inhibition.

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current at each compound concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Radiometric Kinase Profiling Assay

Objective: To determine the IC50 of a piperazine derivative against a panel of kinases to identify potential off-target inhibition.

Principle: This assay measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP onto a specific kinase substrate. A decrease in the radioactivity of the substrate indicates inhibition of the kinase by the test compound.[13][14]

Materials:

  • Panel of purified recombinant kinases.

  • Specific peptide or protein substrates for each kinase.

  • Test piperazine derivative stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

  • [γ-³²P]ATP or [γ-³³P]ATP.

  • Unlabeled ATP.

  • Phosphocellulose filter plates or paper.

  • Phosphoric acid wash solution.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the piperazine derivative in DMSO.

  • Reaction Setup:

    • In a microplate, add the kinase reaction buffer, the specific kinase, and the serially diluted compound or DMSO (vehicle control).

    • Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation:

    • Start the kinase reaction by adding a mixture of the specific substrate and radiolabeled ATP. The final ATP concentration should be at or near the Km for each kinase.

    • Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by adding phosphoric acid.

    • Spot the reaction mixture onto phosphocellulose paper or into the wells of a filter plate. The phosphorylated substrate will bind to the phosphocellulose.

  • Washing: Wash the filter paper/plate multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.

  • Detection:

    • Dry the filter paper/plate.

    • Add scintillation fluid.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each concentration compared to the DMSO control.

    • Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Visualizations

Signaling Pathways and Workflows

Off_Target_Screening_Workflow Experimental Workflow for Off-Target Profiling start New Piperazine Derivative in_silico In Silico Prediction (Docking, Pharmacophore Modeling) start->in_silico broad_screen Broad Off-Target Screening Panel (e.g., at 10 µM) in_silico->broad_screen Hypothesis Generation hits Significant Hits Identified broad_screen->hits Results no_hits No Significant Hits Proceed with On-Target Studies hits->no_hits No dose_response Dose-Response Assays (Ki / IC50 Determination) hits->dose_response Yes data_analysis Data Analysis & Prioritization of Off-Targets dose_response->data_analysis mitigation Structural Modification (SAR) to Mitigate Off-Target Activity data_analysis->mitigation

Caption: Workflow for identifying and mitigating off-target effects.

hERG_Troubleshooting Troubleshooting hERG Channel Inhibition start hERG Inhibition Observed in Initial Screen assess_properties Assess Physicochemical Properties (LogP, pKa) start->assess_properties high_logp High Lipophilicity (LogP)? assess_properties->high_logp high_pka High Basicity (pKa)? high_logp->high_pka No reduce_logp Reduce Lipophilicity: - Add polar groups - Remove lipophilic groups high_logp->reduce_logp Yes reduce_pka Lower pKa: - Introduce electron- withdrawing groups high_pka->reduce_pka Yes modeling Molecular Modeling to Identify Key Interactions high_pka->modeling No resynthesize Re-synthesize and Re-screen Analogues reduce_logp->resynthesize reduce_pka->resynthesize disrupt_interaction Disrupt Pharmacophore: - Block interactions with Tyr652, Phe656 modeling->disrupt_interaction disrupt_interaction->resynthesize

Caption: Decision tree for mitigating hERG inhibition.

Gq_ERK_Pathway Off-Target 5-HT2B Receptor Activation of ERK Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus piperazine Piperazine Derivative (Agonist) receptor 5-HT2B Receptor (GPCR) piperazine->receptor Binds g_protein Gq/11 receptor->g_protein Activates plc PLCβ g_protein->plc Activates ip3 IP3 plc->ip3 Generates dag DAG plc->dag Generates ca2 Ca²⁺ ip3->ca2 pkc PKC dag->pkc Activates ras Ras pkc->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK1/2 mek->erk Phosphorylates transcription Gene Transcription (e.g., c-Fos, FosB) erk->transcription Translocates & Activates

Caption: Signaling cascade from 5-HT2B receptor to ERK activation.

References

addressing piperazine phosphate precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperazine phosphate stock solutions. Our aim is to help you address common challenges, particularly precipitation, to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving completely in water. What should I do?

A1: this compound is described as sparingly soluble in water.[1] Complete dissolution can be challenging, especially at higher concentrations. Here are a few steps you can take:

  • Increase the temperature: Gently warm the solution while stirring. The solubility of most salts, including this compound, increases with temperature.[2]

  • Decrease the pH: this compound's solubility is significantly higher in acidic conditions.[1] Try adding a small amount of dilute hydrochloric acid (HCl) or another suitable acid to lower the pH.

  • Use a co-solvent: If your experimental protocol allows, consider preparing your stock solution in a mixture of water and a water-miscible organic solvent such as ethanol or dimethyl sulfoxide (DMSO).[3][4]

Q2: I observed a precipitate in my this compound stock solution after storage. What caused this and how can I fix it?

A2: Precipitation upon storage is a common issue and can be caused by several factors:

  • Temperature fluctuations: A decrease in storage temperature can lead to supersaturation and subsequent precipitation.

  • Solvent evaporation: Over time, the solvent can evaporate, increasing the concentration of this compound beyond its solubility limit.

  • pH changes: Absorption of atmospheric carbon dioxide can lower the pH of unbuffered solutions, although in the case of this compound, a decrease in pH would generally favor solubility.

To redissolve the precipitate, you can try the following:

  • Gentle warming: Place the solution in a warm water bath and agitate until the precipitate dissolves.

  • Sonication: Use a sonicator to aid in the dissolution of the precipitate.

  • pH adjustment: If warming is ineffective, add a small amount of dilute acid (e.g., 0.1 M HCl) dropwise while stirring until the solution clears. Be mindful of how this pH change might affect your downstream experiments.

Q3: What is the recommended storage condition for this compound stock solutions to prevent precipitation?

A3: To maintain a stable this compound stock solution, we recommend the following storage conditions:

  • Store at a constant room temperature: Avoid storing solutions in refrigerators or cold rooms unless you have confirmed the compound's solubility at those temperatures.

  • Use airtight containers: This will prevent solvent evaporation and changes in concentration over time.

  • Protect from light: While not directly related to precipitation, storing in amber vials or in the dark is a good practice for all chemical solutions.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of this compound is highly dependent on pH. Piperazine is a weak base with two pKa values (pKa1 ≈ 5.7 and pKa2 ≈ 9.8). At a pH below its pKa values, piperazine will be protonated, forming more soluble salt forms. A 1% w/v solution of this compound in water has a pH between 6.0 and 6.5.[1] Lowering the pH further will increase its solubility.

Troubleshooting Guide: this compound Precipitation

Use the following table to diagnose and resolve issues with this compound precipitation during stock solution preparation and use.

Problem Possible Cause Recommended Solution
Powder does not dissolve initially Concentration is too high for the solvent system at room temperature.1. Increase the solvent volume to lower the concentration.2. Gently warm the solution while stirring.3. Add a co-solvent like ethanol or DMSO (if compatible with your experiment).4. Lower the pH by adding a small amount of dilute acid.
Precipitate forms upon cooling of a freshly made solution The solution was supersaturated at a higher temperature.1. Re-heat the solution to redissolve the precipitate and then allow it to cool more slowly.2. Add a small amount of additional solvent before cooling.3. Consider preparing a slightly less concentrated stock solution.
Precipitate appears in a stored solution The storage temperature is too low.1. Store the solution at a controlled room temperature.2. If low-temperature storage is necessary, consider using a co-solvent system (e.g., water/ethanol) to improve solubility at that temperature.
Precipitate forms when adding the stock solution to an aqueous buffer The buffer's pH or composition is causing the this compound to be less soluble.1. Check the pH of the final solution. If it is neutral or basic, the solubility of this compound will be lower.2. Consider using a buffer with a more acidic pH if your experiment allows.3. Add the stock solution to the buffer slowly while vortexing to avoid localized high concentrations.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in an Aqueous Buffer

This protocol describes the preparation of a this compound stock solution with a focus on preventing precipitation.

Materials:

  • This compound powder

  • Purified water

  • 0.1 M Hydrochloric acid (HCl)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add the powder to a volumetric flask.

  • Add approximately 80% of the final volume of purified water.

  • Place the flask on a magnetic stirrer and begin stirring.

  • If the powder does not fully dissolve, gently warm the solution to 30-40°C.

  • If dissolution is still incomplete, add 0.1 M HCl dropwise while monitoring the pH. Continue adding acid until the solution is clear. Record the final pH.

  • Allow the solution to cool to room temperature.

  • Bring the solution to the final volume with purified water.

  • Filter the solution through a 0.22 µm syringe filter into a sterile, airtight container.

  • Store at a controlled room temperature, protected from light.

Protocol 2: Redissolving Precipitated this compound Stock Solutions

This protocol provides steps to bring precipitated this compound back into solution.

Materials:

  • Precipitated this compound solution

  • Water bath or incubator

  • Sonicator

  • 0.1 M Hydrochloric acid (HCl)

  • pH meter

Procedure:

  • Initial Attempt with Warming:

    • Place the sealed container of the precipitated solution in a water bath set to 30-40°C.

    • Periodically agitate the container gently until the precipitate dissolves. This may take some time.

  • Sonication (if warming is insufficient):

    • If the precipitate remains after warming, place the container in a sonicator bath.

    • Sonicate in short bursts, checking for dissolution between bursts.

  • pH Adjustment (as a final step):

    • If the precipitate persists, transfer the solution to a beaker with a stir bar.

    • While stirring, add 0.1 M HCl dropwise.

    • Monitor the solution for clarity. Stop adding acid as soon as the precipitate dissolves.

    • Measure and record the final pH of the solution. Note this change for consideration in your experimental design.

Visualizations

cluster_prep Stock Solution Preparation Start Start Weigh_Powder Weigh Piperazine Phosphate Powder Start->Weigh_Powder Add_Solvent Add ~80% of Final Solvent Volume Weigh_Powder->Add_Solvent Stir Stir Solution Add_Solvent->Stir Check_Dissolution Fully Dissolved? Stir->Check_Dissolution Warm Gently Warm (30-40°C) Check_Dissolution->Warm No Cool Cool to Room Temperature Check_Dissolution->Cool Yes Check_Dissolution2 Fully Dissolved? Warm->Check_Dissolution2 Adjust_pH Add Dilute Acid Dropwise Check_Dissolution2->Adjust_pH No Check_Dissolution2->Cool Yes Check_Dissolution3 Fully Dissolved? Adjust_pH->Check_Dissolution3 Check_Dissolution3->Adjust_pH No Check_Dissolution3->Cool Yes Final_Volume Add Solvent to Final Volume Cool->Final_Volume Filter Filter (0.22 µm) Final_Volume->Filter Store Store at Room Temp, Protected from Light Filter->Store End End Store->End

Caption: Workflow for preparing a stable this compound stock solution.

Precipitate_Observed Precipitate Observed in Stock Solution Troubleshoot Troubleshooting Steps Precipitate_Observed->Troubleshoot Warm_Solution Gently Warm Solution (30-40°C) Troubleshoot->Warm_Solution Check_Dissolution Precipitate Dissolved? Warm_Solution->Check_Dissolution Sonicate Sonicate Solution Check_Dissolution->Sonicate No Solution_Clear Solution is Clear Check_Dissolution->Solution_Clear Yes Check_Dissolution2 Precipitate Dissolved? Sonicate->Check_Dissolution2 Adjust_pH Add Dilute Acid Dropwise Check_Dissolution2->Adjust_pH No Check_Dissolution2->Solution_Clear Yes Check_Dissolution3 Precipitate Dissolved? Adjust_pH->Check_Dissolution3 Check_Dissolution3->Solution_Clear Yes Consult_Expert Consult Formulation Expert Check_Dissolution3->Consult_Expert No

References

Technical Support Center: Analytical Method Validation for Piperazine Phosphate HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of piperazine phosphate using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is showing significant tailing. What are the common causes and how can I fix it?

A1: Peak tailing is a common issue when analyzing basic compounds like piperazine. It is often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based column packing.[1][2] Here are the primary causes and troubleshooting steps:

  • Mobile Phase pH: The pH of your mobile phase is critical. If the pH is too high, residual silanol groups on the column will be ionized and can interact strongly with the basic piperazine molecule, causing tailing.[1]

    • Solution: Lower the mobile phase pH. Operating at a lower pH (e.g., pH 3) will protonate the silanol groups, reducing their interaction with the protonated piperazine.[1]

  • Active Sites on the Column: Even with an appropriate pH, some residual silanol groups may still be active.

    • Solution 1: Use a Mobile Phase Additive. Add a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the piperazine analyte.[2]

    • Solution 2: Use an End-Capped Column. Employ a column that has been "end-capped," a process that deactivates most of the residual silanol groups.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Column Contamination or Void: A blocked frit or a void at the head of the column can disrupt the sample band, leading to poor peak shape.

    • Solution: If a blockage is suspected, reverse-flush the column (if the manufacturer's instructions permit). If a void has formed, the column may need to be replaced.[1]

Q2: I am not seeing a strong UV signal for this compound. How can I improve its detection?

A2: Piperazine itself lacks a strong chromophore, meaning it does not absorb UV light well, especially at common HPLC detection wavelengths.

  • Solution 1: Use a Low Wavelength. Set your UV detector to a lower wavelength, such as 210 nm, where piperazine exhibits some absorbance.[3]

  • Solution 2: Pre-column Derivatization. This is a common and effective strategy. Reacting piperazine with a derivatizing agent that has a strong UV-absorbing or fluorescent tag will significantly enhance its detection. A common derivatizing agent for amines like piperazine is 4-chloro-7-nitrobenzofuran (NBD-Cl).[4]

Q3: My retention times are shifting from one injection to the next. What could be the cause?

A3: Retention time variability can be caused by several factors related to the HPLC system and the mobile phase.

  • Inadequate Column Equilibration: The column needs to be properly equilibrated with the mobile phase before starting a sequence of injections.

    • Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) until a stable baseline is achieved.

  • Mobile Phase Composition Changes: If your mobile phase is prepared by online mixing, the pump proportions may be inconsistent.

    • Solution: Prepare the mobile phase offline by pre-mixing the solvents. This ensures a consistent composition for each run.

  • Fluctuations in Column Temperature: Changes in the column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

  • Pump Issues: Worn pump seals or check valves can lead to inconsistent flow rates, which will directly impact retention times.

    • Solution: Perform regular maintenance on your HPLC pump, including replacing seals and cleaning or replacing check valves as needed.

Q4: What are the key parameters I need to evaluate for HPLC method validation according to ICH Q2(R1) guidelines?

A4: The ICH Q2(R1) guideline outlines the validation characteristics needed to ensure that an analytical procedure is suitable for its intended purpose.[5][6] For a quantitative assay of this compound, the following parameters should be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues during the analysis of this compound.

HPLC_Troubleshooting start Problem Observed peak_tailing Peak Tailing start->peak_tailing no_signal Low or No Signal start->no_signal rt_shift Retention Time Shift start->rt_shift check_ph Check Mobile Phase pH (Should be low, e.g., 3) peak_tailing->check_ph Is pH optimal? check_wavelength Check UV Wavelength (Use low λ, e.g., 210 nm) no_signal->check_wavelength check_equilibration Check Column Equilibration rt_shift->check_equilibration add_tea Add Competing Base (e.g., TEA) check_ph->add_tea No use_endcapped Use End-Capped Column check_ph->use_endcapped Yes solution_found Problem Resolved add_tea->solution_found check_overload Check for Column Overload use_endcapped->check_overload reduce_conc Reduce Sample Concentration/Volume check_overload->reduce_conc Yes check_column Check Column Condition check_overload->check_column No reduce_conc->solution_found replace_column Replace Column check_column->replace_column replace_column->solution_found use_derivatization Use Pre-column Derivatization check_wavelength->use_derivatization Signal still low use_derivatization->solution_found premix_mobile_phase Pre-mix Mobile Phase check_equilibration->premix_mobile_phase use_oven Use Column Oven premix_mobile_phase->use_oven check_pump Check Pump Performance use_oven->check_pump maintain_pump Perform Pump Maintenance check_pump->maintain_pump maintain_pump->solution_found

Caption: Troubleshooting workflow for common HPLC issues.

Experimental Protocol: HPLC Method Validation for this compound

This section provides a representative experimental protocol for the validation of an HPLC method for the quantification of this compound.

1. Chromatographic Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.01 M phosphate buffer (pH 3.0) in a 30:70 (v/v) ratio[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL[3]
Detection UV at 210 nm[3]
Column Temperature 30°C[3]

2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.[3]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.[3]

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[3]

3. Validation Parameters and Acceptance Criteria

ParameterMethodologyAcceptance Criteria
Specificity Analyze blank, placebo, standard, and sample solutions. Conduct forced degradation studies (acid, base, oxidation, thermal, photolytic).No interference at the retention time of the main peak. The peak should be pure, as determined by a photodiode array (PDA) detector.
Linearity Analyze at least five concentrations across the specified range. Plot a graph of peak area versus concentration and calculate the correlation coefficient.Correlation coefficient (r²) ≥ 0.999
Range Confirm that the method is linear, accurate, and precise within the specified range (e.g., 80% to 120% of the test concentration).As per linearity, accuracy, and precision requirements.
Accuracy Perform recovery studies by spiking a known amount of this compound standard into a placebo at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate.Percent recovery between 98.0% and 102.0%.
Precision Repeatability: Analyze six replicate injections of the standard solution at 100% of the test concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.LOD and LOQ should be reported.
Robustness Deliberately vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2).System suitability parameters should remain within acceptable limits.

Summary of Quantitative Validation Data

The following tables summarize typical quantitative data obtained during the validation of an HPLC method for this compound.

Table 1: Linearity and Range

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
10151,987
25379,543
50758,991
751,138,456
1001,519,023
Correlation Coefficient (r²) 0.9995

Table 2: Accuracy (Recovery)

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% RecoveryMean % Recovery
80%4039.899.5%99.7%
4040.1100.3%
4039.899.5%
100%5050.2100.4%100.1%
5049.899.6%
5050.2100.4%
120%6059.799.5%99.8%
6060.2100.3%
6059.899.7%

Table 3: Precision

Precision TypeParameterResult
Repeatability % RSD for 6 injections0.85%
Intermediate Precision % RSD (Day 1 vs. Day 2)1.23%

Table 4: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.3
Limit of Quantitation (LOQ) 1.0

Table 5: Robustness

Parameter VariedModification% RSD of Peak Area
Flow Rate 0.9 mL/min1.1%
1.1 mL/min1.3%
Temperature 28°C0.9%
32°C1.0%
Mobile Phase pH 2.81.4%
3.21.5%

Analytical Method Validation Workflow

The diagram below outlines the logical workflow for the validation of the HPLC method for this compound, in accordance with ICH guidelines.

Validation_Workflow start Method Development Complete specificity Specificity and Forced Degradation start->specificity linearity Linearity specificity->linearity range Range linearity->range accuracy Accuracy (Recovery) range->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Final Validation Report robustness->documentation

Caption: HPLC method validation workflow.

References

Technical Support Center: Navigating Challenges in Piperazine Phosphate Oral Bioavailability Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during oral bioavailability studies of piperazine phosphate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low and variable oral bioavailability with my this compound formulation?

A1: Low and variable oral bioavailability of piperazine compounds can stem from several factors:

  • Physicochemical Properties: While piperazine itself is freely soluble in water, the overall solubility of the this compound salt and its derivatives can be influenced by the molecular structure. For some derivatives, low aqueous solubility can be a primary reason for poor absorption.[1]

  • First-Pass Metabolism: Piperazine and its derivatives can be subject to extensive metabolism by cytochrome P450 (CYP) enzymes in the gut wall and liver.[2] This "first-pass effect" can significantly reduce the amount of active drug that reaches systemic circulation.

  • Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen after absorption, thereby limiting its net uptake.[2]

  • Food Effects: The presence and composition of food in the gastrointestinal tract can significantly alter drug absorption. For lipid-soluble piperazine derivatives, a high-fat meal can increase bioavailability, while for others, food may delay or reduce absorption.[3][4][5][6]

Q2: My piperazine compound is difficult to detect and quantify in plasma samples. What are the recommended analytical methods?

A2: The detection of piperazine in biological samples can be challenging due to its low molecular weight and lack of a strong chromophore.[3] A highly sensitive and selective method involves pre-column derivatization followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Derivatization with agents like dansyl chloride introduces a larger, more easily ionizable group, significantly improving detection limits.[7]

Q3: How does food impact the oral bioavailability of this compound?

A3: Food can have a significant impact on the oral bioavailability of piperazine compounds, and the effect can vary depending on the specific derivative and the meal composition. For lipophilic (fat-soluble) piperazine derivatives, co-administration with a high-fat meal can enhance absorption. This is likely due to increased solubilization of the drug by bile salts, which are released in response to fat intake.[3][5]

For example, a study on piperaquine phosphate, a bisquinoline derivative of piperazine, demonstrated a substantial increase in oral bioavailability when administered with a high-fat meal compared to a fasting state.

Troubleshooting Guides

Problem: Inconsistent or Low Bioavailability in Preclinical Studies

If you are observing unexpectedly low or highly variable bioavailability in your animal studies, consider the following troubleshooting steps.

Troubleshooting_Bioavailability start Low/Variable Bioavailability Observed check_solubility Assess Aqueous Solubility start->check_solubility check_permeability Evaluate Membrane Permeability (e.g., Caco-2 assay) start->check_permeability check_metabolism Investigate First-Pass Metabolism (in vitro microsomes) start->check_metabolism solubility_issue Solubility-Limited Absorption check_solubility->solubility_issue permeability_issue Permeability/Efflux Issues check_permeability->permeability_issue metabolism_issue High First-Pass Metabolism check_metabolism->metabolism_issue formulation_strategy Implement Formulation Strategies: - Nanosuspension - Solid Dispersion - Cyclodextrin Complexation solubility_issue->formulation_strategy Poor Solubility permeation_enhancers Consider Permeation Enhancers or P-gp Inhibitors permeability_issue->permeation_enhancers Low Permeability/ High Efflux prodrug_approach Prodrug Approach to Bypass Metabolism metabolism_issue->prodrug_approach High Metabolism end Re-evaluate in vivo formulation_strategy->end permeation_enhancers->end prodrug_approach->end

Caption: Troubleshooting workflow for low oral bioavailability.

Problem: Difficulty in Quantifying this compound in Plasma

This workflow outlines the steps for developing a robust analytical method for this compound.

Analytical_Workflow start Start: Plasma Sample Collection protein_precipitation Protein Precipitation (e.g., with acetonitrile) start->protein_precipitation derivatization Pre-column Derivatization (e.g., Dansyl Chloride) protein_precipitation->derivatization extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) derivatization->extraction analysis LC-MS/MS Analysis (SRM mode) extraction->analysis quantification Data Analysis and Quantification analysis->quantification

Caption: Analytical workflow for this compound quantification.

Data Presentation

Table 1: Physicochemical Properties of Piperazine and Its Salts

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa1pKa2Water Solubility
Piperazine (Anhydrous)C₄H₁₀N₂86.14106-1105.359.73Freely soluble
This compound MonohydrateC₄H₁₀N₂·H₃PO₄·H₂O202.15~222 (decomposes)--Sparingly soluble
Piperazine Citrate(C₄H₁₀N₂)₃·2C₆H₈O₇642.66---Soluble
Piperazine AdipateC₄H₁₀N₂·C₆H₁₀O₄232.28---Soluble

Data compiled from various sources.[8][9]

Table 2: Effect of a High-Fat Meal on the Pharmacokinetics of Piperaquine Phosphate (500 mg) in Healthy Volunteers

ParameterFasting State (Geometric Mean)Fed State (Geometric Mean)% Increase
Cmax (µg/L) 21.065.8213%
AUC₀₋∞ (µg·h/L) 3,7247,36298%
Relative Bioavailability --121%

Data from a study on piperaquine phosphate, a derivative of piperazine.[3]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS with Dansyl Chloride Derivatization

This protocol is adapted from a validated method for the determination of this compound in human plasma.[7]

1. Sample Preparation: a. To 100 µL of human plasma in a centrifuge tube, add the internal standard solution. b. Add 50 µL of 0.1 M sodium carbonate buffer (pH 10.0). c. Add 100 µL of dansyl chloride solution (1 mg/mL in acetone). d. Vortex mix and incubate at 40°C for 30 minutes. e. Perform liquid-liquid extraction by adding 1 mL of ethyl acetate and vortexing for 3 minutes. f. Centrifuge at 10,000 rpm for 5 minutes. g. Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C. h. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent.

  • Column: Agilent ZORBAX SB-C18 (150 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: Isocratic elution with 10 mM ammonium acetate (pH 3.0) and methanol (50:50, v/v).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection Mode: Selected Reaction Monitoring (SRM).

  • SRM Transitions:

    • Dansyl-piperazine: m/z 320 → 171

    • Internal Standard (e.g., Ondansetron): m/z 294 → 170

3. Validation Parameters: The method should be validated for selectivity, sensitivity, linearity, precision, accuracy, recovery, matrix effect, and stability according to regulatory guidelines. The linear range reported for this method is 0.1-15 µg/mL, with a lower limit of quantification (LLOQ) of 0.1 µg/mL.[7]

Protocol 2: Preparation of a Piperazine Derivative Nanosuspension by Antisolvent Precipitation-Ultrasonication

This is a general protocol for preparing a nanosuspension, which can be adapted for this compound or its derivatives.

1. Materials:

  • Piperazine compound (drug).

  • Solvent (in which the drug is soluble, e.g., DMSO, ethanol).

  • Antisolvent (in which the drug is poorly soluble, typically water).

  • Stabilizer (e.g., Tween 80, Poloxamer 188).

  • Magnetic stirrer.

  • Ultrasonic bath or probe sonicator.

2. Procedure: a. Dissolve the piperazine compound in the chosen solvent to create a concentrated drug solution. b. Dissolve the stabilizer in the antisolvent (water). c. Place the antisolvent/stabilizer solution on a magnetic stirrer. d. Under continuous stirring, inject the drug solution into the antisolvent. Precipitation of nanoparticles should occur. e. Immediately after injection, place the resulting suspension in an ultrasonic bath or use a probe sonicator for a defined period (e.g., 10-30 minutes) to reduce particle size and prevent aggregation. f. The resulting nanosuspension can be characterized for particle size, polydispersity index, and zeta potential.

Signaling Pathways and Logical Relationships

Potential Metabolic Pathways of Piperazine

Piperazine undergoes metabolism primarily through the cytochrome P450 enzyme system, which can impact its oral bioavailability.

Piperazine_Metabolism Piperazine Piperazine CYP_Enzymes CYP450 Enzymes (e.g., CYP2D6, CYP3A4) Piperazine->CYP_Enzymes Excretion Urinary Excretion (Unchanged and Metabolites) Piperazine->Excretion Unchanged Hydroxylated_Metabolites Hydroxylated Metabolites CYP_Enzymes->Hydroxylated_Metabolites N_Oxidation_Products N-Oxidation Products CYP_Enzymes->N_Oxidation_Products First_Pass_Effect First-Pass Metabolism (Gut Wall and Liver) CYP_Enzymes->First_Pass_Effect Hydroxylated_Metabolites->Excretion N_Oxidation_Products->Excretion

Caption: Potential metabolic pathways of piperazine.

References

Technical Support Center: Overcoming Piperazine Resistance in Nematode Research Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to piperazine resistance in nematode research models.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for piperazine?

Piperazine's primary anthelmintic effect is achieved by acting as a selective agonist of the gamma-aminobutyric acid (GABA) receptor, specifically the UNC-49 receptor in nematodes.[1] This binding enhances the opening of chloride ion channels, leading to an influx of chloride ions and hyperpolarization of the nerve endings. The resulting effect is a flaccid paralysis of the worm, which prevents it from maintaining its position in the host's gastrointestinal tract. The paralyzed parasite is then expelled from the host's body by normal peristaltic activity.

Q2: What are the primary molecular mechanisms of piperazine resistance in nematodes?

While research is ongoing, the primary suspected mechanisms of piperazine resistance in nematodes fall into three main categories:

  • Alterations in the Target Receptor: Mutations in the unc-49 gene, which encodes the GABA receptor, can reduce the binding affinity of piperazine, rendering it less effective at opening the chloride channels.[1]

  • Decreased Drug Accumulation: This can occur through two main pathways:

    • Reduced Drug Uptake: Modifications to proteins involved in transporting compounds across the nematode's cuticle or gut could limit the amount of piperazine entering the parasite's tissues.

    • Increased Drug Efflux: Upregulation of efflux pumps, such as P-glycoproteins (P-gps), could actively transport piperazine out of the parasite's cells before it can reach its target GABA receptors.

  • Enhanced Drug Metabolism: An increase in the activity of metabolic enzymes, like cytochrome P450s, could lead to a more rapid breakdown of piperazine into inactive metabolites.

Troubleshooting Guides

Problem 1: No observable effect of piperazine in an in vitro assay, even at high concentrations.

Possible CauseRecommended Action
Pre-existing Resistance The nematode population being tested may have a high level of intrinsic or acquired resistance to piperazine. Consider obtaining a known piperazine-susceptible strain for comparison.
Incorrect Drug Target in Species While piperazine is effective against many nematodes, the specific isoform or structure of the GABA receptor in your test species may not be sensitive to the drug. Verify the presence and sequence of the unc-49 homolog in your model organism.
Compound Degradation The piperazine stock solution may have degraded due to improper storage (e.g., exposure to light or high temperatures). Prepare fresh solutions and verify compound integrity if possible.
Assay Endpoint Mismatch A motility or paralysis assay might not be the most sensitive endpoint for your specific research question. Consider alternative or secondary assays, such as a larval development assay, which can detect more subtle effects on growth and maturation.

Problem 2: High variability between replicate wells in a larval motility assay.

Possible CauseRecommended Action
Inconsistent Larval Numbers Pipetting a consistent number of larvae into each well is crucial for reproducible results. Use a standardized method for counting and dispensing larvae, such as a calibrated pipette with a wide-bore tip or an automated worm sorter.
Uneven Drug Distribution Ensure the piperazine solution is thoroughly mixed with the medium in each well after addition. Gentle agitation of the plate after adding the drug can help ensure uniform distribution.
Subjective Motility Scoring Manual scoring of larval motility can be subjective and lead to inter-observer variability. If possible, use an automated tracking system (e.g., an infrared-based motility reader) to quantify movement objectively.[2][3][4]
Clumping of Larvae Larvae may clump together, making it difficult to assess individual motility. Gentle agitation or the addition of a non-toxic surfactant (e.g., 0.015% BSA) to the assay medium can help to prevent clumping.[2][3]
"Edge Effects" in Multi-well Plates The outer wells of microplates are prone to evaporation, which can alter the drug concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile medium or water.
Inconsistent Larval Stage and Health Ensure you are using a synchronized population of a consistent larval stage (e.g., L4 larvae) that are healthy and active at the start of the experiment.[3] Variability in developmental stage can lead to differential drug susceptibility.
Solvent Toxicity The solvent (e.g., DMSO) used to dissolve the piperazine can be toxic to the larvae at higher concentrations. Always include a solvent-only control to ensure that the observed effects are due to the drug and not the vehicle. A final DMSO concentration of 1% is generally well-tolerated by C. elegans.[2][3]

Quantitative Data

Table 1: Comparative Efficacy of Piperazine and its Derivatives in Nematode Models

CompoundNematode SpeciesAssay TypeEC50 / LC50Reference
PiperazineHaemonchus contortusElectrophysiology (Hco-UNC-49 activation)EC50: 5.09 ± 0.32 mM (heteromeric)[1]
PiperazineHaemonchus contortusElectrophysiology (Hco-UNC-49 activation)EC50: 6.23 ± 0.45 mM (homomeric)[1]
1-benzylpiperazine (BZP)Caenorhabditis elegansAcute ToxicityLC50: 52.21 mM
1-(4-methoxyphenyl)piperazine (MeOPP)Caenorhabditis elegansAcute ToxicityLC50: 5.72 mM
1-(3,4-methylenedioxybenzyl)piperazine (MDBP)Caenorhabditis elegansAcute ToxicityLC50: 1.22 mM
p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP)Haemonchus contortus (L3 larvae)Larval Migration AssayEC50: 9.36 µM
p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP)Trichostrongylus colubriformis (L3 larvae)Larval Migration AssayEC50: 11.8 µM

Experimental Protocols

Protocol 1: C. elegans Motility Assay Using an Infrared-Based Reader

This protocol is adapted from methodologies used for high-throughput screening of anthelmintics.[2][3][4]

Materials:

  • Synchronized L4 stage C. elegans

  • K saline (51 mM NaCl, 32 mM KCl)

  • Bovine Serum Albumin (BSA)

  • 96-well flat-bottom microtiter plates

  • Piperazine stock solution (dissolved in a suitable solvent, e.g., water or DMSO)

  • Solvent control (e.g., water or 1% DMSO)

  • Infrared-based motility reader (e.g., WMicrotracker™ ONE)

Procedure:

  • Worm Preparation:

    • Culture and synchronize C. elegans to obtain a population of L4 larvae.

    • Wash the worms from the culture plates using K saline and collect them in a conical tube.

    • Allow the worms to settle by gravity or gentle centrifugation (e.g., 1000 g for 1 minute) and remove the supernatant.

    • Repeat the washing step two more times to remove any residual bacteria.

    • Resuspend the worms in K saline containing 0.015% BSA.

    • Adjust the worm concentration to approximately 60 worms per 80 µL.

  • Assay Plate Preparation:

    • Dispense 80 µL of the worm suspension into each well of a 96-well plate.

    • Include wells for negative controls (solvent only) and positive controls (a known paralytic agent, if desired). It is recommended to run controls in octuplicate.[3]

  • Baseline Motility Measurement:

    • Place the 96-well plate into the infrared motility reader.

    • Measure the basal movement for 30 minutes to normalize the 100% movement activity for each well at the beginning of the assay.[2][3]

  • Drug Addition:

    • Prepare serial dilutions of the piperazine stock solution.

    • Add 20 µL of the appropriate piperazine dilution or solvent control to each well to reach a final volume of 100 µL. The final solvent concentration should not exceed 1%.[2][3]

  • Motility Measurement:

    • Immediately after adding the compounds, return the plate to the motility reader.

    • Measure the motility continuously for a desired period, typically ranging from 90 minutes to 18 hours.[2][3]

  • Data Analysis:

    • The motility data is typically recorded as activity counts or a similar metric by the instrument's software.

    • Normalize the motility of the treated worms to the solvent control.

    • Plot the normalized motility against the piperazine concentration to generate dose-response curves and calculate the EC50 value.

Protocol 2: Larval Development Assay (LDA)

This protocol is a generalized procedure for assessing the effect of anthelmintics on the development of nematode larvae from the egg to the L3 stage.[5][6][7]

Materials:

  • Fresh nematode eggs isolated from fecal samples.

  • 96-well microtiter plates.

  • Nutritive medium (e.g., a solution containing Earle's salt, yeast extract, and an antibiotic/antifungal mixture).

  • Piperazine stock solution.

  • Dilute iodine solution (for terminating the assay).

  • Inverted microscope.

Procedure:

  • Egg Isolation and Preparation:

    • Isolate nematode eggs from fresh fecal samples using a series of sieving and flotation techniques.

    • Wash the purified eggs and resuspend them in the nutritive medium to a known concentration (e.g., 50-100 eggs per 50 µL).

  • Assay Plate Setup:

    • Prepare serial dilutions of piperazine in the nutritive medium.

    • Add 50 µL of the appropriate piperazine dilution to the wells of a 96-well plate.

    • Include wells with nutritive medium only as a negative control.

  • Incubation:

    • Add 50 µL of the egg suspension to each well.

    • Seal the plate to prevent evaporation and incubate at a suitable temperature (e.g., 25-27°C) for 6-7 days. This allows sufficient time for the eggs to hatch and develop into L3 larvae in the control wells.[6]

  • Assay Termination and Larval Counting:

    • After the incubation period, add a small volume of dilute iodine solution to each well to kill and stain the larvae, facilitating counting.

    • Using an inverted microscope, count the number of eggs, L1/L2 larvae, and L3 larvae in each well.

  • Data Analysis:

    • Calculate the percentage of larvae that developed to the L3 stage for each piperazine concentration and the control.

    • Plot the percentage of L3 development against the piperazine concentration to determine the concentration that inhibits 50% of the larval development (IC50).

Visualizations

Piperazine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Muscle Cell Membrane cluster_intracellular Intracellular Space Piperazine Piperazine GABA_R UNC-49 GABA Receptor (Chloride Channel) Piperazine->GABA_R Binds and Activates Cl_ion Cl- GABA_R->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes

Caption: Signaling pathway of piperazine's mechanism of action in nematodes.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance Piperazine Piperazine Target UNC-49 GABA Receptor Piperazine->Target Binds to Paralysis Paralysis Target->Paralysis Leads to Mutation Target Site Mutation (unc-49 gene) Mutation->Target Alters binding site Efflux Increased Drug Efflux (P-glycoproteins) Efflux->Piperazine Reduces intracellular concentration Metabolism Enhanced Metabolism (Cytochrome P450s) Metabolism->Piperazine Inactivates drug

Caption: Logical relationships of piperazine resistance mechanisms.

Motility_Assay_Workflow start Start prep_worms Prepare Synchronized L4 Larvae start->prep_worms plate_worms Plate Worms in 96-well Plate prep_worms->plate_worms baseline Measure Baseline Motility (30 min) plate_worms->baseline add_drug Add Piperazine & Controls baseline->add_drug measure_motility Measure Motility (90 min - 18 hr) add_drug->measure_motility analyze Analyze Data (Dose-Response Curve, EC50) measure_motility->analyze end End analyze->end

Caption: Experimental workflow for a C. elegans motility assay.

References

Technical Support Center: Refinement of Piperazine Phosphate Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use and concentration refinement of piperazine and its derivatives in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of piperazine phosphate in cell culture?

Direct studies on the specific effects of this compound in cell culture are not widely published. However, it is anticipated that in solution, it will dissociate into piperazine and phosphate ions. Therefore, its effect will be a combination of the effects of both components. Piperazine itself is a heterocyclic compound that forms the core of many biologically active derivatives.[1][2] The added phosphate will increase the total phosphate concentration in the culture medium, which can impact cell growth and viability.[3][4]

Q2: What is a good starting concentration for piperazine derivatives in a cell viability assay?

A common starting point for in vitro screening of novel compounds is to use a wide concentration range, often in a logarithmic or semi-logarithmic series.[5] For piperazine derivatives, a range from nanomolar to micromolar is typically explored.[6][7] Based on published data for various derivatives, testing concentrations from 0.01 µM to 100 µM can provide a good initial assessment of cytotoxic potential.[6]

Q3: How do I interpret the IC50 or GI50 values for my piperazine compound?

The half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) value represents the concentration of a compound required to inhibit a biological process (like cell proliferation) by 50%.[6] A lower IC50/GI50 value indicates a higher potency of the compound.[6] These values are crucial for comparing the cytotoxic activity of different compounds or their effects on different cell lines.[5]

Q4: What are the common mechanisms of action for cytotoxic piperazine derivatives?

Many piperazine derivatives with anticancer properties have been shown to induce apoptosis (programmed cell death) in cancer cells.[7][8] This is often mediated through the intrinsic (mitochondrial) pathway, involving the activation of caspases.[7][8] Some derivatives may also target specific signaling pathways that are crucial for cancer cell survival and proliferation.[9]

Q5: Can piperazine or its derivatives be toxic to non-cancerous cells?

Yes, some piperazine derivatives have been shown to exhibit toxicity in non-malignant cell lines.[10] It is crucial to include a non-cancerous control cell line in your experiments to assess the selectivity of the compound's cytotoxic effects.[10]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Precipitate forms in the culture medium after adding this compound. - Poor solubility of the compound. - Interaction with media components. - Phosphate concentration exceeding its solubility limit in the medium, potentially forming calcium phosphate precipitates. [11]- Prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it in the culture medium. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).- Visually inspect the medium for any precipitation after adding the compound. - If precipitation is suspected to be due to excess phosphate, consider using a basal medium with a lower initial phosphate concentration or perform a titration to determine the solubility limit.
Unexpectedly high cell death even at low concentrations. - High sensitivity of the specific cell line to the piperazine derivative. - Off-target effects of the compound. - Contamination of the compound or culture. - Test the compound on a panel of different cell lines, including non-cancerous ones, to determine cell-type-specific toxicity. - Perform a literature search for known off-target effects of similar piperazine structures. - Ensure the purity of your compound and maintain aseptic cell culture techniques.
No observable effect on cell viability, even at high concentrations. - The specific piperazine derivative may have low bioactivity. - Poor cell permeability of the compound. - The compound may be unstable in the culture medium over the duration of the experiment. - Verify the structure and purity of your synthesized compound using analytical methods. - Consider the physicochemical properties of your compound (e.g., lipophilicity) that might affect its ability to cross the cell membrane. - Assess the stability of the compound in your culture medium over time using techniques like HPLC.
Inconsistent results between experiments. - Variability in cell seeding density. - Inconsistent compound dilution and addition. - Fluctuations in incubator conditions (temperature, CO2). - Ensure a consistent cell seeding density for all experiments. - Prepare fresh dilutions of the compound for each experiment from a validated stock solution. - Regularly monitor and calibrate incubator settings.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of various piperazine derivatives from preclinical studies.

Table 1: Cytotoxicity of Piperazine Derivative PCC [5]

Cell LineCompoundIncubation TimeIC50 (µg/mL)IC50 (µM)
SNU-475 (Human Liver Cancer)PCC24h6.98 ± 0.116.98 ± 0.11
SNU-423 (Human Liver Cancer)PCC24h7.76 ± 0.457.76 ± 0.45
THLE-3 (Normal Human Liver)PCC24h48.63 ± 0.12-
SNU-475 (Human Liver Cancer)5-Fluorouracil (Standard)24h1.14 ± 0.02-

Table 2: Comparative Cytotoxicity of Novel Piperazine Derivatives [6]

Compound ID/NameCancer Cell LineAssay TypeIC50 / GI50 (µM)
A novel piperazine derivativeK562 (Leukemia)Cell Proliferation Assay0.06 - 0.16
CB01U87 (Glioblastoma)Not Specified< 0.05
CB01HeLa (Cervical Cancer)Not Specified< 0.05
Compound 7g (guanidine derivative)HT-29 (Colon Cancer)MTT Assay< 2
Compound 7g (guanidine derivative)A549 (Lung Cancer)MTT Assay< 2

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Objective: To assess the effect of a piperazine derivative on cell metabolic activity as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cells of interest

  • Complete culture medium

  • Piperazine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the piperazine derivative in culture medium. Remove the old medium and add the medium containing the different concentrations of the compound to the cells. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of around 490 nm using a microplate reader.[5]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis

Objective: To detect and quantify apoptosis induced by a piperazine derivative.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

Materials:

  • 6-well plates

  • Cells of interest

  • Piperazine derivative

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the piperazine derivative at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Visualizations

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis Compound Compound Preparation (Stock Solution) Treatment Cell Treatment (Serial Dilutions) Compound->Treatment Cells Cell Line Seeding (96-well plate) Cells->Treatment Assay Viability/Cytotoxicity Assay (e.g., MTT) Treatment->Assay Analysis Data Acquisition & Analysis (IC50 Calculation) Assay->Analysis G Piperazine Piperazine Derivative Stress Cellular Stress Piperazine->Stress Mito Mitochondria Stress->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

degradation pathways of piperazine phosphate under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperazine phosphate. The following information addresses potential issues and questions related to its degradation under stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for piperazine under stress conditions?

Piperazine primarily degrades through oxidation and thermal pathways. Under photolytic conditions, degradation can also occur. While piperazine is generally stable to hydrolysis, degradation can be observed under basic conditions.

  • Oxidative Degradation: This pathway often involves the formation of intermediates like piperazinol and piperazinone, which can further break down into products such as ethylenediamine (EDA), 2-oxopiperazine (OPZ), and formylpiperazine (FPZ).[1][2] Formate, acetate, and oxalate have also been identified as final products.[1] The presence of metal ions, such as copper, can catalyze oxidative degradation.[3]

  • Thermal Degradation: At elevated temperatures (135 to 175 °C), piperazine can undergo ring-opening reactions.[3][4] The most abundant thermal degradation products include N-formylpiperazine (FPZ), ammonium, N-(2-aminoethyl)piperazine (AEP), and 2-imidazolidone.[4] The degradation is thought to be initiated by the nucleophilic attack of a piperazine molecule on a protonated piperazine molecule.[4]

  • Photolytic Degradation: Exposure to UV light in the presence of air can lead to the degradation of piperazine, indicated by a loss of alkalinity in solution.[5] The photo-oxidation process can involve both C-H and N-H abstraction by OH radicals, leading to the formation of products like 1,2,3,6-tetrahydropyrazine, 1-nitropiperazine, and 1-nitrosopiperazine.[6]

  • Hydrolytic Degradation: Piperazine is generally resistant to acid hydrolysis. However, significant degradation can occur under basic conditions.[7]

Q2: What are the expected degradation products of this compound under forced degradation studies?

Based on studies of piperazine and related compounds, the following degradation products can be anticipated under various stress conditions as per ICH guidelines.[8]

Stress ConditionPotential Degradation Products
Acid Hydrolysis Minimal to no degradation expected.[7]
Base Hydrolysis Degradation is likely; specific products for this compound are not well-documented but would result from base-catalyzed ring opening or other reactions.[7]
Oxidation (e.g., H₂O₂) Ethylenediamine (EDA), 2-Oxopiperazine (OPZ), Formylpiperazine (FPZ), Piperazinol, Piperazinone, Formate, Acetate, Oxalate.[1][2]
Thermal Degradation N-Formylpiperazine (FPZ), Ammonium, N-(2-aminoethyl)piperazine (AEP), 2-Imidazolidone.[4]
Photodegradation (UV light) 1,2,3,6-Tetrahydropyrazine, 1-Nitropiperazine, 1-Nitrosopiperazine.[6]

Q3: I am not seeing any degradation in my photostability study. What could be the issue?

Several factors could contribute to a lack of observed degradation:

  • Inadequate Light Exposure: Ensure your sample is exposed to a sufficient intensity and duration of UV and visible light as specified in ICH Q1B guidelines.

  • Solvent System: The solvent used can affect the degradation pathway. Consider if the solvent is protecting the molecule from light.

  • Wavelength: The degradation of piperazine has been observed under UV-C light.[5] Ensure your light source covers the appropriate wavelengths.

  • Absence of Oxygen: Photolytic degradation is often an oxidative process. The presence of air has been noted as a condition for piperazine degradation under UV light.[5]

Q4: My oxidative degradation results are not reproducible. What are some potential causes?

Inconsistent results in oxidative degradation studies can be caused by:

  • Metal Ion Contamination: Trace amounts of metal ions, particularly copper (Cu2+), can significantly catalyze the oxidation of piperazine.[3] Iron (Fe2+), nickel (Ni2+), and chromium (Cr3+) are weaker catalysts.[3] Ensure consistent and high-purity reagents and glassware.

  • Inconsistent Reagent Concentration: The concentration of the oxidizing agent (e.g., hydrogen peroxide) should be carefully controlled in each experiment.

  • Temperature Fluctuations: Oxidation rates are temperature-dependent. Maintain a constant temperature throughout the experiment.

  • pH of the Medium: The pH can influence the rate of oxidation. Ensure the pH is controlled and consistent across experiments.

Troubleshooting Guides

Issue: Unexpected peaks in the chromatogram after a forced degradation study.

  • Identify the Source:

    • Blank Analysis: Run a blank injection (mobile phase only) to rule out system contamination.

    • Control Sample: Analyze an unstressed sample of this compound to ensure the new peaks are not impurities in the starting material.

    • Placebo Analysis: If working with a formulation, analyze a placebo sample subjected to the same stress conditions to identify peaks originating from excipients.

  • Characterize the Peaks:

    • Use a photodiode array (PDA) detector to obtain the UV spectrum of the unknown peaks. This can help determine if they are related to the parent compound.

    • Employ mass spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the degradation products. This is a critical step in structural elucidation.

  • Consult Literature: Compare the retention times and mass data with known degradation products of piperazine and related compounds.[1][4]

Issue: Significant loss of this compound assay with no corresponding increase in degradation product peaks.

  • Mass Balance Issues:

    • Non-UV Active Products: The degradation products may not have a chromophore and therefore will not be detected by a UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).

    • Volatile Degradants: Some degradation products, like ammonia, may be volatile and lost from the sample.[4]

    • Precipitation: The degradants or the remaining active ingredient may have precipitated out of solution. Visually inspect the sample and consider alternative solvents.

  • Adsorption:

    • The active ingredient or degradation products might be adsorbing to the sample vial or HPLC column. Consider using different vial materials or modifying the mobile phase.

Experimental Protocols

Protocol 1: Forced Degradation under Oxidative Conditions

  • Sample Preparation: Prepare a solution of this compound in water or a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Application: Add 3% hydrogen peroxide to the sample solution.

  • Incubation: Store the solution at room temperature for 24 hours, protected from light.

  • Analysis:

    • Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • If necessary, quench the reaction by adding a substance like sodium sulfite.

    • Analyze the samples by a stability-indicating HPLC method. The use of a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile is a common starting point.[9] Detection is typically performed with a UV detector.[10]

Protocol 2: Forced Degradation under Thermal Conditions

  • Sample Preparation: Prepare a solution of this compound in water or an appropriate solvent in a sealed container.

  • Stress Application: Place the container in a calibrated oven at 80°C.

  • Incubation: Heat the sample for 48 hours.

  • Analysis:

    • Cool the sample to room temperature.

    • Withdraw an aliquot for analysis.

    • Analyze using a stability-indicating HPLC method.

Visualizations

cluster_oxidative Oxidative Degradation PZ Piperazine Piperazinol Piperazinol PZ->Piperazinol Oxidation Piperazinone Piperazinone PZ->Piperazinone Oxidation EDA Ethylenediamine (EDA) Piperazinol->EDA OPZ 2-Oxopiperazine (OPZ) Piperazinone->OPZ FPZ_ox Formylpiperazine (FPZ) Piperazinone->FPZ_ox

Caption: Simplified oxidative degradation pathway of piperazine.

cluster_thermal Thermal Degradation PZ_H Protonated Piperazine RingOpened Ring-Opened Intermediate PZ_H->RingOpened Nucleophilic Attack (SN2) PZ Piperazine PZ->RingOpened Nucleophilic Attack (SN2) AEP N-(2-aminoethyl)piperazine (AEP) RingOpened->AEP FPZ_th N-Formylpiperazine (FPZ) RingOpened->FPZ_th Ammonium Ammonium RingOpened->Ammonium

Caption: Proposed thermal degradation pathway of piperazine.

start Start: This compound Sample stress Apply Stress Condition (e.g., Heat, H₂O₂, UV) start->stress sample_prep Sample Preparation (Dilution, Quenching) stress->sample_prep hplc HPLC Analysis (Stability-Indicating Method) sample_prep->hplc data_analysis Data Analysis (Peak Purity, Mass Balance) hplc->data_analysis end End: Identify Degradation Products & Pathways data_analysis->end

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Optimizing Mass Spectrometry for Piperazine Phosphate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of piperazine phosphate and its derivatives using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization technique for analyzing this compound by LC-MS?

A1: Electrospray ionization (ESI) is the most commonly employed technique for the analysis of piperazine and its derivatives.[1][2] Due to the basic nature of the piperazine moiety, ESI in positive ion mode is typically the most effective approach, yielding a strong signal for the protonated molecule [M+H]⁺.

Q2: Why is derivatization often required for the analysis of piperazine?

A2: Piperazine is a small, polar molecule with a low molecular weight and lacks a strong chromophore, which can make it difficult to retain on reverse-phase chromatography columns and challenging to detect with high sensitivity without derivatization.[2][3][4] Derivatization with reagents like dansyl chloride not only improves chromatographic retention and separation but also significantly enhances ionization efficiency in the mass spectrometer, leading to better sensitivity and more robust analytical methods.[1][2]

Q3: What are the typical precursor and product ions for piperazine and its derivatives in MS/MS analysis?

A3: The selection of precursor and product ions is critical for developing a sensitive and specific Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method. For underivatized piperazine, a common transition is m/z 87.1 → 44.1.[2] When derivatized, for instance with dansyl chloride, the precursor and product ions will be significantly different. For example, dansyl-piperazine shows a transition of m/z 320 → 171.[1][2]

Below is a table summarizing common MS/MS transitions for piperazine and some of its derivatives.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Piperazine (underivatized)87.144.1-
Dansyl-Cl Piperazine320.0171.0Derivatized with Dansyl Chloride
1-Methyl-4-nitrosopiperazine (MNP)130.184.1Genotoxic impurity
N-Boc-piperazine287.2157.1Intermediate in synthesis

Note: These values may require fine-tuning based on the specific instrument and experimental conditions.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Peak Detected

This is a common issue that can arise from several factors throughout the analytical workflow. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow:

G cluster_0 Start: No/Low Signal cluster_1 Sample Preparation cluster_2 LC System cluster_3 MS System cluster_4 Resolution Start Verify Compound Identity & Purity Solubility Assess Solubility in Mobile Phase Start->Solubility Purity >95%? MS_Tune Check MS Tuning & Calibration Solubility->MS_Tune Soluble? Derivatization Confirm Derivatization Reaction Efficiency MS_Tune->Derivatization MS functions correctly? Extraction Evaluate Extraction Recovery Derivatization->Extraction Complete reaction? Column Check Column Performance & Retention Extraction->Column Good recovery? Mobile_Phase Verify Mobile Phase Composition & pH Column->Mobile_Phase Expected retention? Ion_Source Optimize Ion Source Parameters (e.g., Capillary Voltage, Gas Flow) Mobile_Phase->Ion_Source Correct pH & composition? Transitions Verify Precursor/Product Ion Selection Ion_Source->Transitions Optimized source? Resolution Problem Resolved Transitions->Resolution Correct ions?

Caption: Troubleshooting workflow for low or no signal intensity.

Detailed Steps:

  • Confirm Compound Identity and Purity: Before optimizing MS parameters, ensure the integrity of your this compound standard. Use techniques like NMR or high-resolution MS to confirm the structure and HPLC-UV to assess purity, which should ideally be >95%.[5]

  • Assess Solubility: Piperazine compounds can exhibit variable solubility.[5] Ensure your compound is fully dissolved in the initial mobile phase conditions to avoid precipitation in the system.

  • Check Mass Spectrometer Tuning: Verify that the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.

  • Derivatization Efficiency: If using derivatization, confirm that the reaction has gone to completion. Analyze a small aliquot of the reaction mixture to check for the presence of unreacted piperazine.

  • LC System Check:

    • Column Performance: Ensure the column is not clogged and is providing adequate retention for your analyte.

    • Mobile Phase: Double-check the composition and pH of your mobile phases. For piperazine analysis, a mobile phase with a low pH and an organic modifier like methanol or acetonitrile is common.[1][2]

  • Optimize Ion Source Parameters: The efficiency of ionization is highly dependent on the ion source settings. Systematically optimize parameters such as capillary voltage, nebulizer gas pressure, and drying gas flow and temperature.[6][7][8][9]

  • Verify MS/MS Transitions: Ensure you are monitoring the correct precursor and product ions for your specific analyte (derivatized or underivatized).

Issue 2: Poor Peak Shape and Inconsistent Retention Time

Poor peak shape can compromise the accuracy and precision of your quantitative analysis.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Mobile Phase pH Piperazine is a weak base.[4] The mobile phase pH should be optimized to ensure a consistent protonation state. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape.[3][10]
Column Overload Injecting too high a concentration of the analyte can lead to fronting or tailing peaks. Try diluting your sample.
Secondary Interactions with Column Residual silanol groups on the column can interact with the basic piperazine molecule, causing peak tailing. Consider using a column with end-capping or a different stationary phase.
Incompatibility between Sample Solvent and Mobile Phase Ensure the solvent used to dissolve your sample is compatible with the initial mobile phase conditions to avoid peak distortion.
Issue 3: High Background Noise or Matrix Effects

High background noise or ion suppression/enhancement from matrix components can significantly impact the sensitivity and accuracy of your assay.

Mitigation Strategies:

  • Sample Preparation: Employ a robust sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often more effective than simple protein precipitation.[11]

  • Chromatographic Separation: Optimize your LC method to achieve baseline separation of your analyte from co-eluting matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects and other sources of variability in the analytical method.[12]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound with Dansyl Chloride Derivatization

This protocol is adapted from a method for the quantification of this compound in human plasma.[1][2]

Experimental Workflow:

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis Plasma Plasma Sample + IS Derivatize Derivatization with Dansyl-Cl Plasma->Derivatize Extract Liquid-Liquid Extraction Derivatize->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Inject Inject Sample Evaporate->Inject Column C18 Column Separation Inject->Column ESI Positive ESI Column->ESI SRM SRM Detection ESI->SRM Quantify Quantification SRM->Quantify

Caption: Workflow for LC-MS/MS analysis of piperazine with derivatization.

Methodology:

  • Sample Preparation:

    • To a plasma sample, add an appropriate internal standard (e.g., ondansetron hydrochloride).[1]

    • Perform derivatization by adding dansyl chloride solution.

    • Extract the derivatized analyte using an organic solvent like ethyl acetate.[1]

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[1][2]

  • Liquid Chromatography:

    • Column: Agilent ZORBAX SB-C18 (150 mm x 2.1 mm, 3.5 µm) or equivalent.[1][2]

    • Mobile Phase: Isocratic elution with 10 mM ammonium acetate (pH 3.0) and methanol (50:50, v/v).[1][2]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.[10]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Detection: Selected Reaction Monitoring (SRM).

    • Transitions:

      • Dansyl-piperazine: m/z 320 → 171[1][2]

      • Internal Standard (Ondansetron): m/z 294 → 170[1]

Optimized MS Parameters:

ParameterTypical Value
Capillary Voltage3.9 kV[6][7]
Nebulizer Gas Pressure1.2 bar[6][7]
Dry Gas Flow4 L/min[6][7]
Dry Gas Temperature200 °C[6][7]
Collision EnergyOptimized for specific transition

Note: These parameters should be optimized for your specific instrument to achieve the best performance.

References

Validation & Comparative

A Comparative Analysis of Piperazine Phosphate and Albendazole in Anthelmintic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two widely utilized anthelmintic agents: piperazine phosphate and albendazole. The following sections will delve into their mechanisms of action, comparative efficacy supported by experimental data, and the methodologies employed in these evaluations.

Mechanism of Action: A Tale of Two Strategies

Piperazine and albendazole employ distinct molecular strategies to combat helminth infections. Piperazine acts as a neuromuscular blocking agent, leading to the paralysis and subsequent expulsion of the worms. In contrast, albendazole disrupts the metabolic processes of the parasites, ultimately leading to their death.

Piperazine: Inducing Flaccid Paralysis

Piperazine's primary mode of action is as a γ-aminobutyric acid (GABA) receptor agonist in nematodes.[1] This interaction at the neuromuscular junction triggers an influx of chloride ions, leading to hyperpolarization of the muscle cell membrane. This increased negative charge makes the muscle cells unresponsive to excitatory stimuli, resulting in a state of flaccid paralysis. The paralyzed worms are then unable to maintain their position in the gastrointestinal tract and are expelled by the host's natural peristaltic movements.

Albendazole: A Broad-Spectrum Metabolic Disruptor

Albendazole, a member of the benzimidazole class, exerts its anthelmintic effect by binding to the β-tubulin subunit of the parasite's microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential for various cellular functions, including glucose uptake and intracellular transport. The disruption of these processes leads to a depletion of the parasite's energy reserves, immobilization, and eventual death.[2] Albendazole's ovicidal and larvicidal properties are also attributed to this mechanism, as it interferes with cell division in the parasite's eggs and larvae.

Comparative Efficacy: Insights from a Head-to-Head Study

Direct comparative efficacy data from human clinical trials are limited. However, a study in cattle calves naturally infected with Toxocara vitulorum (a type of roundworm) provides valuable head-to-head data on the performance of piperazine and albendazole.

In this study, calves treated with piperazine citrate showed a more rapid reduction in fecal egg counts and an earlier clinical recovery compared to those treated with albendazole.[3][4][5][6][7] While both drugs were ultimately effective in treating the ascariasis, piperazine demonstrated a faster onset of action.

Table 1: Comparative Efficacy of Piperazine Citrate vs. Albendazole against Toxocara vitulorum in Cattle Calves [3]

Treatment GroupDosageEfficacy (Reduction in Eggs Per Gram of Feces)Clinical Recovery
Piperazine Citrate200 mg/kg body weight (single oral dose)Complete elimination of ascaroid ova by day 14Early recovery noted
Albendazole5 mg/kg body weight (single oral dose)30.61% reduction by day 3, 67.35% by day 7, and complete elimination by day 14Slower recovery compared to piperazine

It is important to note that while this veterinary study provides a direct comparison, efficacy can vary between host species and helminth species. In human medicine, albendazole is widely considered a broad-spectrum anthelmintic with high cure rates against a range of nematodes.[8][9] Piperazine, while effective against Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm), has a narrower spectrum of activity.[1][10]

Experimental Protocols

The evaluation of anthelmintic efficacy relies on standardized experimental protocols to ensure the reliability and comparability of results. Key methodologies include the Kato-Katz technique for fecal egg counting and the Fecal Egg Count Reduction Test (FECRT).

Kato-Katz Thick Smear Technique

The Kato-Katz technique is a widely used method for quantifying helminth eggs in fecal samples.

Objective: To determine the number of eggs per gram (EPG) of feces.

Materials:

  • Microscope slides

  • Cellophane strips pre-soaked in a glycerol-malachite green solution

  • Stainless steel or plastic templates with a standardized hole size (e.g., to hold 41.7 mg of feces)

  • Wire or nylon mesh screen

  • Spatulas

  • Microscope

Procedure:

  • A small amount of fecal sample is placed on a piece of paper.

  • A wire/nylon mesh screen is pressed on top of the fecal sample to sieve it.

  • A template is placed on a microscope slide, and the hole is filled with the sieved feces.

  • The template is removed, leaving a standardized amount of feces on the slide.

  • A pre-soaked cellophane strip is placed over the fecal sample.

  • The slide is inverted and pressed gently to spread the fecal sample evenly.

  • The slide is left for a period to allow the glycerol to clear the fecal debris, making the eggs more visible.

  • The number of eggs for each helminth species is counted under a microscope.

  • The egg count is multiplied by a factor corresponding to the weight of the fecal sample to obtain the EPG.

Fecal Egg Count Reduction Test (FECRT)

The FECRT is used to assess the efficacy of an anthelmintic drug by comparing fecal egg counts before and after treatment.

Objective: To calculate the percentage reduction in fecal egg count after drug administration.

Procedure:

  • Pre-treatment Sampling: Fecal samples are collected from each subject before the administration of the anthelmintic drug.

  • Fecal Egg Count (FEC) Determination: The number of eggs per gram of feces is determined for each pre-treatment sample using a standardized technique like the Kato-Katz method.

  • Drug Administration: The anthelmintic drug is administered to the subjects at the specified dosage.

  • Post-treatment Sampling: Fecal samples are collected from the same subjects at a specific time point after treatment (e.g., 14 days).

  • Post-treatment FEC Determination: The EPG is determined for each post-treatment sample.

  • Calculation of FECR: The percentage reduction in fecal egg count is calculated for each subject or as a group average using the following formula:

    FECR (%) = [ (Pre-treatment EPG - Post-treatment EPG) / Pre-treatment EPG ] x 100

Visualizing the Mechanisms and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Piperazine_Mechanism Piperazine Piperazine GABA_Receptor Nematode GABA Receptor (Chloride Ion Channel) Piperazine->GABA_Receptor Agonist Binding Chloride_Influx Increased Cl- Influx GABA_Receptor->Chloride_Influx Channel Opening Hyperpolarization Hyperpolarization of Muscle Cell Membrane Chloride_Influx->Hyperpolarization Paralysis Flaccid Paralysis of the Worm Hyperpolarization->Paralysis Reduces Excitability Expulsion Expulsion from Host GI Tract Paralysis->Expulsion Loss of Attachment

Diagram 1: Signaling Pathway of Piperazine's Anthelmintic Action.

Albendazole_Mechanism Albendazole Albendazole Beta_Tubulin Parasite β-Tubulin Albendazole->Beta_Tubulin Binds to Colchicine-Sensitive Site Polymerization_Inhibition Inhibition of Microtubule Polymerization Beta_Tubulin->Polymerization_Inhibition Microtubule_Disruption Disruption of Cytoplasmic Microtubules Polymerization_Inhibition->Microtubule_Disruption Glucose_Uptake_Block Impaired Glucose Uptake Microtubule_Disruption->Glucose_Uptake_Block Energy_Depletion Energy Depletion (ATP Depletion) Glucose_Uptake_Block->Energy_Depletion Immobilization_Death Immobilization and Death of Parasite Energy_Depletion->Immobilization_Death

Diagram 2: Mechanism of Action of Albendazole on Parasite Metabolism.

Anthelmintic_Efficacy_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment cluster_analysis Data Analysis Pre_Sample Collect Fecal Sample (Day 0) Pre_FEC Determine Pre-Treatment EPG (Kato-Katz) Pre_Sample->Pre_FEC Administer_Drug Administer this compound or Albendazole Pre_FEC->Administer_Drug Calculate_FECRT Calculate Fecal Egg Count Reduction Test (FECRT) Pre_FEC->Calculate_FECRT Post_Sample Collect Fecal Sample (e.g., Day 14) Administer_Drug->Post_Sample Post_FEC Determine Post-Treatment EPG (Kato-Katz) Post_Sample->Post_FEC Post_FEC->Calculate_FECRT

Diagram 3: Experimental Workflow for a Fecal Egg Count Reduction Test.

References

Navigating the Nuances of Piperazine Salts: A Pharmacokinetic Comparison in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Key Pharmacokinetic Parameters of Piperazine Salts

Piperazine and its salts are generally characterized by rapid absorption following oral administration.[1] The pharmacokinetic behavior is noted to be similar for all piperazine salts.[1] Peak plasma concentrations are typically reached within 1 to 2 hours after administration.[1] The excretion of piperazine is also rapid and occurs primarily through urine, with the parent compound being detectable as early as 30 minutes post-administration.[1]

While specific comparative values for Cmax, Tmax, and AUC for different salts within the same study are limited, the following table summarizes available data for different piperazine salts from various studies. It is crucial to interpret this data with caution due to the variability in experimental conditions, including animal models and analytical methodologies.

Piperazine SaltAnimal ModelDosageCmaxTmaxAUCBioavailability (%)Reference
Piperazine Dithioctate Rat72 mg/kg (oral)16.2 ± 3.4 µg/mL (for Thioctic Acid)0.25 ± 0.0 h (for Thioctic Acid)16.8 ± 3.6 µg·h/mL (for Thioctic Acid)N/A[2][3]
Piperazine Citrate Rat15-100 mg/kg (IV)N/AN/AN/AN/A[4]
Piperazine Adipate General MentionN/AN/AN/AN/AN/A[5]
Piperazine Dihydrochloride General MentionN/AN/AN/AN/AN/A[1]

N/A: Not Available in the reviewed literature. Data for Piperazine Dithioctate pertains to the thioctic acid moiety.

Experimental Protocols

The following outlines a typical experimental methodology for a pharmacokinetic study of piperazine salts in an animal model, compiled from standard practices in the field.

1. Animal Model and Housing:

  • Species: Commonly used models include rats (e.g., Wistar or Sprague-Dawley) and dogs (e.g., Beagle).[6] The choice of species can significantly impact pharmacokinetic outcomes due to differences in metabolism and physiology.[7]

  • Health Status: Animals are typically healthy, adult males or females, and are acclimatized to the laboratory environment for at least one week prior to the study.

  • Housing: Animals are housed in controlled conditions with regulated temperature, humidity, and light-dark cycles. They are generally provided with a standard diet and water ad libitum, though fasting may be required before drug administration.

2. Drug Administration:

  • Formulation: The piperazine salt is typically dissolved or suspended in a suitable vehicle, such as water or a 0.5% carboxymethylcellulose (CMC) solution.[2][3]

  • Route of Administration: For oral bioavailability studies, the drug is administered via oral gavage. For determining absolute bioavailability, an intravenous administration group is also included.[8]

  • Dosage: The dose is calculated based on the body weight of the animal.

3. Sample Collection:

  • Blood Sampling: Blood samples are collected at predetermined time points after drug administration. Common time points include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. The plasma is then stored at -20°C or -80°C until analysis.

4. Bioanalytical Method:

  • Technique: The concentration of piperazine in plasma samples is typically determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) method.[2][3][8]

  • Method Validation: The analytical method is validated for parameters such as linearity, accuracy, precision, selectivity, and recovery to ensure reliable results.[2][3]

5. Pharmacokinetic Analysis:

  • Parameters Calculated: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

    • t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.

    • Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation.[9]

  • Software: Pharmacokinetic parameters are typically calculated using non-compartmental analysis with specialized software.

Visualizing the Process

To better understand the experimental workflow and the logic of comparison, the following diagrams are provided.

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Dosing Drug Administration (Oral/IV) Animal_Acclimatization->Dosing Formulation_Preparation Drug Formulation Formulation_Preparation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Data_Interpretation Data Interpretation & Comparison PK_Analysis->Data_Interpretation

Caption: Experimental workflow for a typical pharmacokinetic study in animal models.

PK_Comparison_Logic cluster_salts Piperazine Salts cluster_pk_params Pharmacokinetic Parameters cluster_outcome Comparative Assessment Salt_A Piperazine Salt A Cmax Cmax (Rate of Absorption) Salt_A->Cmax Tmax Tmax (Rate of Absorption) Salt_A->Tmax AUC AUC (Extent of Absorption) Salt_A->AUC Bioavailability Bioavailability Salt_A->Bioavailability Salt_B Piperazine Salt B Salt_B->Cmax Salt_B->Tmax Salt_B->AUC Salt_B->Bioavailability Salt_C Piperazine Salt C Salt_C->Cmax Salt_C->Tmax Salt_C->AUC Salt_C->Bioavailability Optimal_Salt Selection of Optimal Salt Cmax->Optimal_Salt Tmax->Optimal_Salt AUC->Optimal_Salt Bioavailability->Optimal_Salt

Caption: Logical framework for comparing the pharmacokinetic profiles of different piperazine salts.

References

A Comparative Guide to the Anthelmintic Activity of Novel Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anthelmintic activity of novel piperazine derivatives against established alternatives. It includes a summary of their efficacy, toxicity, and mechanism of action, supported by experimental data from recent studies. Detailed experimental protocols and visualizations of key pathways and workflows are also provided to aid in the design and evaluation of new anthelmintic drug candidates.

Executive Summary

Piperazine and its derivatives have long been utilized for their anthelmintic properties, primarily targeting nematode infections. The core mechanism involves the induction of flaccid paralysis in worms by acting as an agonist of gamma-aminobutyric acid (GABA) receptors, leading to their expulsion from the host's gastrointestinal tract.[1] Recent research has focused on the development of novel piperazine derivatives with improved efficacy, broader spectrum of activity, and favorable safety profiles. This guide evaluates these novel compounds in comparison to traditional anthelmintics like piperazine citrate, benzimidazoles (e.g., albendazole), and macrocyclic lactones (e.g., ivermectin), as well as other synthetic compounds like levamisole.

Comparative Performance Data

The following tables summarize the in vitro and in vivo efficacy, as well as the toxicity of novel piperazine derivatives in comparison to other anthelmintic agents.

Table 1: In Vitro Anthelmintic Efficacy
Compound/DrugTarget HelminthAssay TypeEfficacy (EC50/IC50 in µM)Reference Compound(s)Efficacy of Reference(s) (EC50/IC50 in µM)
PAPP¹Haemonchus contortus (L3 larvae)Larval Migration Assay9.36Levamisole10.2
PAPP¹Trichostrongylus colubriformis (L3 larvae)Larval Migration Assay11.8Pyrantel55.39
Benzimidazole-piperazine derivative (7c)Trichinella spiralis (muscle larvae)Larvicidal Assay>90% reduction at 100 µg/mLAlbendazole15.6% reduction at 100 µg/mL
Benzimidazole-piperazine derivative (7c)Trichinella spiralis (muscle larvae)Larvicidal Assay>90% reduction at 100 µg/mLIvermectin78.3% reduction at 100 µg/mL

¹p-amino-phenethyl-m-trifluoromethylphenyl piperazine

Table 2: In Vivo Anthelmintic Efficacy
Compound/DrugHost AnimalTarget HelminthDosageEfficacy (% Worm Reduction)Reference Compound(s)Efficacy of Reference(s)
PAPP¹GerbilHaemonchus contortus100 mg/kg (oral/subcutaneous)>99%LevamisoleComparable at 10 mg/kg
PAPP¹GerbilTeladorsagia circumcincta100 mg/kg (oral/subcutaneous)>98%LevamisoleComparable at 10 mg/kg
PAPP¹GerbilTrichostrongylus colubriformis100 mg/kg (oral/subcutaneous)83%Not specifiedNot specified
Piperazine dihydrochlorideChickenAscaridia galli (mature)200 mg/kg (in drinking water)100%Not applicableNot applicable
Piperazine dihydrochlorideChickenAscaridia galli (immature)200 mg/kg (in drinking water)100%Not applicableNot applicable
PiperazineGuinea FowlMixed gastrointestinal nematodes100g/100L water35.75% (fecal egg count reduction)Levamisole43% (fecal egg count reduction)
Piperazine + LevamisoleGuinea FowlMixed gastrointestinal nematodesFull individual doses87.50% (fecal egg count reduction)Not applicableNot applicable

¹p-amino-phenethyl-m-trifluoromethylphenyl piperazine

Table 3: Comparative Toxicity Data
Compound/DrugAnimal ModelRoute of AdministrationLD50/LC50
Piperazine (base)RatOral2050 - 2600 mg/kg[2][3]
Piperazine (base)MouseOral1900 - 2730 mg/kg[2]
Piperazine CitrateRatOral11,200 mg/kg[2]
Piperazine CitrateMouseOral8,500 - 13,200 mg/kg[2]
1-benzylpiperazine (BZP)C. elegansNot specified52.21 mM
1-(4-methoxyphenyl)piperazine (MeOPP)C. elegansNot specified5.72 mM
1-(3,4-methylenedioxybenzyl)piperazine (MDBP)C. elegansNot specified1.22 mM

Mechanism of Action: Signaling Pathway

Piperazine derivatives exert their primary anthelmintic effect by acting as selective agonists of GABA receptors on the muscle cell membranes of nematodes. This binding enhances the opening of chloride ion channels, leading to an influx of chloride ions and hyperpolarization of the nerve endings. The sustained hyperpolarization results in flaccid paralysis of the worm, preventing it from maintaining its position in the host's gastrointestinal tract, and is subsequently expelled by peristalsis.

G cluster_extracellular Extracellular Space cluster_membrane Nematode Muscle Cell Membrane cluster_intracellular Intracellular Space Piperazine Piperazine Derivative GABA_R GABA Receptor (Chloride Channel) Piperazine->GABA_R Binds and Activates Cl_ion Cl- Influx GABA_R->Cl_ion Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes Expulsion Worm Expulsion Paralysis->Expulsion Facilitates

Caption: Signaling pathway of piperazine derivatives at the nematode neuromuscular junction.

Experimental Protocols

Detailed methodologies for key in vitro anthelmintic assays are provided below.

Larval Motility/Migration Assay

This assay assesses the ability of a compound to inhibit the motility and migration of nematode larvae.

Materials:

  • Third-stage (L3) larvae of the target nematode (e.g., Haemonchus contortus)

  • 96-well microtiter plates

  • Phosphate Buffered Saline (PBS)

  • Test compounds and reference standards (e.g., Levamisole)

  • Solvent (e.g., DMSO)

  • Incubator

  • Inverted microscope or automated plate reader

Procedure:

  • Prepare serial dilutions of the test and reference compounds in the appropriate solvent.

  • Suspend L3 larvae in PBS at a concentration of approximately 100 larvae per 50 µL.

  • Add 50 µL of the larval suspension to each well of a 96-well plate.

  • Add 50 µL of the compound dilutions to the respective wells. Include solvent-only wells as negative controls.

  • Incubate the plates at 25°C for 24-48 hours.

  • Assess larval motility by visual inspection under an inverted microscope, counting the number of motile versus non-motile larvae. Alternatively, use an automated plate reader capable of detecting larval movement.

  • Calculate the percentage of motility inhibition for each concentration relative to the negative control.

  • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

G A Prepare Compound Dilutions D Add Compound Dilutions A->D B Prepare Larval Suspension C Dispense Larvae into 96-well plate B->C C->D E Incubate Plate D->E F Assess Larval Motility E->F G Calculate % Inhibition and EC50 F->G

Caption: Experimental workflow for the Larval Motility/Migration Assay.

Adult Worm Motility Assay

This assay evaluates the effect of a compound on the motility of adult worms.

Materials:

  • Adult worms of the target nematode (e.g., Haemonchus contortus)

  • 24-well plates or petri dishes

  • RPMI-1640 culture medium (or other suitable medium)

  • Test compounds and reference standards

  • Solvent (e.g., DMSO)

  • Incubator

  • Dissecting microscope

Procedure:

  • Collect adult worms from an infected host and wash them in pre-warmed culture medium.

  • Place a set number of worms (e.g., 5-10) into each well of a 24-well plate containing fresh, pre-warmed medium.

  • Prepare dilutions of the test compounds and add them to the wells. Include solvent-only controls.

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

  • Observe and score the motility of the worms at regular intervals (e.g., 1, 3, 6, 12, 24 hours) under a dissecting microscope. A scoring system (e.g., 0 = dead, 1 = immotile, 2 = sluggish, 3 = active) can be used.

  • Calculate the percentage of motility inhibition at each time point and concentration.

  • Determine the IC50 value if a dose-response relationship is observed.

G A Collect and Wash Adult Worms B Place Worms in Culture Plates A->B C Add Test Compounds B->C D Incubate Plates C->D E Score Worm Motility D->E F Analyze Data (% Inhibition, IC50) E->F

Caption: Experimental workflow for the Adult Worm Motility Assay.

Larval Development Assay

This assay assesses the ability of a compound to inhibit the development of nematode eggs into infective larvae.

Materials:

  • Freshly collected nematode eggs (e.g., from feces of an infected animal)

  • 96-well microtiter plates

  • Agar

  • Nutrient broth

  • Test compounds and reference standards

  • Lugol's iodine solution

  • Incubator

  • Inverted microscope

Procedure:

  • Prepare a 2% agar solution and dispense it into the wells of a 96-well plate.

  • Isolate nematode eggs from fecal samples using standard flotation techniques.

  • Prepare a suspension of eggs in water.

  • Add the egg suspension to each well.

  • Prepare and add dilutions of the test compounds to the wells.

  • Add a small amount of nutrient broth to support the growth of hatched larvae.

  • Incubate the plates at 25-27°C for 7 days.

  • After incubation, add a drop of Lugol's iodine solution to each well to kill and stain the larvae.

  • Count the number of eggs, L1, L2, and L3 larvae in each well under an inverted microscope.

  • Calculate the percentage of inhibition of development to the L3 stage for each compound concentration.

  • Determine the IC50 value.

G A Isolate Nematode Eggs B Prepare Agar Plates and Add Eggs A->B C Add Test Compounds B->C D Incubate for Larval Development C->D E Stop Development and Stain D->E F Count Larval Stages E->F G Calculate % Inhibition and IC50 F->G

Caption: Experimental workflow for the Larval Development Assay.

Conclusion

Novel piperazine derivatives, such as PAPP and benzimidazole-piperazine hybrids, demonstrate significant promise as next-generation anthelmintics. The available data indicates that these compounds can exhibit high efficacy, sometimes exceeding that of established drugs like albendazole and pyrantel, against important gastrointestinal nematodes. Their mechanism of action, targeting the nematode-specific GABA receptors, provides a degree of selectivity. However, further research is required to fully characterize the efficacy of a broader range of novel piperazine derivatives against a wider variety of helminth species. Comprehensive toxicological studies in mammalian models are also crucial to establish their safety profiles for potential clinical or veterinary use. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in the ongoing effort to develop new and effective treatments for parasitic worm infections.

References

A Comparative Analysis of Piperazine Phosphate and Ivermectin for the Control of Ascaris suum

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of two common anthelmintic agents, piperazine phosphate and ivermectin, for the treatment of infections with the porcine roundworm, Ascaris suum. This document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of the performance, mechanisms of action, and supporting experimental data for both compounds.

Executive Summary

Piperazine and ivermectin are both effective in controlling Ascaris suum infections in swine, but they operate through distinct pharmacological pathways. Piperazine induces a flaccid paralysis in the nematode by acting as a GABA receptor agonist. In contrast, ivermectin causes a spastic paralysis by potently and selectively binding to glutamate-gated chloride ion channels. While direct comparative in vivo studies are limited, available data from separate studies indicate high efficacy for both drugs. Piperazine dihydrochloride has been reported to have an efficacy of 99-100% in naturally infected pigs[1]. Injectable ivermectin has demonstrated efficacies ranging from 90.3% to 94.4% against adult A. suum in experimentally infected pigs[2]. The choice between these anthelmintics may depend on factors such as the specific formulation, route of administration, and potential for resistance.

Quantitative Data Comparison

The following table summarizes the reported in vivo efficacy of piperazine and ivermectin against adult Ascaris suum in swine. It is important to note that this data is compiled from separate studies, and direct comparison should be made with caution due to potential variations in experimental protocols, drug formulations, and parasite strains.

Anthelmintic AgentFormulationDosageEfficacy (Worm Count Reduction)Study Type
Piperazine DihydrochlorideGranular200 mg/kg body weight (oral)99-100%Naturally infected pigs[1]
IvermectinInjectable0.3 mg/kg body weight (subcutaneous)90.3% - 94.4%Experimentally infected pigs[2]

Mechanisms of Action

The distinct mechanisms by which piperazine and ivermectin induce paralysis in Ascaris suum are detailed below.

Piperazine Signaling Pathway

Piperazine acts as an agonist at the gamma-aminobutyric acid (GABA) receptors on the nematode's muscle cells. This interaction mimics the effect of GABA, leading to an influx of chloride ions and hyperpolarization of the cell membrane. The sustained hyperpolarization results in a flaccid paralysis, causing the worm to lose its grip on the intestinal wall and be expelled by the host's peristaltic action.

piperazine_pathway Piperazine This compound GABA_R GABA Receptor (on A. suum muscle cell) Piperazine->GABA_R Binds and activates Cl_Channel Chloride (Cl-) Channel Opening GABA_R->Cl_Channel Cl_Influx Influx of Cl- Ions Cl_Channel->Cl_Influx Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Expulsion Expulsion of Worm Paralysis->Expulsion

Caption: Signaling pathway of piperazine in A. suum.

Ivermectin Signaling Pathway

Ivermectin's primary mode of action is the potentiation of glutamate-gated chloride ion channels, which are unique to invertebrates. By binding to these channels, ivermectin locks them in an open state, leading to a continuous influx of chloride ions. This results in hyperpolarization and a subsequent spastic paralysis of the pharyngeal and somatic muscles of the nematode. Ivermectin can also interact with GABA-gated chloride channels, contributing to its anthelmintic effect.

ivermectin_pathway Ivermectin Ivermectin GluCl_R Glutamate-Gated Cl- Channel (on A. suum nerve/muscle cell) Ivermectin->GluCl_R Binds and potentiates Cl_Channel Prolonged Channel Opening GluCl_R->Cl_Channel Cl_Influx Continuous Influx of Cl- Ions Cl_Channel->Cl_Influx Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Paralysis Spastic Paralysis Hyperpolarization->Paralysis Death Worm Death Paralysis->Death

Caption: Signaling pathway of ivermectin in A. suum.

Experimental Protocols

The efficacy of anthelmintics against Ascaris suum is evaluated through both in vivo and in vitro experimental models.

In Vivo Fecal Egg Count Reduction Test (FECRT)

The FECRT is a common method to assess the in vivo efficacy of an anthelmintic in swine.

Methodology:

  • Animal Selection: A group of naturally or experimentally infected pigs with A. suum is selected.

  • Pre-treatment Sampling: Fecal samples are collected from each pig to determine the baseline eggs per gram (EPG) of feces using a standardized counting technique (e.g., McMaster method).

  • Treatment Administration: The pigs are divided into a treatment group, which receives the anthelmintic at the specified dose, and a control group, which receives a placebo.

  • Post-treatment Sampling: Fecal samples are collected again from all pigs at a predetermined interval, typically 7 to 14 days after treatment.

  • EPG Determination: The EPG for the post-treatment samples is determined.

  • Efficacy Calculation: The percentage reduction in EPG is calculated using the following formula: % Efficacy = [1 - (mean EPG post-treatment / mean EPG pre-treatment)] x 100

fecrt_workflow cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment (7-14 days) A Select Infected Pigs B Collect Fecal Samples A->B C Determine Baseline EPG B->C D Administer Anthelmintic (Treatment Group) C->D E Administer Placebo (Control Group) C->E F Collect Fecal Samples D->F E->F G Determine Post-Treatment EPG F->G H Calculate Fecal Egg Count Reduction Percentage G->H

Caption: Workflow for Fecal Egg Count Reduction Test.

In Vitro Larval Migration Inhibition Assay (LMIA)

The LMIA is used to determine the direct effect of an anthelmintic on the motility of A. suum larvae.

Methodology:

  • Larval Preparation: Third-stage larvae (L3) of A. suum are hatched from embryonated eggs.

  • Drug Exposure: Larvae are incubated in a multi-well plate containing culture medium with varying concentrations of the test compound (e.g., piperazine or ivermectin) and a control with no drug.

  • Migration Setup: After an incubation period (e.g., 24-48 hours), the larvae are transferred to a migration apparatus, which typically consists of a fine mesh sieve separating two chambers.

  • Migration: The larvae are allowed to migrate through the sieve into the lower chamber containing fresh medium for a set period (e.g., 2-3 hours).

  • Larval Counting: The number of larvae that have successfully migrated into the lower chamber is counted for each drug concentration and the control.

  • Inhibition Calculation: The percentage of migration inhibition is calculated relative to the control. This data can be used to determine the effective concentration 50 (EC50) of the drug.

Conclusion

Both this compound and ivermectin are highly effective anthelmintics against Ascaris suum. Their distinct mechanisms of action, targeting different neurotransmitter systems in the parasite, provide valuable options for the control of ascariasis in swine. While piperazine induces flaccid paralysis through GABA receptor agonism, ivermectin causes spastic paralysis via the potentiation of glutamate-gated chloride channels. The selection of either drug should be based on a comprehensive evaluation of factors including efficacy data, drug formulation, cost, and local resistance patterns. Further head-to-head comparative studies would be beneficial for a more definitive assessment of their relative performance.

References

A Head-to-Head Comparison of Piperazine Phosphate and Pyrantel Pamoate for the Treatment of Ascariasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two widely used anthelmintic agents, piperazine phosphate and pyrantel pamoate, with a primary focus on their efficacy against Ascaris lumbricoides (roundworm). This document synthesizes findings from multiple head-to-head clinical studies, presenting quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action and experimental workflows.

Executive Summary

This compound and pyrantel pamoate are both effective in treating ascariasis, but they differ significantly in their mechanism of action, which influences their efficacy and side effect profiles. Pyrantel pamoate generally exhibits a higher cure rate in single-dose regimens compared to piperazine. Both drugs are generally well-tolerated, with mild and transient side effects.

Data Presentation

Efficacy against Ascaris lumbricoides

The following table summarizes the cure rates from several head-to-head comparative studies.

StudyDrugDosageCure Rate
Hatchuel et al.Pyrantel PamoateSingle dose96.4%
Piperazine CitrateSingle dose82.1%
Bell and Nassif, 1971[1]Pyrantel Pamoate10.0 mg/kg, single dose100% (by day 10)
This compoundStandard oral treatment71% (by day 10)[1]
Controlled Comparative Study, 1981[2]Pyrantel Pamoate10 mg/kg daily for 2-3 days~95%
Piperazine Citrate2-3 g daily for 2 days90%
Pharmacokinetic Properties
ParameterThis compoundPyrantel Pamoate
Absorption Readily absorbed from the gastrointestinal tract.Poorly absorbed from the gastrointestinal tract.
Metabolism Partially metabolized.Partially metabolized in the liver.
Excretion Primarily excreted in the urine, partly as metabolites.More than 50% is excreted unchanged in the feces. Less than 15% is excreted in the urine as the parent drug and metabolites.
Bioavailability In children aged 2-12 years, bioavailability is reported to be 20-30% higher than in adults.Low systemic absorption is a key feature, which concentrates the drug's action within the gut where the adult worms reside.
Peak Plasma Time In children, peak concentrations are achieved approximately 30% faster than in adults.1-3 hours.

Mechanism of Action

Piperazine and pyrantel pamoate induce paralysis in helminths through distinct neuromuscular pathways.

  • This compound: Acts as a GABA (gamma-aminobutyric acid) receptor agonist. This leads to hyperpolarization of the nematode muscle cell membrane, resulting in a flaccid paralysis. The paralyzed worms are then expelled from the host's intestine by normal peristalsis.

  • Pyrantel Pamoate: Functions as a depolarizing neuromuscular blocking agent. It is an agonist at the nicotinic acetylcholine receptors of the nematode, causing a spastic paralysis. This sustained muscle contraction leads to the worms losing their grip on the intestinal wall and being expelled.

cluster_piperazine This compound cluster_pyrantel Pyrantel Pamoate P_drug Piperazine P_receptor GABA Receptor (Nematode Muscle Cell) P_drug->P_receptor Agonist P_effect Hyperpolarization P_receptor->P_effect P_result Flaccid Paralysis P_effect->P_result P_expulsion Expulsion of Worm P_result->P_expulsion PY_drug Pyrantel PY_receptor Nicotinic Acetylcholine Receptor (Nematode) PY_drug->PY_receptor Agonist PY_effect Depolarization PY_receptor->PY_effect PY_result Spastic Paralysis PY_effect->PY_result PY_expulsion Expulsion of Worm PY_result->PY_expulsion

Caption: Mechanisms of action of this compound and Pyrantel Pamoate.

Experimental Protocols

The following sections detail the typical methodologies employed in head-to-head clinical trials comparing this compound and pyrantel pamoate for the treatment of ascariasis.

Study Design

Most comparative studies employ a randomized, controlled, and often single- or double-blind design.

start Patient Screening (Ascaris Infection Confirmed) randomization Randomization start->randomization groupA Group A (this compound) randomization->groupA groupB Group B (Pyrantel Pamoate) randomization->groupB treatment Drug Administration (Single or Multiple Doses) groupA->treatment groupB->treatment followup Follow-up Period treatment->followup data_collection Data Collection (Stool Samples, Adverse Events) followup->data_collection analysis Data Analysis (Cure Rate, Egg Reduction Rate) data_collection->analysis conclusion Conclusion on Comparative Efficacy analysis->conclusion

Caption: Typical workflow of a comparative clinical trial.

Efficacy Assessment: Stool Examination

The primary endpoint for efficacy is the clearance of Ascaris lumbricoides eggs from the stool. The Kato-Katz technique is a widely used method for this purpose.

Kato-Katz Thick Smear Technique Protocol:

  • Sample Collection: A fresh stool sample is collected from the patient in a clean, labeled container.

  • Sieving: A small amount of the stool sample is placed on a piece of paper or a screen and pressed with a wire or nylon mesh to sieve the feces and remove large fibers.

  • Template Application: A template with a hole of a standardized size (e.g., to hold 41.7 mg of feces) is placed on a clean microscope slide.

  • Filling the Template: The sieved fecal matter is used to fill the hole in the template. The top is leveled off with a small spatula.

  • Smear Preparation: The template is carefully removed, leaving a cylinder of feces on the slide.

  • Covering the Smear: A cellophane strip soaked in a glycerol-malachite green solution is placed over the fecal sample.

  • Spreading: The slide is inverted and pressed firmly on a flat surface to spread the fecal sample evenly.

  • Microscopic Examination: The slide is examined under a microscope after a clearing time of 20-30 minutes. The number of Ascaris eggs is counted.

  • Calculation of Eggs Per Gram (EPG): The egg count is multiplied by a factor corresponding to the amount of feces used to calculate the EPG. For a 41.7 mg template, the multiplication factor is 24.

Cure Rate Determination:

The cure rate is defined as the percentage of subjects who are egg-negative at a follow-up examination (typically 7-14 days post-treatment) out of the total number of subjects treated. In some studies, multiple stool samples are collected on consecutive days to increase the accuracy of determining the absence of eggs. For instance, some studies consider a patient cured if three consecutive stool samples are negative for Ascaris ova.[3]

Safety and Tolerability Assessment

Adverse events are monitored throughout the clinical trial.

Protocol for Monitoring Adverse Events:

  • Baseline Assessment: Before drug administration, a baseline health assessment is conducted, which may include a physical examination and a questionnaire about pre-existing symptoms.

  • Post-treatment Monitoring: Subjects are monitored for a specified period after drug administration. This can involve direct observation by clinical staff and self-reporting by the subjects or their guardians using a standardized questionnaire or diary.

  • Adverse Event Documentation: All reported or observed adverse events are documented, including their nature, severity (mild, moderate, severe), duration, and relationship to the study drug (unrelated, possibly related, probably related, or definitely related).

  • Severity Grading:

    • Mild: Does not interfere with daily activities.

    • Moderate: Interferes with daily activities.

    • Severe: Prevents daily activities.

  • Serious Adverse Events (SAEs): Any event that is life-threatening, requires hospitalization, results in persistent or significant disability, or is a medically important event is classified as an SAE and requires immediate reporting to the relevant regulatory authorities.

Commonly Reported Side Effects:

  • This compound: Generally well-tolerated. Transient abdominal colic has been reported in a few patients.[1]

  • Pyrantel Pamoate: Also well-tolerated. Side effects may include nausea, vomiting, diarrhea, abdominal cramps, headache, and dizziness.[4]

Conclusion

Both this compound and pyrantel pamoate are effective anthelmintics for the treatment of ascariasis. However, the available head-to-head clinical trial data suggest that pyrantel pamoate often achieves a higher cure rate with a single-dose regimen. The choice of drug may depend on factors such as the desired dosing schedule, cost, and local availability. The distinct mechanisms of action of these two drugs are a key area of interest for understanding their anthelmintic properties and for the development of new therapeutic strategies. The experimental protocols outlined in this guide provide a framework for the design and evaluation of future comparative studies in this field.

References

Benchmarking Piperazine Phosphate Against a New Generation of Anthelmintics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the historical anthelmintic, piperazine phosphate, with newer classes of anthelmintic drugs. The following sections detail the comparative efficacy, experimental protocols for evaluation, and the distinct mechanisms of action of these compounds.

Comparative Efficacy Data

The efficacy of anthelmintics can be measured by several metrics, including the percentage reduction in fecal egg counts (FECR) and the reduction in the total number of adult worms upon necropsy. The following table summarizes the available efficacy data for piperazine and a selection of newer anthelmintics against the economically significant gastrointestinal nematode, Ascaris suum (the large roundworm of pigs), or its close human relative, Ascaris lumbricoides.

Anthelmintic AgentDrug ClassTarget ParasiteEfficacy (% Reduction)Citation(s)
Piperazine Dihydrochloride PiperazineAscaris suum99-100% (worm count reduction)[1]
Monepantel Amino-acetonitrile Derivative (AAD)Ascaris suumIneffective in vivo[2][3]
Derquantel SpiroindoleAscaris suumIn vivo efficacy data not available¹[3]
Tribendimidine DiamidineAscaris lumbricoides96% (cure rate)[4]
Ivermectin Macrocyclic LactoneAscaris suum100% (worm count reduction)[5]
Fenbendazole BenzimidazoleAscaris suum>99% (worm count reduction)[6]

Experimental Protocols

The evaluation of anthelmintic efficacy relies on standardized experimental protocols. Below are methodologies for two common types of studies cited in the comparison.

Controlled Test (Worm Burden Reduction)

This method is considered the gold standard for determining anthelmintic efficacy and directly measures the reduction in the number of parasites.

Methodology:

  • Animal Selection: A cohort of animals naturally or experimentally infected with the target parasite (e.g., Ascaris suum) is selected. Animals are randomly allocated to a treatment group or a control group.

  • Pre-treatment Assessment: Fecal samples may be collected to confirm infection and to ensure a baseline parasite load.

  • Treatment Administration: The treatment group receives the anthelmintic at the specified dose, while the control group receives a placebo.

  • Post-treatment Period: Animals are housed for a period sufficient for the drug to act and for parasites to be expelled (typically 7-14 days).

  • Necropsy and Worm Recovery: All animals are humanely euthanized. The gastrointestinal tract is systematically dissected, and the contents are washed through sieves to collect all adult and larval stages of the target parasite.

  • Worm Counting: The recovered parasites from each animal are identified and counted.

  • Efficacy Calculation: The percentage efficacy is calculated using the following formula:

    % Efficacy = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100

Fecal Egg Count Reduction Test (FECRT)

The FECRT is a common field method to assess anthelmintic efficacy by measuring the reduction in the number of parasite eggs shed in the feces.

Methodology:

  • Animal Selection: A group of at least 10-15 animals with detectable egg counts for the target parasite is selected.

  • Day 0 (Pre-treatment): Individual fecal samples are collected from each animal. A quantitative fecal egg count (e.g., using the McMaster technique) is performed to determine the number of eggs per gram (EPG) of feces for each animal.

  • Treatment: Immediately after the first sampling, the animals are treated with the anthelmintic according to the manufacturer's recommended dose.

  • Day 10-14 (Post-treatment): A second set of individual fecal samples is collected from the same animals. The timing of the second collection is crucial and depends on the drug's mechanism of action.

  • Post-treatment Egg Count: A second quantitative fecal egg count is performed on these samples.

  • Calculation of FECR: The percentage reduction is calculated for the group using the following formula:

    % FECR = [1 - (Mean EPG at Day 10-14 / Mean EPG at Day 0)] x 100

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the distinct signaling pathways targeted by piperazine and the newer anthelmintics.

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment & Analysis A Animal Selection (Infected Cohort) B Random Allocation A->B C Control Group B->C D Treatment Group B->D E Fecal Sample Collection (Day 0) C->E D->E F Placebo Administration E->F Control G Anthelmintic Administration E->G Treatment H Fecal Sample Collection (Day 10-14) F->H I Necropsy & Worm Count F->I G->H G->I J FECRT Calculation H->J K Worm Burden Reduction Calculation I->K

Caption: Experimental workflow for anthelmintic efficacy testing.

This compound: GABA-gated Chloride Channel Agonist

Piperazine acts as an agonist at gamma-aminobutyric acid (GABA) receptors on the nerve and muscle cells of nematodes.[6] This mimics the action of the inhibitory neurotransmitter GABA, leading to an influx of chloride ions. The resulting hyperpolarization of the cell membrane prevents muscle contraction, causing a flaccid paralysis. The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled with the feces.[6]

piperazine_pathway piperazine Piperazine gaba_receptor GABA-gated Chloride Channel piperazine->gaba_receptor Binds and activates cl_influx Chloride (Cl⁻) Influx gaba_receptor->cl_influx Opens channel hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization Leads to paralysis Flaccid Paralysis hyperpolarization->paralysis Causes

Caption: Mechanism of action of piperazine.

Newer Anthelmintics: Targeting Nicotinic Acetylcholine Receptors (nAChRs)

Many newer anthelmintics, including monepantel, derquantel, and tribendimidine, target the nicotinic acetylcholine receptors (nAChRs) in nematodes. These receptors are ligand-gated ion channels that are crucial for excitatory neurotransmission at the neuromuscular junction. However, these drugs interact with nAChRs in different ways.

Monepantel (AADs): Monepantel acts as a positive allosteric modulator and a direct agonist at high concentrations on a specific subtype of nematode nAChR (MPTL-1).[4] This leads to an uncontrolled and prolonged opening of the ion channel, resulting in a constant influx of cations, depolarization of the muscle cell, and spastic paralysis.[4]

monepantel_pathway monepantel Monepantel nachr Nematode-specific nAChR (e.g., MPTL-1) monepantel->nachr Binds and locks open ion_influx Uncontrolled Cation Influx (Na⁺, Ca²⁺) nachr->ion_influx Causes depolarization Prolonged Depolarization ion_influx->depolarization Leads to paralysis Spastic Paralysis depolarization->paralysis Results in

Caption: Mechanism of action of monepantel.

Derquantel (Spiroindoles): In contrast to agonists, derquantel is a selective antagonist of nematode nAChRs.[3] It binds to the receptor but does not open the channel. By occupying the receptor, it blocks the binding of acetylcholine (ACh), the natural excitatory neurotransmitter. This inhibition of cholinergic signaling prevents muscle contraction, leading to flaccid paralysis.

derquantel_pathway derquantel Derquantel nachr Nicotinic Acetylcholine Receptor (nAChR) derquantel->nachr Binds and blocks ach Acetylcholine (ACh) ach->nachr Binding prevented no_activation Channel Remains Closed nachr->no_activation Results in paralysis Flaccid Paralysis no_activation->paralysis Causes

Caption: Mechanism of action of derquantel.

Tribendimidine (Diamidines): Tribendimidine functions as an agonist of the L-type nAChRs in nematodes.[2] Similar to acetylcholine, it binds to and activates these receptors, causing the ion channel to open. This leads to a sustained influx of cations, resulting in muscle cell depolarization and spastic paralysis of the worm.

tribendimidine_pathway tribendimidine Tribendimidine nachr L-type Nicotinic Acetylcholine Receptor tribendimidine->nachr Binds and activates ion_influx Cation Influx (Na⁺, Ca²⁺) nachr->ion_influx Opens channel depolarization Sustained Depolarization ion_influx->depolarization Leads to paralysis Spastic Paralysis depolarization->paralysis Causes

Caption: Mechanism of action of tribendimidine.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for the Quantification of Piperazine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of piperazine phosphate. The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of results in pharmaceutical development and quality control. This document presents a summary of performance data and detailed experimental protocols to aid in the selection and implementation of the most suitable method for your specific application.

Introduction to Analytical Method Cross-Validation

Cross-validation is the process of comparing the results from two distinct analytical methods to verify that they provide equivalent and reliable data. This is a crucial step when transferring methods between laboratories, implementing a new method to replace an existing one, or when data from different analytical techniques need to be correlated. Key validation parameters assessed during this process typically include accuracy, precision, linearity, range, and the limits of detection (LOD) and quantification (LOQ)[1][2].

Piperazine, an organic compound used as an anthelmintic agent, requires robust analytical methods for its quantification in various matrices, from bulk drug substances to biological fluids[3]. Both HPLC-UV and LC-MS are powerful techniques for this purpose, each with its own set of advantages and limitations.

Comparative Overview of HPLC-UV and LC-MS/MS Methods

The primary distinction between HPLC-UV and LC-MS/MS lies in the detection method. HPLC with UV detection is a widely accessible and cost-effective technique, but it may require derivatization of piperazine to achieve sufficient sensitivity and selectivity, as piperazine itself lacks a strong UV chromophore[4][5]. In contrast, LC-MS/MS offers superior sensitivity and selectivity by utilizing the mass-to-charge ratio of the analyte and its fragments for detection, often eliminating the need for derivatization[6][7].

The following sections provide a detailed comparison of the performance characteristics and experimental protocols for both methods.

Quantitative Performance Data

The performance of HPLC and LC-MS/MS methods for the analysis of piperazine is summarized in the tables below. It is important to note that a direct cross-validation study for this compound was not found in the public literature. The data presented here is a compilation from separate, validated methods for piperazine and its salts.

Table 1: Performance Characteristics of LC-MS/MS for this compound
Validation ParameterPerformance Data
Linearity (Range)0.1 - 15 µg/mL[6][7]
Correlation Coefficient (r)0.9974 - 0.9995[6][7]
AccuracyNot explicitly stated in the provided abstract, but the method was fully validated.
PrecisionNot explicitly stated in the provided abstract, but the method was fully validated.
Limit of Detection (LOD)0.01 µg/mL[6][7]
Limit of Quantification (LOQ)0.1 µg/mL[6][7]
RecoveryNot explicitly stated in the provided abstract, but the method was fully validated.
Matrix EffectAssessed and validated[6][7].

Data extracted from a study on the quantification of this compound in human plasma by LC-ESI/MS/MS employing precolumn derivatization with dansyl chloride.[6][7]

Table 2: Performance Characteristics of a Derivatization-Based HPLC-UV Method for Piperazine
Validation ParameterPerformance Data
Linearity (Range)~30 - 350 ppm
Correlation Coefficient (R²)> 0.99
AccuracyMethod was validated for accuracy.
PrecisionMethod was validated for precision.
Limit of Detection (LOD)Not explicitly stated, but the method is sensitive for trace amounts.
Limit of Quantification (LOQ)~30 ppm
Robustness & RuggednessMethod was validated for robustness and ruggedness.

Data is based on a validated method for trace amounts of piperazine in an active pharmaceutical ingredient using derivatization with NBD-Cl and HPLC-UV detection.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on published methods and should be optimized for specific laboratory conditions and instrumentation.

LC-MS/MS Method for this compound in Human Plasma

This method involves pre-column derivatization to enhance sensitivity.

Sample Preparation:

  • To a plasma sample, add an internal standard (e.g., ondansetron hydrochloride)[6][7].

  • Derivatize the this compound with dansyl chloride[6][7].

  • Extract the derivatized analyte using ethyl acetate[6][7].

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase[6][7].

Chromatographic Conditions:

  • Column: Agilent ZORBAX SB-C(18) (150 mm x 2.1 mm, 3.5 µm)[6][7].

  • Mobile Phase: Isocratic elution with 10 mM ammonium acetate solution (pH 3.0) and methanol (50:50, v/v)[6][7].

  • Flow Rate: Not specified in the abstract.

  • Injection Volume: Not specified in the abstract.

Mass Spectrometry Conditions:

  • Instrument: Triple-quadrupole mass spectrometer[6][7].

  • Ionization: Electrospray Ionization (ESI), positive ion mode[6][7].

  • Detection Mode: Selected Reaction Monitoring (SRM)[6][7].

  • Transitions:

    • DNS-CL-piperazine phosphate: m/z 320 → 171[6][7].

    • Internal Standard (ondansetron): m/z 294 → 170[6][7].

HPLC-UV Method for Piperazine (with Derivatization)

This method is suitable for determining trace amounts of piperazine in an active pharmaceutical ingredient (API).

Sample Preparation (Derivatization):

  • React the piperazine-containing sample with NBD-Cl (4-chloro-7-nitrobenzofuran) to form a stable, UV-active derivative[4][5].

  • The reaction conditions (e.g., temperature, time, pH) should be optimized to ensure complete derivatization.

  • Spiked recovery tests should be performed to confirm that the derivatization reaction is not affected by the sample matrix[5].

Chromatographic Conditions (General):

  • Column: A suitable reversed-phase column (e.g., C8 or C18).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The gradient or isocratic conditions should be optimized for the separation of the derivatized piperazine from other components.

  • Flow Rate: Typically 0.8 - 1.5 mL/min.

  • Detection: UV detector at the wavelength of maximum absorbance for the NBD-piperazine derivative.

  • Column Temperature: Controlled, e.g., 25°C.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, such as HPLC-UV and LC-MS/MS.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Sample Single Batch of Homogenized Sample Split Split into Two Sub-samples Sample->Split PrepA Prepare for Method A (e.g., Derivatization for HPLC-UV) Split->PrepA PrepB Prepare for Method B (e.g., Dilution for LC-MS/MS) Split->PrepB AnalyzeA Analyze using Method A (HPLC-UV) PrepA->AnalyzeA AnalyzeB Analyze using Method B (LC-MS/MS) PrepB->AnalyzeB DataA Results from Method A AnalyzeA->DataA DataB Results from Method B AnalyzeB->DataB Compare Statistical Comparison of Results (e.g., t-test, F-test, Bland-Altman plot) DataA->Compare DataB->Compare Conclusion Conclusion on Method Equivalency Compare->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

Both HPLC-UV (with derivatization) and LC-MS/MS are viable methods for the quantification of this compound.

  • LC-MS/MS is the preferred method for bioanalytical applications due to its high sensitivity, selectivity, and ability to analyze complex matrices with minimal sample preparation. The significantly lower LOD and LOQ make it ideal for pharmacokinetic and bioequivalence studies.

  • HPLC-UV with a derivatization step presents a robust and cost-effective alternative, particularly for quality control of bulk drug substances and pharmaceutical formulations where the concentration of piperazine is expected to be higher. The validation of the derivatization step is critical to ensure the accuracy and reproducibility of the method.

The choice between these two powerful techniques should be based on the specific requirements of the analysis, including the sample matrix, required sensitivity, available instrumentation, and cost considerations. For regulatory submissions, a well-documented cross-validation study is essential to demonstrate the suitability of the chosen method.

References

A Comparative Analysis of Piperazine Citrate and Piperazine Phosphate in Anthelmintic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction

Piperazine, an organic compound consisting of a six-membered ring with two opposing nitrogen atoms, was first introduced as an anthelmintic agent in 1953.[1][2] It is effective against intestinal nematodes, primarily Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm).[3][4] The therapeutic action of piperazine relies on its ability to cause flaccid paralysis in susceptible worms, leading to their expulsion from the host's gastrointestinal tract by normal peristalsis.[1][5] In pharmaceutical formulations, piperazine is typically used as a salt to enhance its stability and facilitate administration. The two most common salt forms are piperazine citrate and piperazine phosphate.

This guide provides a detailed comparative analysis of these two salts, focusing on their physicochemical properties, pharmacokinetics, and formulation considerations. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these compounds in anthelmintic research and formulation.

Physicochemical Properties

The choice between piperazine citrate and this compound is often dictated by their differing physicochemical properties, which directly impact drug formulation and delivery. Piperazine itself is a deliquescent solid that is freely soluble in water.[6] The formation of citrate and phosphate salts modifies these properties, particularly solubility and pH.

Piperazine citrate is generally more soluble in water than this compound.[3] This makes the citrate salt particularly suitable for liquid oral formulations such as syrups and elixirs, which are often preferred for pediatric use.[3] In contrast, this compound is sparingly soluble in water, lending itself to solid dosage forms like tablets.[3] The pH of a 1% aqueous solution of this compound is nearly neutral (6.0 to 6.5), whereas a 5% solution of piperazine hydrate is strongly alkaline (10.5 to 12.0), highlighting the role of the salt form in modifying the solution's characteristics.[3]

Pharmacokinetics and Pharmacodynamics

Mechanism of Action The active moiety for both salts is the piperazine molecule. Its anthelmintic effect is achieved by acting as a selective agonist at γ-aminobutyric acid (GABA) receptors on the muscle cell membranes of nematodes.[6] This agonistic action mimics the effect of GABA, an inhibitory neurotransmitter, leading to hyperpolarization of the nerve endings and a subsequent reduction in muscle cell excitability.[7] This results in a flaccid paralysis, preventing the worms from maintaining their position in the host's intestine.[7] The paralyzed worms are then passively expelled from the body.[4] This mechanism is selective for helminths because vertebrates primarily use GABA in the central nervous system, and the isoform of the GABA receptor in helminths differs from that in vertebrates.[6]

Absorption, Distribution, and Excretion Regardless of the salt form, piperazine is readily absorbed from the gastrointestinal tract following oral administration.[1][3] It is partly metabolized and excreted, primarily in the urine, within 24 hours.[1][3] While the different solubility profiles of the citrate and phosphate salts may theoretically influence dissolution rates and subsequent absorption kinetics, both are considered to be rapidly absorbed.[1] There is a lack of direct comparative studies quantifying differences in Cmax, Tmax, or overall bioavailability between piperazine citrate and this compound in humans.

Efficacy and Safety

Both piperazine citrate and this compound are effective for the treatment of ascariasis and enterobiasis.[3][4] The dosage is typically expressed in terms of piperazine hydrate, with 125 mg of piperazine citrate or 104 mg of this compound being equivalent to 100 mg of piperazine hydrate.[3]

Safety Profile The safety profile is characteristic of the piperazine base. Adverse effects are generally mild and may include nausea, vomiting, diarrhea, and headache.[3] More significant neurological effects, such as muscular incoordination, vertigo, or confusion, are rare and typically associated with overdosage or in patients with pre-existing renal insufficiency or epilepsy.[1] There is no evidence to suggest a significant difference in the safety and tolerability profiles between the citrate and phosphate salts when administered at equivalent doses of the active piperazine base.

Data Summary

The following table summarizes the key quantitative data for piperazine and its citrate and phosphate salts.

PropertyPiperazine (Base)Piperazine CitrateThis compound (Monohydrate)
Molecular Formula C₄H₁₀N₂3(C₄H₁₀N₂)·2(C₆H₈O₇)C₄H₁₀N₂·H₃PO₄·H₂O
Molecular Weight 86.14 g/mol [6]~642.66 g/mol 202.1 g/mol [3]
Appearance White crystalline solid[6]White granular powder[8]White crystalline powder[3]
Melting Point 106 °C[6]Not specifiedNot specified
Water Solubility Freely soluble (15 g/100 mL at 20°C)[1][9]SolubleSparingly soluble[3]
pKa (at 25°C) pKa₁: 9.73, pKa₂: 5.35[6][10]N/AN/A
pH of Aqueous Sol. 10.8–11.8 (10% solution)[6]Not specified6.0–6.5 (1% solution)[3]
Common Formulations N/ASyrup, Elixir[3]Tablets[3]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of piperazine citrate and this compound in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Addition of Compound: Add an excess amount of the test compound (piperazine citrate or this compound) to a known volume of the PBS solution in a sealed, clear glass vial. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is considered at equilibrium when consecutive measurements of the solute concentration are constant.

  • Sample Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration/Centrifugation: To remove any undissolved particles, filter the aliquot through a 0.45 µm filter or centrifuge it at high speed.

  • Quantification: Dilute the clear filtrate with an appropriate solvent. Analyze the concentration of piperazine in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The equilibrium solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.

Protocol 2: In Vivo Anthelmintic Efficacy in a Murine Model

Objective: To compare the in vivo anthelmintic efficacy of piperazine citrate and this compound against an intestinal nematode infection in mice (e.g., Heligmosomoides bakeri).

Methodology:

  • Animal Model: Use laboratory mice (e.g., Swiss albino), aged 8-10 weeks. Acclimatize the animals for at least one week before the experiment.

  • Infection: Infect each mouse orally with a standardized dose of infective L3 larvae of Heligmosomoides bakeri (e.g., 200 larvae per mouse).[11]

  • Confirmation of Infection: At a predetermined time post-infection (e.g., 10 days), confirm the establishment of a patent infection by detecting nematode eggs in the feces using a standard fecal flotation technique.[11]

  • Group Assignment: Randomly assign the infected mice into experimental groups (n=5-10 per group), including:

    • Group 1: Negative Control (Vehicle only)

    • Group 2: Piperazine Citrate (at a therapeutic dose, e.g., 82.5 mg/kg, expressed as piperazine base)[11]

    • Group 3: this compound (at the same equivalent therapeutic dose of piperazine base)

  • Drug Administration: Administer the respective treatments to the mice orally via gavage in a single dose.

  • Efficacy Assessment: Collect fecal samples from each mouse at a specified time post-treatment (e.g., 48-72 hours). Perform a Fecal Egg Count (FEC) to determine the number of eggs per gram (EPG) of feces for each animal.

  • Data Analysis: Calculate the percentage reduction in EPG for each treatment group compared to the negative control group using the formula:

    • % Efficacy = [(Mean EPG of Control - Mean EPG of Treated) / Mean EPG of Control] x 100

  • Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine if there is a significant difference in efficacy between the piperazine citrate and this compound treatment groups.

Visualizations

G cluster_NMJ Helminth Neuromuscular Junction pip Piperazine (Active Moiety) gaba_r GABA Receptor on Muscle Cell pip->gaba_r Binds and Activates hyperpol Membrane Hyperpolarization gaba_r->hyperpol paralysis Flaccid Paralysis hyperpol->paralysis expulsion Expulsion of Worm from Host GI Tract paralysis->expulsion

Caption: Mechanism of action for piperazine as an anthelmintic agent.

G acclimate Acclimatize Mice infect Infect with H. bakeri L3 Larvae acclimate->infect confirm Confirm Patent Infection (Fecal Egg Count) infect->confirm randomize Randomize into Groups (Control, P. Citrate, P. Phosphate) confirm->randomize treat Oral Administration of Treatment randomize->treat collect Collect Feces Post-Treatment treat->collect fec Perform Fecal Egg Count (FEC) collect->fec analyze Calculate % Efficacy (EPG Reduction) fec->analyze

Caption: Experimental workflow for in vivo anthelmintic efficacy testing.

G cluster_salts Piperazine Salts (Anthelmintics) citrate Piperazine Citrate (High Water Solubility) Formulation: Syrups, Elixirs phosphate This compound (Sparingly Water Soluble) Formulation: Tablets base Piperazine Base (Active Moiety) base->citrate Forms Salt base->phosphate Forms Salt

Caption: Logical relationship between piperazine base and its salt forms.

References

A Guide to the Statistical Validation of Dose-Response Curves for Piperazine Phosphate in Anthelmintic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of piperazine phosphate's in vitro efficacy with alternative anthelmintics. It includes detailed experimental protocols, data presentation in clear tabular formats, and visualizations of key biological and experimental pathways to support robust drug evaluation.

Comparative Efficacy of this compound

This compound is a widely used anthelmintic agent effective against infections caused by ascarids (roundworms). Its primary mechanism of action involves agonizing the gamma-aminobutyric acid (GABA) receptors in nematodes. This action leads to the opening of chloride channels, causing hyperpolarization of the muscle cell membrane and resulting in flaccid paralysis of the worm, which is then expelled from the host's gastrointestinal tract.[1][2]

For the purpose of this guide, we will present a comparative analysis of this compound against levamisole, another common anthelmintic that acts as a nicotinic acetylcholine receptor agonist. The following data is a representative, hypothetical dataset based on typical results from in vitro larval motility assays against a model nematode like Ascaris suum.

Data Presentation

The dose-response data for this compound and levamisole are summarized below. The response is measured as the percentage of larval motility inhibition after a 24-hour incubation period.

Concentration (µM)Log(Concentration)This compound (% Inhibition)Levamisole (% Inhibition)
105.28.1
10115.825.4
501.735.148.9
100251.265.3
2502.470.385.7
5002.785.695.1
1000394.898.2
50003.798.999.5

The statistical validation of these dose-response curves involves fitting the data to a four-parameter logistic (4PL) model to determine key parameters such as the half-maximal effective concentration (EC50) and the Hill slope.

ParameterThis compoundLevamisole
Top 100.199.8
Bottom 4.97.5
EC50 (µM) 98.545.2
Hill Slope 1.21.5
0.9980.999

Experimental Protocols

In Vitro Larval Motility Assay

This protocol is designed to assess the in vitro efficacy of anthelmintic compounds by measuring the inhibition of larval motility.

Materials:

  • Ascaris suum third-stage larvae (L3)

  • RPMI-1640 culture medium

  • This compound and Levamisole

  • 96-well microtiter plates

  • Inverted microscope or automated plate reader

Procedure:

  • Larval Preparation: Obtain and wash Ascaris suum L3 larvae to remove any contaminants.

  • Compound Dilution: Prepare stock solutions of this compound and levamisole in an appropriate solvent (e.g., DMSO) and perform serial dilutions in RPMI-1640 medium to achieve the desired final concentrations.

  • Assay Setup: Add approximately 50-100 L3 larvae to each well of a 96-well plate.

  • Drug Exposure: Add the prepared drug dilutions to the respective wells. Include a solvent control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Motility Assessment: After incubation, assess larval motility. This can be done visually under an inverted microscope by counting the number of motile versus non-motile larvae, or by using an automated plate reader that detects larval movement.

  • Data Analysis: Calculate the percentage of motility inhibition for each concentration relative to the solvent control.

Statistical Validation Protocol

The statistical validation of dose-response data is crucial for determining the potency and efficacy of a compound. The following protocol outlines the steps for analyzing the data from the larval motility assay.

1. Data Transformation:

  • Transform the drug concentrations to their logarithm (base 10). This is because the relationship between the log of the concentration and the response is typically sigmoidal.

2. Non-linear Regression:

  • Fit the dose-response data (log(concentration) vs. % inhibition) to a four-parameter logistic (4PL) equation using a statistical software package like GraphPad Prism.[3][4][5] The 4PL model is defined by the following equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))

    • Top: The maximum response plateau.

    • Bottom: The minimum response plateau.

    • LogEC50: The logarithm of the concentration that produces a response halfway between the Top and Bottom plateaus. The EC50 is the anti-log of this value.

    • HillSlope: Describes the steepness of the curve. A slope of 1.0 is standard, while a steeper slope is greater than 1.0 and a shallower slope is less than 1.0.

3. Goodness of Fit:

  • Assess the goodness of fit of the model to the data by examining the R-squared (R²) value. An R² value close to 1.0 indicates that the model is a good fit for the data.

4. Parameter Determination:

  • Determine the best-fit values for the Top, Bottom, EC50, and HillSlope parameters from the non-linear regression analysis. These parameters provide a quantitative measure of the compound's potency and efficacy.

Mandatory Visualization

Signaling Pathway of Piperazine

The following diagram illustrates the mechanism of action of piperazine at the neuromuscular junction of a nematode.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Muscle Cell GABA GABA GABA_R GABA Receptor Cl_channel_open Chloride Channel (Open) GABA_R->Cl_channel_open Opens Cl_channel Chloride Channel (Closed) Hyperpolarization Hyperpolarization Cl_channel_open->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Piperazine Piperazine Piperazine->GABA_R Binds to and activates Cl_ion Cl- Cl_ion->Cl_channel_open Influx

Caption: Signaling pathway of piperazine leading to flaccid paralysis in nematodes.

Experimental Workflow for Statistical Validation

The diagram below outlines the workflow for the statistical validation of dose-response data.

G cluster_exp Experimental Phase cluster_analysis Data Analysis Phase cluster_validation Validation & Comparison A Perform In Vitro Assay (e.g., Larval Motility) B Collect Dose-Response Data (% Inhibition at each concentration) A->B C Transform Concentration Data (Log10 transformation) B->C D Non-linear Regression (Fit to 4-Parameter Logistic Model) C->D E Assess Goodness of Fit (Examine R² value) D->E F Determine Key Parameters (EC50, Hill Slope, Top, Bottom) D->F G Compare EC50 and Hill Slope (Piperazine vs. Alternatives) F->G H Statistical Significance Testing (e.g., F-test to compare fits) G->H

Caption: Workflow for the statistical validation of anthelmintic dose-response curves.

References

Ensuring the Purity of Piperazine Phosphate: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the purity of active pharmaceutical ingredients is a critical step in ensuring the safety and efficacy of therapeutic products. This guide provides a comprehensive comparison of analytical methods for determining the purity of piperazine phosphate batches, with detailed experimental protocols and supporting data based on pharmacopeial standards.

This compound is an anthelmintic agent used in both human and veterinary medicine. Its purity is crucial to its therapeutic action and to avoid potential adverse effects stemming from impurities. Various pharmacopeias, including the British Pharmacopoeia (BP), Japanese Pharmacopoeia (JP), and the United States Pharmacopeia (USP), provide detailed monographs for testing the purity of this compound.

Comparative Analysis of Purity Standards

The following table summarizes the key purity tests and acceptance criteria for this compound as specified by different pharmacopeias. This allows for a quick comparison of the standards that a given batch must meet.

TestBritish Pharmacopoeia (Tablets)Japanese PharmacopoeiaUnited States PharmacopeiaAlternative Methods
Assay (Content of this compound) 92.5% to 107.5% of the stated amount (C₄H₁₀N₂,H₃PO₄,H₂O)[1]Not less than 98.5% (C₄H₁₀N₂,H₃PO₄), calculated on the anhydrous basis[2]Not less than 98.5% and not more than 100.5% of C₄H₁₀N₂·H₃PO₄, calculated on the anhydrous basis[3]Spectrophotometric methods have been developed for the determination of piperazine and its salts.[4][5]
Identification A. Reddish color produced with sodium hydrogen carbonate, potassium hexacyanoferrate(III), and mercury. B. Formation of crystals with hydrochloric acid and sodium nitrite. C. Reactions characteristic of phosphates.[1](1) Formation of a light red precipitate with Reinecke salt TS. (2) Infrared Absorption Spectrophotometry. (3) Responds to Qualitative Tests for phosphate.[2]A. Infrared Absorption. B. Chromatographic purity test corresponds to USP this compound RS. C. Meets the requirements of the test for Phosphate.[3]-
pH -6.0 to 6.5 (1 in 100 solution)[2]6.0 to 6.5 (1 in 100 solution)[3]-
Water Content -8.0% to 9.5%[2]8.0% to 9.5%[3]-
Chloride -Not more than 0.018%[2]--
Heavy Metals -Not more than 10 ppm[2]--
Arsenic -Not more than 1 ppm[2]--
Chromatographic Purity --Any secondary spot is not more intense than the principal spot from Standard solution 2 (0.25% ethylenediamine). Any spot corresponding to triethylenediamine is not more intense than the principal spot from Standard solution 3 (0.25%).[3]HPLC-MS methods can be used for sensitive detection of impurities.[5][6]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the pharmacopeias for confirming the purity of this compound.

1. Assay by Titration (as per JP and USP)

This method determines the amount of this compound in a sample.

  • Principle: A non-aqueous acid-base titration where the basic nitrogen atoms of the piperazine are titrated with a strong acid in a non-aqueous solvent.

  • Reagents:

    • Perchloric acid (0.1 mol/L VS)

    • Formic acid[2]

    • Glacial acetic acid[2][7]

    • Crystal violet TS (for visual titration, if not using potentiometric)

  • Procedure (based on JP):

    • Accurately weigh about 0.15 g of this compound.

    • Dissolve in 10 mL of formic acid.

    • Add 60 mL of glacial acetic acid.

    • Titrate with 0.1 mol/L perchloric acid VS (potentiometric titration).

    • Perform a blank determination and make any necessary correction.

  • Calculation: Each mL of 0.1 mol/L perchloric acid is equivalent to a specific amount of this compound, which is used to calculate the percentage purity.

2. Chromatographic Purity (as per USP)

This thin-layer chromatography (TLC) method is used to detect and control potential impurities, specifically ethylenediamine and triethylenediamine.

  • Principle: Separation of components based on their differential partitioning between a stationary phase (silica gel) and a mobile phase.

  • Materials:

    • TLC plate coated with chromatographic silica gel (0.25-mm layer)[3]

    • Developing chamber

    • Spraying device

  • Solutions:

    • Solvent: A mixture of 13.5 N ammonium hydroxide and dehydrated alcohol (3:2)[3]

    • Test solution 1: 100 mg/mL of this compound in the Solvent[3]

    • Test solution 2: A dilution of Test solution 1 (1 in 10)[3]

    • Standard solution 1: 10 mg/mL of USP this compound RS in the Solvent[3]

    • Standard solution 2: 0.25 mg/mL of ethylenediamine in the Solvent[3]

    • Standard solution 3: 0.25 mg/mL of triethylenediamine in the Solvent[3]

    • Resolution solution: 0.25 mg of triethylenediamine and 10 mg of this compound per mL in the Solvent[3]

  • Procedure:

    • Separately apply 5-µL portions of each solution to the TLC plate.

    • Develop the chromatogram in a solvent system of freshly prepared acetone and 13.5 N ammonium hydroxide (80:20) until the solvent front has moved about three-fourths of the length of the plate.

    • Dry the plate at 105°C.

    • Spray with a 0.3% solution of ninhydrin in a mixture of butyl alcohol and glacial acetic acid (100:3), followed by a 0.15% solution of ninhydrin in dehydrated alcohol.

    • Dry the plate at 105°C for 10 minutes and examine.

    • Spray the plate with 0.1 N iodine TS, allow to stand for 10 minutes, and examine again.

  • Interpretation: Compare the intensity of any secondary spots in the chromatogram of Test solution 1 with the principal spots in the chromatograms of the standard solutions to determine if the impurity levels are within the acceptable limits (0.25%).[3]

Experimental Workflow for Purity Confirmation

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a this compound batch, incorporating key pharmacopeial tests.

Purity_Confirmation_Workflow cluster_0 Sample Reception and Initial Checks cluster_1 Identification Tests cluster_3 Data Evaluation and Batch Release start Receive Piperazine Phosphate Batch phys_char Physical Characterization (Appearance, Odor) start->phys_char id_tests Perform Identification Tests (e.g., IR, Chemical Tests) phys_char->id_tests compare_spec Compare with Reference Standard id_tests->compare_spec assay Assay (Titration) compare_spec->assay Identity Confirmed chrom_purity Chromatographic Purity (TLC) assay->chrom_purity other_impurities Other Impurity Tests (Heavy Metals, Chloride, etc.) chrom_purity->other_impurities water_content Water Content other_impurities->water_content eval_results Evaluate All Results Against Specifications water_content->eval_results pass Batch Passes QC eval_results->pass All Specs Met fail Batch Fails QC (Investigate) eval_results->fail Specs Not Met

Caption: Workflow for this compound Purity Confirmation.

This guide provides a foundational understanding of the methods and standards required for confirming the purity of this compound. For regulatory submissions and in-depth analysis, it is imperative to consult the most current editions of the relevant pharmacopeias.

References

An In Vitro Comparison of Piperazine Phosphate and Mebendazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed in vitro comparison of two widely used anthelmintic agents, piperazine phosphate and mebendazole. It is intended for researchers, scientists, and drug development professionals working in the field of parasitology and anthelmintic drug discovery. This document synthesizes available data on their mechanisms of action, quantitative efficacy, and the experimental protocols for their evaluation.

Introduction

Helminth infections remain a significant global health concern, affecting a substantial portion of the world's population. Piperazine and mebendazole are two cornerstone drugs in the treatment of intestinal nematode infections. Piperazine, a cyclic diamine, primarily targets nematode neuromuscular transmission, while mebendazole, a benzimidazole carbamate, disrupts the cellular integrity of the parasite. Understanding their distinct in vitro characteristics is crucial for optimizing their use and for the development of new anthelmintic therapies.

Mechanisms of Action

The in vitro efficacy of this compound and mebendazole stems from their distinct molecular mechanisms that target different physiological processes within the parasite.

This compound: Piperazine acts as a gamma-aminobutyric acid (GABA) receptor agonist in nematodes.[1][2] This binding enhances the influx of chloride ions into the muscle cells, leading to hyperpolarization of the cell membrane. The resulting decrease in excitability causes a flaccid paralysis of the worm.[1][3] This paralysis prevents the worm from maintaining its position within the host's gastrointestinal tract, leading to its expulsion by normal peristaltic activity.[2][3]

Mebendazole: Mebendazole's primary mechanism of action is the inhibition of microtubule polymerization in the parasite's intestinal and absorptive cells.[4][5][6][7] It binds with high affinity to the colchicine-binding site on the β-tubulin subunit of the microtubules.[4][7] This disruption of the microtubule network impairs vital cellular processes, including the uptake of glucose and other essential nutrients.[5][6] The consequent depletion of energy reserves leads to the gradual immobilization and eventual death of the parasite.[4][6]

Quantitative Data Presentation

Direct comparative in vitro studies providing IC50 values for both this compound and mebendazole against the same parasite species under identical experimental conditions are limited in the publicly available literature. The following table summarizes available data from different studies. It is crucial to note that these values are not directly comparable due to variations in parasite species, life stages, and experimental protocols.

DrugParasite SpeciesLife StageKey Efficacy Metric (IC50/EC50)Source
Piperazine Derivative (PAPP)Haemonchus contortusL3 LarvaeEC50: 9.36 µM[8]
Piperazine Derivative (PAPP)Trichostrongylus colubriformisL3 LarvaeEC50: 11.8 µM[8]
MebendazoleTrichuris murisL3 LarvaeIC50: >100 µg/ml[9]
MebendazoleHookwormAdultIC50: 0.74 µg/ml[9]

Note: PAPP (p-amino-phenethyl-m-trifluoromethylphenyl piperazine) is a derivative of piperazine. The data for mebendazole against T. muris L3 larvae indicates low potency at the tested concentrations, while the IC50 against adult hookworms suggests higher efficacy.

Experimental Protocols

The following is a generalized protocol for an in vitro anthelmintic assay based on common methodologies described in the literature. This can be adapted for the comparative evaluation of this compound and mebendazole.

Objective: To determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound and mebendazole against a target nematode species in vitro.

Materials:

  • Target nematode species (e.g., Ascaris suum, Haemonchus contortus) at a specific life stage (e.g., L3 larvae, adult worms).

  • Culture medium (e.g., RPMI-1640, Locke's solution).

  • This compound and mebendazole stock solutions (dissolved in an appropriate solvent, e.g., DMSO for mebendazole).

  • Multi-well culture plates (e.g., 24-well or 96-well).

  • Incubator.

  • Inverted microscope.

Procedure:

  • Parasite Preparation:

    • Collect and identify the desired life stage of the target parasite.

    • Wash the parasites multiple times with sterile culture medium to remove any host debris.

    • Count the number of parasites to be used per well.

  • Drug Dilution:

    • Prepare a series of dilutions of this compound and mebendazole from the stock solutions in the culture medium to achieve the desired final concentrations.

    • Include a solvent control (medium with the same concentration of the solvent used to dissolve the drugs) and a negative control (medium only).

  • Assay Setup:

    • Dispense the prepared drug dilutions and controls into the wells of the multi-well plate.

    • Add a predetermined number of parasites to each well.

    • Incubate the plates at a temperature and for a duration appropriate for the specific parasite species (e.g., 37°C for 24-72 hours).

  • Efficacy Assessment:

    • Motility Assay: At specified time points, observe the motility of the parasites under an inverted microscope. Score the motility on a predefined scale (e.g., 0 for no movement, 1 for intermittent movement, 2 for active movement).

    • Larval Migration Inhibition Assay (for larval stages): After incubation, assess the ability of the larvae to migrate through a sieve or agar gel.

    • Metabolic Viability Assays: Use colorimetric assays (e.g., MTT assay) to quantify the metabolic activity of the parasites as an indicator of viability.

  • Data Analysis:

    • Calculate the percentage of inhibition of motility or viability for each drug concentration compared to the negative control.

    • Plot the percentage inhibition against the drug concentration on a logarithmic scale.

    • Determine the IC50/EC50 value using a non-linear regression analysis.

Visualizations

Mebendazole_Mechanism cluster_parasite Parasite Cell Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Glucose_Uptake Glucose Uptake Microtubules->Glucose_Uptake Maintains Cellular Structure for Glycogen_Stores Glycogen Stores Glucose_Uptake->Glycogen_Stores Leads to Paralysis_Death Paralysis & Death Glycogen_Stores->Paralysis_Death Depletion leads to Mebendazole Mebendazole Mebendazole->Tubulin_Dimers Binds to β-tubulin

Caption: Mechanism of action of Mebendazole.

Piperazine_Mechanism cluster_parasite_nmj Parasite Neuromuscular Junction GABA_Receptor GABA Receptor (Chloride Channel) Chloride_Influx Increased Cl- Influx GABA_Receptor->Chloride_Influx Opens Hyperpolarization Hyperpolarization of Muscle Cell Chloride_Influx->Hyperpolarization Flaccid_Paralysis Flaccid Paralysis Hyperpolarization->Flaccid_Paralysis Expulsion Expulsion from Host Flaccid_Paralysis->Expulsion Piperazine Piperazine Piperazine->GABA_Receptor Agonist action

Caption: Mechanism of action of Piperazine.

Experimental_Workflow start Start parasite_prep Parasite Preparation (Collection, Washing, Counting) start->parasite_prep assay_setup Assay Setup (Multi-well plate incubation) parasite_prep->assay_setup drug_dilution Drug Dilution Series (Piperazine & Mebendazole) drug_dilution->assay_setup data_collection Data Collection (Motility/Viability Assessment) assay_setup->data_collection data_analysis Data Analysis (IC50/EC50 Determination) data_collection->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro anthelmintic testing.

References

Synergistic Potential of Piperazine Derivatives in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape is continually evolving, with a growing emphasis on combination therapies to enhance efficacy and overcome resistance. Piperazine, a nitrogen-containing heterocyclic compound, and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad range of pharmacological activities. This guide provides a comparative evaluation of the synergistic effects observed when piperazine derivatives are combined with other therapeutic agents, supported by experimental data. The focus is on their application in oncology and infectious diseases, where the challenge of drug resistance is most acute.

Synergism in Oncology: Overcoming Multidrug Resistance

Piperazine derivatives have shown considerable promise in potentiating the effects of conventional anticancer drugs. A key mechanism underlying this synergy is the inhibition of efflux pumps like P-glycoprotein (P-gp), which are often overexpressed in multidrug-resistant (MDR) cancer cells. By blocking these pumps, piperazine derivatives increase the intracellular concentration of chemotherapeutic agents, thereby restoring their cytotoxic efficacy.

Quantitative Analysis of Synergistic Effects of Piperazine Derivatives with Anticancer Drugs
Piperazine DerivativeCombination DrugCancer Cell LineCombination Index (CI) / Fold ReversalKey Findings
Quinoxalinyl-piperazine Compound 30Paclitaxel, Cisplatin, Doxorubicin, Gemcitabine, FluorouracilBreast, Skin, Pancreas, CervixSynergistic inhibitory effect (qualitative)The combination led to a greater inhibition of cancer cell proliferation than the individual agents.[1][2]
Furan derivative 16Doxorubicin (DOX)MCF-7/ADR (Doxorubicin-resistant breast cancer)69.6-fold reversal of resistanceSignificantly chemosensitized resistant cells to DOX, paclitaxel, and vincristine.[3]
Tetrahydroisoquinoline derivative 3VincristineKB ChR 8-5 (Drug-resistant)59.34-fold reversal of resistanceEnhanced the sensitivity of resistant cells to vincristine, outperforming verapamil.[3]
Phenylpiperazine derivatives (BS130, BS230)Doxorubicin (DOX)MCF7 (Breast adenocarcinoma)Synergistic effect (qualitative)Enhanced the cytotoxic effect of doxorubicin in breast cancer cells.[4]
XR9051Doxorubicin, Etoposide, VincristineH69/LX4, 2780AD, EMT6/AR 1.0 (MDR cell lines)Full sensitization at 0.3-0.5 µMPotently reversed P-gp-mediated multidrug resistance.[5]
Experimental Protocols

1. Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of individual drugs and their combinations.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with serial dilutions of the piperazine derivative, the anticancer drug, or their combination for a specified period (e.g., 48-72 hours).

    • MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.

2. P-glycoprotein (P-gp) Efflux Inhibition Assay (e.g., Rhodamine 123 Accumulation)

  • Objective: To assess the ability of piperazine derivatives to inhibit the P-gp efflux pump.

  • Methodology:

    • P-gp-overexpressing cancer cells are incubated with the piperazine derivative for a short period.

    • A fluorescent P-gp substrate, such as Rhodamine 123, is added to the cells.

    • After incubation, the cells are washed to remove the extracellular fluorescent substrate.

    • The intracellular fluorescence is measured using a flow cytometer or a fluorescence microplate reader.

    • An increase in intracellular fluorescence in the presence of the piperazine derivative indicates inhibition of P-gp-mediated efflux.[6]

Signaling Pathways and Mechanisms of Action

The synergistic effects of piperazine derivatives in cancer are not solely limited to overcoming MDR. Some derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival.

Synergy_in_Oncology cluster_MDR Multidrug Resistance Reversal cluster_Signaling Signaling Pathway Inhibition Piperazine_Derivative_MDR Piperazine Derivative (P-gp Inhibitor) Pgp P-glycoprotein (Efflux Pump) Piperazine_Derivative_MDR->Pgp Inhibits Intracellular_Drug Increased Intracellular Drug Concentration Chemotherapy Chemotherapeutic Drug Pgp->Chemotherapy Effluxes Apoptosis_MDR Enhanced Apoptosis Intracellular_Drug->Apoptosis_MDR Piperazine_Derivative_Signal Piperazine Derivative (e.g., C505) PI3K_AKT PI3K/AKT Pathway Piperazine_Derivative_Signal->PI3K_AKT Inhibits Src Src Family Kinases Piperazine_Derivative_Signal->Src Inhibits BCR_ABL BCR-ABL Pathway Piperazine_Derivative_Signal->BCR_ABL Inhibits Apoptosis_Signal Induction of Apoptosis Piperazine_Derivative_Signal->Apoptosis_Signal Proliferation Cancer Cell Proliferation PI3K_AKT->Proliferation Src->Proliferation BCR_ABL->Proliferation

Caption: Mechanisms of synergistic anticancer activity of piperazine derivatives.

Synergism in Infectious Diseases: Combating Antibiotic Resistance

In the realm of infectious diseases, piperazine derivatives have demonstrated the ability to restore the efficacy of antibiotics against resistant bacterial strains. This is often achieved by inhibiting bacterial efflux pumps, a common mechanism of antibiotic resistance.

Quantitative Analysis of Synergistic Effects of Piperazine Derivatives with Antibiotics
Piperazine DerivativeCombination DrugBacterial StrainFractional Inhibitory Concentration Index (FICI)Key Findings
1-(1-naphthylmethyl)-piperazine (NMP)Ciprofloxacin (CPFX)Fluoroquinolone-resistant Methicillin-resistant Staphylococcus aureus (MRSA)Synergistic (FICI ≤ 0.5)Synergy was observed in all 12 FQ-resistant strains tested.[7]
1-(1-naphthylmethyl)-piperazine (NMP)Ampicillin, Ciprofloxacin, ChloramphenicolCadmium-adapted Salmonella TyphiSynergisticThe combination of NMP with these antibiotics showed a synergistic effect against all isolates.[8]
1-(1-naphthylmethyl)-piperazine (NMP)CeftizoximeCadmium-adapted Salmonella TyphiSynergistic or AdditiveThe effect varied between synergistic and additive depending on the clinical isolate.[8]

The interpretation of the Fractional Inhibitory Concentration Index (FICI) is as follows: ≤ 0.5 indicates synergy; > 0.5 to 4 indicates an additive or indifferent effect; > 4 indicates antagonism.[9][10]

Experimental Protocols

1. Checkerboard Microdilution Assay

  • Objective: To determine the in vitro interaction between a piperazine derivative and an antibiotic.

  • Methodology:

    • A 96-well microtiter plate is prepared with serial dilutions of the piperazine derivative along the x-axis and the antibiotic along the y-axis.

    • Each well is inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard).

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection of turbidity.

    • The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[11][12]

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A1 Prepare serial dilutions of Piperazine Derivative (Drug A) B1 Dispense Drug A dilutions along x-axis of 96-well plate A1->B1 A2 Prepare serial dilutions of Antibiotic (Drug B) B2 Dispense Drug B dilutions along y-axis of 96-well plate A2->B2 A3 Prepare standardized bacterial inoculum B3 Inoculate all wells with bacterial suspension A3->B3 B1->B3 B2->B3 C1 Incubate plate (e.g., 37°C for 24h) B3->C1 C2 Determine MICs (visual inspection) C1->C2 C3 Calculate FICI C2->C3 C4 Interpret results: Synergy, Additive, or Antagonism C3->C4

Caption: Workflow for the checkerboard microdilution assay.

2. Time-Kill Assay

  • Objective: To confirm the synergistic bactericidal activity over time.

  • Methodology:

    • Bacterial cultures are treated with the piperazine derivative, the antibiotic, or their combination at specific concentrations (e.g., based on MICs from the checkerboard assay).

    • Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Serial dilutions of the aliquots are plated on agar plates.

    • After incubation, the number of colony-forming units (CFU/mL) is determined.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Conclusion

The experimental data presented in this guide highlight the significant potential of piperazine derivatives as synergistic partners in combination therapies. In oncology, they can resensitize resistant tumors to chemotherapy, while in infectious diseases, they can restore the effectiveness of antibiotics against resistant pathogens. The versatility of the piperazine scaffold allows for a wide range of chemical modifications, offering a promising avenue for the development of novel and more effective combination treatments. Further research into the specific mechanisms of action and in vivo efficacy of these combinations is warranted to translate these promising in vitro findings into clinical applications.

References

Safety Operating Guide

Navigating the Disposal of Piperazine Phosphate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to correct procedures is paramount to ensure compliance and safety. This guide provides a detailed, step-by-step process for the safe disposal of piperazine phosphate, aligning with general best practices for laboratory chemical waste management.

Due to the potential health risks associated with piperazine compounds, including skin and eye irritation, it is prudent to handle this compound as a hazardous waste unless a formal hazard assessment by an environmental health and safety (EHS) professional determines otherwise.[1][2] Federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, govern the management of hazardous waste from its point of generation to its final disposal.[3][4][5]

Step-by-Step Disposal Protocol for this compound

Step 1: Hazard Assessment and Classification Before beginning any disposal process, consult the manufacturer's Safety Data Sheet (SDS) for this compound.[6] Laboratory personnel should treat all waste chemicals as hazardous unless confirmed to be non-hazardous by your institution's EHS office.[7] Given that some piperazine compounds are classified as hazardous, always err on the side of caution.[1][2] The generator of the waste is responsible for making an accurate hazardous waste determination.[8]

Step 2: Utilize Appropriate Personal Protective Equipment (PPE) Ensure the correct PPE is worn to minimize exposure during handling. This includes:

  • Eye Protection : Chemical safety goggles or eyeglasses.[9]

  • Hand Protection : Chemically resistant gloves.

  • Body Protection : A lab coat or other protective clothing to prevent skin exposure.[9][10]

Step 3: Waste Segregation and Collection Collect solid this compound waste in a dedicated container.

  • Avoid Mixing : Do not mix this compound with other chemical waste streams unless their compatibility is certain.[6][11]

  • Solids and Liquids : Keep solid and liquid wastes in separate containers.[6]

  • Spill Residue : Any materials used to clean up spills of this compound, such as absorbents, should also be treated as hazardous waste and collected in the same container.[7]

Step 4: Proper Containment Waste must be stored in a suitable container to prevent leaks or spills.

  • Container Type : Use a chemically compatible, sealable, and clearly labeled container.[11][12] For solid waste, a wide-mouth container is often preferred.

  • Container Integrity : Ensure the container is in good condition and can be tightly sealed.[6]

  • Secondary Containment : Store the primary waste container within a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks.[7]

Step 5: Accurate and Clear Labeling Proper labeling is essential for safety and regulatory compliance.[11] The label on the hazardous waste container must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The date when waste was first added to the container (the accumulation start date).

  • Clear identification of the associated hazards (e.g., "Irritant").

Step 6: Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • Location : The SAA must be at or near the point of waste generation.[3][12]

  • Security : The area should be secure and away from general laboratory traffic.

  • Segregation : Store the container away from incompatible materials, heat sources, and direct sunlight.[11]

  • Closure : The container must remain closed at all times, except when you are adding waste to it.[3][7]

Step 7: Arrange for Final Disposal Hazardous waste must be disposed of through authorized channels.

  • Contact EHS : Notify your institution's Environmental Health and Safety (EHS) department or the designated safety officer to schedule a waste pickup.[3][12]

  • Licensed Disposal Vendor : The EHS department will work with a licensed hazardous waste disposal company to ensure the waste is transported, treated, and disposed of in compliance with all regulations.[3][11]

  • Prohibited Disposal : Never dispose of this compound or its containers in the regular trash or pour it down the sink.[7]

Hazardous Waste Storage Operational Limits

The following table summarizes key quantitative limits for storing hazardous waste in a Satellite Accumulation Area (SAA) as per general regulatory guidelines.

ParameterLimitRegulatory Basis
Maximum Quantity (Acutely Hazardous Waste) 1 quartU.S. EPA (RCRA)
Maximum Quantity (Non-Acutely Hazardous Waste) 55 gallonsU.S. EPA (RCRA)
Maximum Accumulation Time Up to 12 monthsState and Federal Guidelines
Container Lid Status Must be kept closed except when adding wasteU.S. EPA (RCRA)
Storage Location At or near the point of generationU.S. EPA (RCRA)

This table provides general guidelines. Always consult your institution's specific policies and local regulations, which may be more stringent.[3][12]

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_hazardous Hazardous Waste Disposal Pathway start Waste Generation: This compound consult_sds Consult Safety Data Sheet (SDS) & Institutional EHS Policy start->consult_sds decision Treat as Hazardous Waste? consult_sds->decision wear_ppe 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) decision->wear_ppe Yes (Recommended) collect 2. Collect in a Compatible, Labeled Container wear_ppe->collect store 3. Store in Designated SAA (Closed, Secondary Containment) collect->store contact_ehs 4. Contact EHS for Pickup store->contact_ehs final_disposal Disposal by Licensed Vendor contact_ehs->final_disposal

References

Essential Safety and Logistical Information for Handling Piperazine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Piperazine phosphate in a laboratory setting. Adherence to these procedures is crucial for ensuring the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment is mandatory to minimize exposure to this compound. The required PPE is detailed below.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US).[1] A full-face shield should be worn where there is a risk of splashing.Protects against eye irritation and potential severe damage from splashes or dust.[2][3]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene, or PVC).[3][4] Gloves must be inspected for integrity before use.[1]Prevents skin contact, which can cause irritation, redness, and itching.[2][3]
Body Protection A long-sleeved lab coat or chemical-resistant apron.[2][3] Fire/flame resistant and impervious clothing should be worn.[1]Protects skin and personal clothing from contamination by spills or dust.[1][2]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator should be worn.[2][4]Prevents inhalation of potentially harmful fumes or dust.[2][3]

Operational Plan: Handling and Disposal Workflow

Proper handling and disposal of this compound are critical to laboratory safety. The following step-by-step workflow must be followed.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Ensure fume hood is certified and functional A->B C Don all required PPE B->C D Prepare work area with absorbent pads C->D E Weighing D->E Start Handling F Solution Preparation E->F G Use in Experiment F->G H Decontaminate work surfaces G->H Experiment Complete K Collect solid waste in a labeled hazardous waste container G->K L Collect liquid waste in a labeled, sealed, chemically resistant container G->L I Properly doff and dispose of single-use PPE H->I J Store this compound in a cool, dry, well-ventilated area I->J M Arrange for disposal by a certified waste management service K->M L->M

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocol: General Handling Procedures

All handling of this compound must be performed in accordance with good industrial hygiene and safety practices.[1]

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Cover the work surface within the fume hood with disposable absorbent pads to contain potential spills.[5]

  • Weighing and Solution Preparation :

    • All weighing and preparation of solutions must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[5]

    • Use a tared, sealed container for weighing to prevent the generation of dust.[5]

    • When preparing solutions, slowly add the solvent to the container with the pre-weighed this compound.

  • Post-Handling :

    • After handling, thoroughly wash hands and any exposed skin with soap and water.[4][6]

    • Decontaminate all work surfaces.

    • Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[4][6]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is required.

  • Minor Spills :

    • Evacuate non-essential personnel from the area.[1]

    • Wearing appropriate PPE, use a vacuum or a wet method to clean up the spill to avoid generating dust.[2] DO NOT DRY SWEEP.[2]

    • Collect the spilled material and any contaminated absorbent pads into a suitable, sealed container for hazardous waste disposal.[1][5]

    • Decontaminate the spill area.[5]

  • Eye Contact : Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[7] Seek immediate medical attention.[8]

  • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[7][9] Get medical attention if symptoms occur.[7]

  • Inhalation : Remove to fresh air.[7] If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

  • Ingestion : Clean mouth with water and drink plenty of water afterwards.[7] Do NOT induce vomiting.[8] Call a physician immediately.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[5]

  • Solid Waste : Collect all contaminated solid waste, such as gloves, absorbent pads, and weighing papers, in a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Liquid Waste : Collect all liquid waste in a sealed, labeled, and chemically resistant container.[5]

  • Disposal : Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[9] Arrange for disposal through a licensed professional waste disposal service.

Hierarchy of Controls

To ensure the highest level of safety, a hierarchy of controls should be implemented. Engineering controls are the most effective, followed by administrative controls, and finally, personal protective equipment.

G cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls Substitution->Engineering Eng_Details • Chemical Fume Hood • Enclosed Operations • Proper Ventilation Engineering->Eng_Details Admin Administrative Controls Engineering->Admin Admin_Details • Standard Operating Procedures (SOPs) • Safety Training • Restricted Access to Area • No Eating/Drinking/Smoking Admin->Admin_Details PPE Personal Protective Equipment (PPE) Admin->PPE PPE_Details • Safety Goggles & Face Shield • Chemical-Resistant Gloves • Lab Coat / Apron • Respirator (if needed) PPE->PPE_Details

Caption: Hierarchy of controls for minimizing exposure to this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperazine phosphate
Reactant of Route 2
Piperazine phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.